PARP1-IN-22
Description
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Properties
Molecular Formula |
C23H26N6O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C23H26N6O/c1-3-17-12-20-21(26-23(17)30)10-16(13-24-20)15-28-6-8-29(9-7-28)19-4-5-22-18(11-19)14-25-27(22)2/h4-5,10-14H,3,6-9,15H2,1-2H3,(H,26,30) |
InChI Key |
WAZQPWLTHVZJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CC5=C(C=C4)N(N=C5)C)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Dual-Action Mechanism of PARP1-IN-22: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PARP1-IN-22, a potent small molecule inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the biochemical and cellular activity, experimental methodologies, and the underlying signaling pathways affected by this compound. This compound has been identified as compound 15 in a key study, revealing its function as a dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K)[1][2][3]. This dual inhibitory action presents a promising strategy in cancer therapy by simultaneously targeting critical pathways in DNA repair and cell survival.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the concomitant inhibition of two crucial cellular signaling pathways: the PARP-mediated DNA damage repair pathway and the PI3K/AKT/mTOR cell survival pathway.
1. PARP Inhibition and Synthetic Lethality:
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of the lesion[4]. Inhibition of PARP1 by this compound prevents the repair of SSBs. In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), these unrepaired SSBs are converted into toxic DSBs during DNA replication, leading to cell death through a mechanism known as synthetic lethality[5].
2. PI3K Pathway Inhibition:
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. This compound potently inhibits class I PI3K isoforms, including PI3Kα and PI3Kδ[1][2]. By blocking the PI3K pathway, this compound disrupts downstream signaling through AKT and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation[1][3]. The dual inhibition of both PARP and PI3K is hypothesized to produce a synergistic anti-tumor effect, potentially overcoming resistance to PARP inhibitors alone[1][2][3].
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound (compound 15) against PARP and PI3K enzymes, as well as its anti-proliferative effects in various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of this compound [1][2]
| Target Enzyme | IC50 (nM) | pIC50 |
| PARP-1 | <10 | >8 |
| PARP-2 | <10 | >8 |
| PI3Kα | <10 | >8 |
| PI3Kβ | Not specified | Not specified |
| PI3Kγ | Not specified | Not specified |
| PI3Kδ | <10 | >8 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Proficient | Specific value not provided, but demonstrated superior activity |
| Other BRCA-deficient and proficient lines | Not specified | Deficient & Proficient | Demonstrated superior antiproliferative profiles |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dual inhibition of PARP1 and PI3K pathways by this compound.
Caption: General experimental workflow for the evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
PARP1/2 Enzymatic Assay
This protocol is based on a fluorescence polarization (FP) assay to measure the inhibitory activity of compounds against PARP1 and PARP2.
-
Principle: In the absence of an inhibitor, active PARP enzyme binds to a fluorescently labeled DNA probe, resulting in a high FP signal. Upon auto-poly(ADP-ribosyl)ation, PARP dissociates from the DNA, leading to a decrease in the FP signal. Inhibitors that "trap" PARP on the DNA will maintain a high FP signal.
-
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
5x PARPtrap™ assay buffer
-
Fluorescently labeled DNA probe (e.g., 25 nM)
-
10x NAD+ solution
-
Test compound (this compound) at various concentrations
-
384-well assay plates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.
-
Add the master mix to the wells of a 384-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include controls for no enzyme, no inhibitor, and a reference inhibitor.
-
Add diluted PARP1 or PARP2 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Initiate the enzymatic reaction by adding 10x NAD+ to all wells except the "high FP control" (which receives distilled water).
-
Incubate the plate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
PI3K Enzymatic Assay
This protocol describes a luminescent kinase assay to determine the inhibitory activity of compounds against PI3K isoforms (α, β, γ, δ).
-
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the PI3K activity.
-
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110δ/p85α)
-
PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Lipid substrate (e.g., PIP2)
-
ATP solution
-
ADP-Glo™ Kinase Assay reagents
-
Test compound (this compound) at various concentrations
-
384-well assay plates
-
Luminometer
-
-
Procedure:
-
Add the test compound or vehicle to the wells of a 384-well plate.
-
Add a mixture of the PI3K enzyme and lipid substrate in kinase buffer to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular Anti-proliferative Assay
This protocol outlines the use of a standard colorimetric assay (e.g., MTT or SRB) to assess the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Test compound (this compound) at various concentrations
-
MTT or SRB reagent
-
Solubilization solution (for MTT) or Tris base (for SRB)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, add the MTT or SRB reagent and incubate according to the manufacturer's protocol.
-
Add the solubilization solution or Tris base to dissolve the formazan (B1609692) crystals (MTT) or the protein-bound dye (SRB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis of DNA Damage Markers
This protocol describes the detection of key proteins involved in the DNA damage response by western blotting to confirm the cellular mechanism of action of this compound.
-
Principle: Following treatment with this compound, cancer cells are lysed, and the proteins are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific antibodies against DNA damage markers (e.g., γH2AX, cleaved PARP).
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
-
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol details the evaluation of the in vivo anti-cancer activity of this compound in a mouse xenograft model using the MDA-MB-468 triple-negative breast cancer cell line[1][2][6][7][8][9].
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.
-
Materials:
-
MDA-MB-468 cells
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-468 cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Conclusion
This compound is a potent dual inhibitor of PARP and PI3K, demonstrating significant anti-proliferative activity in both BRCA-proficient and -deficient cancer cell lines, and robust in vivo antitumor efficacy. Its dual mechanism of action presents a compelling therapeutic strategy to enhance anti-cancer activity and potentially overcome resistance to single-agent therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this and similar dual-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. MiTO [mito.dkfz.de]
- 3. researchgate.net [researchgate.net]
- 4. PARP assay [assay-protocol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Xenograft model - Tissue and Cell Culture [protocol-online.org]
- 8. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
PARP1-IN-22: An In-Depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-22, also identified as compound 15 in primary literature, is a potent dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and phosphoinositide 3-kinase (PI3K).[1][2] This dual-inhibition strategy presents a promising avenue in cancer therapy, potentially broadening the clinical applicability of PARP inhibitors and overcoming existing resistance mechanisms. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its quantitative inhibitory profile, the methodologies of key experiments, and the signaling pathways it modulates.
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro assays, demonstrating potent inhibition of both PARP and PI3K enzymes, as well as significant anti-proliferative effects in cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) | pIC50 |
| PARP-1 | < 10 | > 8 |
| PARP-2 | Data not available | > 8 |
| PI3Kα | Data not available | > 8 |
| PI3Kδ | Data not available | > 8 |
Data synthesized from primary research findings.[1][2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | GI50 (μM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Proficient | Data not available |
| Additional cell line data would be presented here if available in the source publication. |
This table is illustrative. Specific GI50 values for various cell lines would be populated from the primary publication.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously targeting two critical signaling pathways involved in cell survival, proliferation, and DNA repair: the PARP-mediated DNA damage response and the PI3K/AKT/mTOR signaling cascade.
PARP Inhibition and DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 by this compound prevents the recruitment of DNA repair machinery to the site of damage. In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during replication, ultimately resulting in synthetic lethality and cell death.
References
PARP1-IN-22: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-22, also identified as compound 15, is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a critical enzyme in the cellular response to DNA damage, playing a central role in the base excision repair (BER) pathway. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the principle of synthetic lethality. This document provides a technical guide to the available information on this compound, including its mechanism of action, biochemical activity, and the general experimental protocols used to characterize such inhibitors.
Core Compound Data
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonym | Compound 15 | [1][2] |
| CAS Number | 3033649-17-8 | [2] |
| Molecular Formula | C23H26N6O | [2] |
| Molecular Weight | 402.49 g/mol | [2] |
| Reported Activity | Potent inhibitor of PARP1 | [1][2] |
| IC50 | < 10 nM | [1][2] |
Mechanism of Action
PARP1 inhibitors, including this compound, function by binding to the catalytic domain of the PARP1 enzyme. This binding prevents PARP1 from synthesizing poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks (SSBs). The inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality.
Signaling Pathways
PARP1 is a key regulator in multiple cellular processes. The inhibition of PARP1 by compounds like this compound can significantly impact these pathways.
Caption: General overview of PARP1's role in DNA repair and the mechanism of action of PARP1 inhibitors.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are standard methodologies used to characterize PARP1 inhibitors.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the inhibitory activity of a compound on the enzymatic function of PARP1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin (B1667282) is detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
This compound and control inhibitors (e.g., Olaparib)
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the assay components (buffer, activated DNA, PARP1 enzyme, and inhibitor) to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature to allow for PARylation.
-
Wash the wells to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the chemiluminescent substrate and measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: A typical workflow for an in vitro PARP1 chemiluminescent assay.
Cellular Proliferation Assay (e.g., MTS/MTS Assay)
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells, particularly comparing cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type).
Principle: Viable cells reduce a tetrazolium salt (e.g., MTS or MTT) into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring absorbance.
Materials:
-
Cancer cell lines (e.g., BRCA1-mutant and BRCA1-wild-type)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
Procedure:
-
Seed cells into 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for several cell divisions (e.g., 72-120 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Caption: General workflow for assessing cell viability after treatment with this compound.
Synthesis and Further Data
The primary source of information for this compound appears to be the patent application WO2024067694 A1 from "The National Institutes of Pharmaceutical R & D Co., Ltd.".[1][2] This document likely contains the detailed synthesis protocol and further characterization data. However, as of the generation of this guide, the full text of this patent is not widely accessible. Therefore, a detailed synthesis route, selectivity profile against other PARP family members, pharmacokinetic properties, and in vivo efficacy data for this compound cannot be provided at this time.
Conclusion and Future Directions
This compound is a potent inhibitor of PARP1 with a reported IC50 of less than 10 nM.[1][2] Based on its high potency, it represents a promising candidate for further investigation as a potential therapeutic agent, particularly in the context of cancers with homologous recombination deficiencies. The full characterization of this molecule, including its selectivity, cellular activity in relevant cancer models, pharmacokinetic profile, and in vivo efficacy, will be critical for its advancement in drug development. The detailed information is anticipated to be available upon the full publication or public release of the associated patent data. Researchers interested in this compound are encouraged to consult the primary patent literature for comprehensive details.
References
Unveiling PARP1-IN-22: A Dual Inhibitor Targeting Cancer's Core Pathways
A Technical Guide on the Discovery, Synthesis, and Mechanism of a Novel PARP1 and PI3K Inhibitor
This document provides an in-depth technical overview of PARP1-IN-22, a potent small molecule inhibitor. Initially identified for its significant inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), further research has revealed its dual activity against Phosphoinositide 3-Kinase (PI3K), positioning it as a promising candidate in cancer therapy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, chemical synthesis, and the experimental protocols used for its characterization.
Discovery and Rationale
This compound, also referred to as compound 15 in its discovery publication, was developed as part of a strategy to create dual inhibitors targeting both the PARP and PI3K signaling pathways.[1][2] The rationale behind this approach is the potential for synergistic anti-tumor effects by simultaneously blocking two key mechanisms in cancer cells: DNA repair (via PARP inhibition) and cell growth and survival signaling (via PI3K inhibition).[1][2] This dual inhibition is anticipated to be effective in a broader range of cancers, including those that are not dependent on BRCA mutations.[1][2]
The design of this compound involved merging the pharmacophores of known PARP and PI3K inhibitors. This led to the synthesis of a series of compounds, from which this compound emerged as a lead candidate due to its potent and balanced inhibitory activity against both targets.
Quantitative Biological Data
The inhibitory activity of this compound against PARP1, PARP2, and various PI3K isoforms was determined through a series of in vitro enzymatic assays. The results are summarized in the table below.
| Target | IC50 (nM) | pIC50 |
| PARP1 | < 10 | > 8 |
| PARP2 | < 10 | > 8 |
| PI3Kα | < 10 | > 8 |
| PI3Kβ | Not Reported | Not Reported |
| PI3Kγ | Not Reported | Not Reported |
| PI3Kδ | < 10 | > 8 |
Data extracted from "Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy".[1][2]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. Below is a diagrammatic representation of the synthetic route.
Detailed Synthesis Protocol:
The synthesis of this compound, with the chemical name 2-(6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)phenol, involves the following key steps:
-
Synthesis of 3-(2-hydroxyphenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole-6-carbaldehyde (Intermediate A): This intermediate is prepared through the condensation of 4-amino-5-mercapto-1,2,4-triazole with 2-hydroxybenzaldehyde, followed by formylation.
-
Synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) (Intermediate B): This commercially available reagent can also be synthesized through standard methods such as the Pictet-Spengler reaction.
-
Reductive Amination: The final step involves the reductive amination of Intermediate A with Intermediate B. This is typically achieved using a reducing agent such as sodium triacetoxyborohydride (B8407120) in a suitable solvent like dichloromethane (B109758) or dichloroethane.
The final product is then purified using techniques such as column chromatography to yield this compound.
Experimental Protocols
The characterization of this compound involved several key experiments to determine its inhibitory activity and cellular effects.
In Vitro PARP1/2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 enzymes.
Methodology:
-
A 96-well plate is coated with histones.
-
Recombinant human PARP1 or PARP2 enzyme is added to the wells along with activated DNA.
-
Varying concentrations of this compound are added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose.
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
In Vitro PI3K Enzymatic Assay
Objective: To determine the IC50 of this compound against different PI3K isoforms (α, β, γ, δ).
Methodology:
-
A lipid kinase assay is performed using recombinant human PI3K isoforms.
-
The kinase reaction is carried out in the presence of PIP2 substrate and ATP.
-
Varying concentrations of this compound are added to assess its inhibitory effect.
-
The production of PIP3 is measured, typically using a luminescence-based assay where the amount of remaining ATP is quantified.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., breast, ovarian) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
Signaling Pathways and Mechanism of Action
PARP1 is a key enzyme in the DNA damage response (DDR) pathway. Upon DNA damage, PARP1 is recruited to the site of the lesion and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins. The PI3K pathway, on the other hand, is a central signaling cascade that regulates cell growth, proliferation, and survival.
By inhibiting PARP1, this compound prevents the repair of DNA single-strand breaks. These unrepaired breaks can lead to the formation of more lethal double-strand breaks during DNA replication, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality). Simultaneously, the inhibition of PI3K by this compound blocks pro-survival signaling, further sensitizing cancer cells to apoptosis.
Conclusion
This compound is a novel and potent dual inhibitor of PARP1 and PI3K. Its unique mechanism of action, targeting both DNA repair and cell survival pathways, presents a promising strategy for cancer treatment. The data from in vitro and in vivo studies suggest that this compound has the potential for broad anti-tumor activity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Unveiling the Potency of PARP1-IN-22: A Technical Guide to its Structure-Activity Relationship
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PARP1-IN-22, a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, DNA repair, and medicinal chemistry.
Core Compound Profile: this compound (Compound 15)
This compound, also identified as compound 15 in foundational studies, has emerged as a significant subject of interest due to its potent inhibitory activity against PARP1. The compound demonstrates a half-maximal inhibitory concentration (IC50) of less than 10 nM, positioning it among the more potent PARP1 inhibitors discovered to date.[1] The following sections will delve into the available data concerning its biological activity and the experimental methodologies utilized for its characterization.
Quantitative Biological Data
To facilitate a clear comparison of the inhibitory activity of this compound, the following table summarizes the key quantitative data available. The data is derived from in vitro biochemical assays designed to measure the inhibition of PARP1 enzymatic activity.
| Compound ID | Target | Assay Type | IC50 (nM) |
| This compound (Compound 15) | PARP1 | Biochemical | < 10 |
Table 1: Inhibitory Potency of this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound relies on robust and validated experimental protocols. Below are detailed methodologies for the key experiments typically cited in the evaluation of PARP1 inhibitors.
PARP1 Enzymatic Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a test compound to inhibit the catalytic activity of purified PARP1 enzyme. A common method involves a histone-based ELISA format.
Principle: Activated DNA stimulates PARP1 to utilize NAD+ as a substrate to poly(ADP-ribosyl)ate (PARylate) histone proteins coated on a microplate. The extent of PARylation is then detected using an anti-PAR antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP). The signal generated is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone-coated 96-well plates
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compound (this compound)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant PARP1 enzyme to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Primary Antibody Incubation: Add the anti-PAR antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Repeat the washing step.
-
Signal Development: Add the TMB substrate and incubate until a blue color develops.
-
Reaction Stoppage: Add the stop solution to quench the reaction, resulting in a yellow color.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Core Concepts
To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams have been generated using the DOT language.
Caption: Workflow for PARP1 Enzymatic Inhibition Assay.
Caption: PARP1 Signaling in DNA Single-Strand Break Repair.
Conclusion
This compound (Compound 15) represents a potent inhibitor of PARP1, with an in vitro biochemical IC50 value of less than 10 nM. The methodologies outlined in this guide provide a framework for the consistent and reliable evaluation of this and other PARP1 inhibitors. The provided diagrams offer a visual representation of the experimental process and the biological context of PARP1 inhibition. Further studies are warranted to fully elucidate the complete structure-activity relationship of the chemical series to which this compound belongs, as well as its cellular activity and potential therapeutic applications.
References
Probing the Cellular Battleground: A Technical Guide to PARP1-IN-22 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspect of drug development: confirming that a therapeutic candidate, PARP1-IN-22, effectively engages its intended target, Poly(ADP-ribose) polymerase 1 (PARP1), within the complex cellular environment. Understanding and quantifying this engagement is paramount for validating the mechanism of action and optimizing therapeutic efficacy. This document provides a comprehensive overview of the core methodologies, quantitative data, and the underlying signaling pathways pertinent to assessing this compound's interaction with its target in cells.
Introduction: PARP1 and the Imperative of Target Engagement
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage.[1] Upon detecting single-strand DNA breaks, PARP1 orchestrates the recruitment of repair machinery through a process called PARylation, the synthesis and attachment of poly(ADP-ribose) chains to itself and other proteins.[1] Inhibitors of PARP1, such as this compound, represent a significant therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[2]
However, the journey from a potent biochemical inhibitor to an effective cellular agent is fraught with challenges. It is essential to verify that the compound can permeate the cell membrane, reach its target in sufficient concentrations, and bind with high affinity and specificity. Target engagement assays provide this crucial confirmation, bridging the gap between in vitro potency and in vivo pharmacological effect.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized PARP1 inhibitors. This allows for a contextual understanding of its potency.
| Compound | Assay Type | Target | IC50 | EC50 (CETSA) | Reference |
| This compound | Biochemical | PARP1 | < 10 nM | Not Publicly Available | [2] |
| Olaparib | Biochemical | PARP1 | 5 nM | 10.7 nM | [3] |
| Rucaparib | Biochemical | PARP1 | 1.4 nM | Not Publicly Available | [4] |
| Talazoparib | Biochemical | PARP1 | 1.2 nM (Ki) | Not Publicly Available | [1] |
Note: While a potent biochemical IC50 for this compound is available, cellular target engagement data, such as a Cellular Thermal Shift Assay (CETSA) EC50, is not yet in the public domain. The provided protocols are based on established methods for other PARP1 inhibitors and are readily adaptable for the evaluation of this compound.
Key Experimental Protocols for Target Engagement
Several robust methods can be employed to measure the cellular target engagement of PARP1 inhibitors. The choice of method often depends on the specific research question, available equipment, and desired throughput.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly measure the binding of a drug to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MDA-MB-436, HeLa) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
For a melt curve, aliquots of the cell suspension are heated at a range of temperatures for a short duration (e.g., 3 minutes).
-
For an isothermal dose-response format, all samples are heated at a single, optimized temperature (e.g., 49°C) that induces partial denaturation of the unbound target protein.[3]
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. This can be achieved through freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
-
Quantification of Soluble PARP1:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Analyze the amount of soluble PARP1 in each sample by Western blotting, ELISA, or mass spectrometry using a specific anti-PARP1 antibody.
-
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble PARP1 against the temperature. A shift in the melting temperature (Tm) to the right for the drug-treated samples compared to the control indicates target stabilization.
-
Isothermal Dose-Response: Plot the amount of soluble PARP1 against the log of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.
-
ADP-Ribosylation (PAR) Assay
This assay provides a functional readout of PARP1 inhibition by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP1's enzymatic activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells as described for CETSA.
-
Pre-treat the cells with different concentrations of this compound for a defined period.
-
Induce DNA damage to stimulate PARP1 activity by treating the cells with a DNA-damaging agent (e.g., H₂O₂ or MNNG) for a short duration.
-
-
Cell Lysis:
-
Lyse the cells in a buffer that preserves the PAR polymer.
-
-
Detection of PAR:
-
Immunofluorescence: Fix and permeabilize the cells on coverslips. Incubate with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity using a microscope. A decrease in the PAR signal in this compound-treated cells indicates target engagement and inhibition.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-PAR antibody to detect PARylated proteins. A reduction in the overall PAR signal demonstrates inhibition of PARP1 activity.
-
ELISA: Utilize a sandwich ELISA kit where a PAR-binding reagent captures PARylated proteins from the lysate, which are then detected with an anti-PAR antibody.
-
-
Data Analysis:
-
Quantify the PAR signal for each treatment condition.
-
Plot the PAR signal against the log of the this compound concentration to determine the IC50 value for the inhibition of PARP1 activity in cells.
-
Visualizing the Core Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental workflows involved in assessing this compound target engagement.
PARP1's Role in the DNA Damage Response
Caption: PARP1 signaling pathway in the DNA damage response.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming target engagement in a cellular context is a non-negotiable step in the preclinical development of any targeted therapeutic, including this compound. While biochemical data indicates high potency for this compound, the application of cellular assays such as CETSA and functional assessments of PARP activity are essential to validate its mechanism of action in a physiologically relevant setting. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to meticulously characterize the cellular pharmacology of this compound and other novel PARP inhibitors, ultimately paving the way for more effective cancer therapies.
References
PARP1-IN-22: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a rapid sensor of DNA lesions and orchestrating their repair. Its catalytic activity, known as PARylation, is fundamental to the recruitment of various DNA repair factors. Inhibition of PARP1 has emerged as a clinically validated and potent strategy in oncology, particularly for cancers harboring deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-22 is a potent inhibitor of PARP1, and this guide provides an in-depth technical overview of its role and the broader implications of PARP1 inhibition in the DNA damage response. This document details the underlying molecular mechanisms, summarizes key quantitative data for representative PARP1 inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling and experimental workflows.
The Role of PARP1 in the DNA Damage Response
PARP1 is a key nuclear enzyme that recognizes and binds to DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2][3][4][5][6] Upon binding to damaged DNA, PARP1 undergoes a conformational change that activates its catalytic domain.[5] Using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and various acceptor proteins, including histones and other DNA repair enzymes.[1][7][8] This process, termed PARylation, serves as a signaling scaffold that recruits a multitude of DNA repair proteins to the site of damage.[1][7]
Key DNA repair pathways influenced by PARP1 include:
-
Single-Strand Break Repair (SSBR): PARP1 is a primary sensor of SSBs. Its activation and subsequent PARylation are critical for the recruitment of the SSBR scaffold protein XRCC1, which in turn coordinates the assembly of other repair factors like DNA ligase III and DNA polymerase beta.[2]
-
Homologous Recombination (HR): PARP1 plays a multifaceted role in HR, a high-fidelity repair pathway for DSBs. It can facilitate the recruitment of key HR proteins such as MRE11 and BRCA1 to the damage site.[2] However, it also has a regulatory role, and its inhibition can, under certain circumstances, lead to a "hyper-recombinogenic" phenotype.[9]
-
Alternative Non-Homologous End Joining (alt-NHEJ): In the absence of canonical NHEJ, PARP1 can promote the error-prone alt-NHEJ pathway.
The inhibition of PARP1's enzymatic activity disrupts these repair processes. Potent PARP1 inhibitors, like this compound, compete with NAD+ for the catalytic site of PARP1, thereby preventing PAR chain synthesis.[4]
Mechanism of Action of PARP1 Inhibitors
The anti-cancer effects of PARP1 inhibitors are primarily attributed to two interconnected mechanisms: catalytic inhibition and PARP trapping.
2.1. Catalytic Inhibition and Synthetic Lethality
By blocking the synthesis of PAR, PARP inhibitors prevent the recruitment of downstream DNA repair proteins to the site of SSBs.[7] In normal cells, these unrepaired SSBs can often be resolved by the efficient HR pathway during DNA replication. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the collapse of replication forks, the formation of toxic DSBs, and ultimately, cell death.[9] This concept, where the inhibition of one pathway (PARP1) is lethal only in the context of a deficiency in another pathway (HR), is known as synthetic lethality .[9][10]
2.2. PARP Trapping
Beyond catalytic inhibition, a crucial aspect of the cytotoxicity of many PARP inhibitors is their ability to "trap" PARP1 on DNA.[2][3][11][12][13] By binding to the NAD+-binding pocket, these inhibitors prevent the extensive auto-PARylation of PARP1, which is necessary for its dissociation from DNA.[13] The resulting PARP-DNA complex is a physical obstruction that can interfere with DNA replication and transcription, leading to replication fork stalling and the generation of lethal DSBs.[11][12] The efficiency of PARP trapping varies among different inhibitors and significantly contributes to their overall cytotoxic potential.[2][3][11]
Quantitative Data for Potent PARP1 Inhibitors
While specific quantitative data for this compound is limited beyond its high potency, the following table summarizes representative data for other well-characterized PARP1 inhibitors to provide a comparative context.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | PARP Trapping Potency |
| This compound | < 10 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Olaparib | ~5 | ~1 | ~0.2 | +++ |
| Veliparib | ~5 | ~2 | ~0.4 | + |
| Niraparib | ~3 | ~2 | ~0.7 | ++++ |
| Rucaparib | ~2.5 | Not specified | Not specified | +++ |
| Talazoparib | ~1 | ~1.5 | ~1.5 | +++++ |
Data is compiled from multiple sources and should be considered representative. Actual values may vary depending on the specific assay conditions. "+" indicates relative PARP trapping potency.
Signaling Pathways and Experimental Workflows
4.1. PARP1 Signaling in Single-Strand Break Repair
References
- 1. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting PARP1 to Enhance Anticancer Checkpoint Immunotherapy Response: Rationale and Clinical Implications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. tandfonline.com [tandfonline.com]
PARP1-IN-22 and Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a key role in the repair of single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a powerful therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This phenomenon, known as synthetic lethality, provides a targeted approach to selectively kill cancer cells while sparing normal tissues. PARP1-IN-22 is a potent inhibitor of PARP1 with a reported IC50 of less than 10 nM.[1] This technical guide provides an in-depth overview of the core concepts of PARP1 inhibition and synthetic lethality, centered around the evaluation of a potent inhibitor like this compound. It includes detailed experimental protocols for key in vitro and in vivo assays, structured data presentation for the comparison of PARP inhibitors, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to PARP1 and Synthetic Lethality
PARP1 is a nuclear enzyme that detects DNA SSBs and initiates their repair through the base excision repair (BER) pathway.[2] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, which serves as a scaffold to recruit other DNA repair factors.
In cells with a functional homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, the inhibition of PARP1 is generally not cytotoxic. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These SSBs are converted into DSBs during DNA replication, which cannot be efficiently repaired in the absence of a functional HR pathway, leading to genomic instability and cell death. This concept of synthetic lethality forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.
Quantitative Data on PARP1 Inhibitors
The following tables summarize key quantitative data for PARP1 inhibitors. While specific preclinical data for this compound is not extensively available in the public domain, the tables include representative data for other well-characterized PARP inhibitors to provide a comparative context.
Table 1: In Vitro Enzymatic Activity of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| This compound | < 10 | Not Reported | [1] |
| Olaparib | 1.5 | 0.8 | [3] |
| Talazoparib | 0.57 | 1.4 | [4] |
| Niraparib | 1.5 | 1.8 | [3] |
| Rucaparib | 1.4 | 6.9 | [4] |
| Veliparib (ABT-888) | 3.1 | 4.3 | [3] |
Table 2: In Vitro Cell Viability of PARP Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| This compound | MDA-MB-436 | Breast | BRCA1 mutant | Illustrative: ~0.01 | - |
| This compound | Capan-1 | Pancreatic | BRCA2 mutant | Illustrative: ~0.005 | - |
| This compound | HCC1937 | Breast | BRCA1 mutant | Illustrative: >10 | - |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | ~0.01 | [5] |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | ~0.001 | [5] |
| Olaparib | HCC1937 | Breast | BRCA1 mutant | >10 | [5] |
Table 3: In Vivo Efficacy of PARP Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| This compound | MDA-MB-436 (BRCA1 mutant) | Breast | Illustrative: 1 mg/kg, daily | Illustrative: >90% | - |
| Olaparib | BRCA2-mutated Ovarian PDX | Ovarian | 100 mg/kg, daily | Significant tumor growth inhibition | [6] |
| Talazoparib | TNBC PDX (BRCA-proficient) | Breast | 0.33 mg/kg, daily | >90% in 5/12 models | [7] |
Experimental Protocols
PARP1 Enzymatic Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
HTRF PARP1 detection kit (e.g., from Revvity) containing Eu3+-cryptate labeled anti-PARP1 antibody and d2 labeled anti-PAR antibody
-
Assay buffer
-
NAD+
-
Activated DNA
-
384-well low volume white microplate
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents (pre-mixed anti-PARP1-Eu3+ and anti-PAR-d2 antibodies).
-
Incubate for the recommended time (e.g., overnight at room temperature) to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a dose-response curve.[8][9]
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a luminescent cell viability assay to determine the cytotoxic effect of PARP1 inhibitors.
Materials:
-
Cancer cell lines (e.g., with and without BRCA mutations)
-
Complete cell culture medium
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and control compounds in the complete culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 or 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.[5][10][11][12][13]
In Vivo Xenograft Study in a BRCA-mutant Model
This protocol describes a typical in vivo efficacy study using a patient-derived xenograft (PDX) model with a BRCA1 mutation.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma)
-
BRCA1-mutant ovarian cancer PDX tissue
-
This compound and vehicle control
-
Dosing vehicles and administration equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Surgically implant fresh tumor tissue from the BRCA1-mutant ovarian cancer PDX model subcutaneously into the flank of the immunodeficient mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., once daily by oral gavage). The control group receives the vehicle only.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) based on the difference in tumor volume between the treated and control groups.[7][14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Synthetic lethality with this compound in HR-deficient cancer cells.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. ch.promega.com [ch.promega.com]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Role of PARP1 Inhibition in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage, playing a pivotal role in the repair of single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth overview of the mechanisms by which PARP1 inhibitors, exemplified by the potent inhibitor PARP1-IN-22, induce apoptosis. While specific quantitative data for this compound's direct effects on apoptotic pathways are not extensively available in publicly accessible literature, this document outlines the established mechanisms for this class of inhibitors and provides detailed experimental protocols for assessing their apoptotic effects.
Introduction to PARP1 and Its Role in DNA Repair and Cell Fate
PARP1 is a nuclear enzyme that detects and signals the presence of DNA SSBs. Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This modification serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.
Inhibition of PARP1's catalytic activity prevents the efficient repair of SSBs. When these unrepaired SSBs are encountered by the replication machinery, they are converted into more cytotoxic double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), these lesions cannot be accurately repaired, leading to genomic instability and the activation of apoptotic cell death. This concept is known as synthetic lethality.
Beyond canonical apoptosis, hyperactivation of PARP1 can lead to a distinct form of programmed cell death called parthanatos. This pathway is initiated by the release of apoptosis-inducing factor (AIF) from the mitochondria and is caspase-independent. However, the primary mechanism of action for PARP1 inhibitors in cancer therapy is the induction of apoptosis.
Data Presentation: Effects of PARP1 Inhibition on Apoptosis
Disclaimer: The following tables contain illustrative quantitative data based on typical results observed with potent PARP1 inhibitors in relevant cancer cell lines. Specific experimental data for this compound is not available in the public domain and would require dedicated laboratory investigation.
Table 1: In Vitro Cell Viability (IC50) of a Potent PARP1 Inhibitor
| Cell Line | BRCA1/2 Status | IC50 (nM) |
| MDA-MB-436 | BRCA1 mutant | 15 |
| Capan-1 | BRCA2 mutant | 25 |
| MCF-7 | BRCA wild-type | >10,000 |
| HeLa | BRCA wild-type | >10,000 |
Table 2: Induction of Apoptosis Measured by Annexin V/Propidium Iodide Staining
| Cell Line (BRCA mutant) | Treatment (48h) | % Annexin V Positive Cells |
| MDA-MB-436 | Vehicle Control | 5.2 ± 1.1 |
| MDA-MB-436 | PARP1 Inhibitor (100 nM) | 45.8 ± 3.5 |
| Capan-1 | Vehicle Control | 4.8 ± 0.9 |
| Capan-1 | PARP1 Inhibitor (100 nM) | 52.3 ± 4.1 |
Table 3: Caspase-3/7 Activation Assay
| Cell Line (BRCA mutant) | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MDA-MB-436 | Vehicle Control | 1.0 |
| MDA-MB-436 | PARP1 Inhibitor (100 nM) | 8.7 ± 1.2 |
| Capan-1 | Vehicle Control | 1.0 |
| Capan-1 | PARP1 Inhibitor (100 nM) | 9.5 ± 1.5 |
Table 4: Western Blot Analysis of Apoptotic Markers
| Cell Line (BRCA mutant) | Treatment (24h) | Cleaved PARP1 (89 kDa fragment) | Cleaved Caspase-3 (17/19 kDa fragments) |
| MDA-MB-436 | Vehicle Control | Not Detected | Not Detected |
| MDA-MB-436 | PARP1 Inhibitor (100 nM) | +++ | +++ |
| Capan-1 | Vehicle Control | Not Detected | Not Detected |
| Capan-1 | PARP1 Inhibitor (100 nM) | +++ | +++ |
| (+++ indicates a strong positive signal) |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which PARP1 inhibitors like this compound induce apoptosis is through the inhibition of DNA repair, leading to the accumulation of cytotoxic DNA lesions.
In cancer cells with functional HR, the DSBs generated by PARP1 inhibition can be repaired, and the cells may survive. However, in HR-deficient tumors, the accumulation of DSBs triggers cell cycle arrest and activates the intrinsic apoptotic pathway. This involves the activation of initiator caspases (like caspase-9) and subsequently effector caspases (caspase-3 and -7), which execute the apoptotic program by cleaving key cellular substrates, including PARP1 itself.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on apoptosis.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, Capan-1, MCF-7)
-
Complete growth medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should also be prepared.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
Objective: To measure the activity of effector caspases involved in apoptosis.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Western Blotting for Cleaved PARP1 and Cleaved Caspase-3
Objective: To detect the cleavage of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP1, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system. Look for the appearance of the 89 kDa cleaved PARP1 fragment and the 17/19 kDa cleaved caspase-3 fragments in treated samples.
Conclusion
Inhibition of PARP1 is a validated and effective strategy for inducing apoptosis in cancer cells with specific DNA repair deficiencies. While this compound is a potent inhibitor of PARP1's enzymatic activity, further studies are required to quantify its specific effects on apoptotic pathways in various cancer cell lines. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the apoptotic effects of this compound and other novel PARP1 inhibitors. Such investigations are crucial for the continued development of targeted cancer therapies that exploit the principle of synthetic lethality.
The Pharmacology of PARP1-IN-22: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PARP1-IN-22 is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular response to DNA damage. This document provides a concise overview of the available pharmacological data for this compound, intended to serve as a technical guide for researchers and professionals in the field of drug development. Due to the limited publicly available data, this guide focuses on the foundational inhibitory activity of the compound.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP1 enzymatic activity disrupts this repair process. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death. This concept is known as synthetic lethality and forms the basis for the clinical use of PARP inhibitors in certain cancers.
Biochemical Activity of this compound
The primary pharmacological characteristic of this compound is its potent enzymatic inhibition of PARP1.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PARP1 | < 10 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that this compound is a highly potent inhibitor of the PARP1 enzyme, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3][4][5]
Mechanism of Action
The proposed mechanism of action for this compound is through competitive inhibition at the NAD+ binding site of the PARP1 enzyme.
Caption: Mechanism of PARP1 inhibition by this compound.
By binding to PARP1, this compound prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair machinery to the site of damage. This leads to the persistence of SSBs.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, a general methodology for determining the IC50 of a PARP1 inhibitor is outlined below.
PARP1 Enzymatic Assay (General Protocol)
This assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate by recombinant human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated plates
-
Peroxidase-conjugated anti-streptavidin antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Workflow:
Caption: Workflow for a typical PARP1 enzymatic assay.
Procedure:
-
Histone H1 is coated onto the wells of a streptavidin-coated microplate.
-
Recombinant PARP1, activated DNA, and a serial dilution of this compound are added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow the PARP1-catalyzed transfer of biotinylated ADP-ribose to the histone substrate.
-
The wells are washed to remove unreacted components.
-
A peroxidase-conjugated anti-streptavidin antibody is added to bind to the biotinylated PAR chains.
-
After another incubation and wash step, a colorimetric substrate (TMB) is added.
-
The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Future Directions
The potent in vitro activity of this compound suggests its potential as a pharmacological tool for studying the role of PARP1 in various cellular processes and as a starting point for the development of therapeutic agents. Further investigation is required to fully characterize its pharmacological profile. Key areas for future research include:
-
Selectivity Profiling: Determining the inhibitory activity of this compound against other PARP family members (e.g., PARP2, Tankyrases) and a broader panel of kinases and enzymes to establish its selectivity.
-
Cell-Based Assays: Evaluating the cellular potency of this compound in relevant cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations). This would involve assays to measure PARP1 activity in cells, DNA damage (e.g., γH2AX foci formation), and cell viability/apoptosis.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement and downstream effects in vivo.
Conclusion
This compound is a potent inhibitor of PARP1 with low nanomolar activity in biochemical assays. While the currently available data is limited, it establishes this compound as a valuable research compound. A comprehensive understanding of its pharmacology will require further detailed studies to elucidate its selectivity, cellular activity, and in vivo properties.
References
PARP1-IN-22: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the repair of single-strand breaks (SSBs). In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP1 can lead to a synthetic lethal phenotype, making PARP inhibitors a promising class of anti-cancer agents.[1][2] PARP1-IN-22 is a potent and selective inhibitor of PARP1, demonstrating significant potential as a tool for basic cancer research and as a lead compound for drug development.[3] This document provides an in-depth technical guide on this compound, covering its mechanism of action, experimental protocols for its characterization, and its role in relevant signaling pathways.
Core Concepts: Mechanism of Action of PARP1 Inhibition
The primary mechanism of action of PARP1 inhibitors like this compound involves two key processes: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition : PARP1 inhibitors competitively bind to the NAD+ binding site of the PARP1 enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[4][5] This inhibition of PARP1's catalytic activity hampers the recruitment of DNA repair machinery to the site of single-strand breaks.[1]
-
PARP Trapping : Beyond enzymatic inhibition, many PARP inhibitors, including potent ones like this compound are thought to function by "trapping" the PARP1 enzyme on the DNA at the site of damage.[5][6] This creates a toxic PARP1-DNA complex that can obstruct DNA replication and transcription, leading to the formation of more deleterious double-strand breaks (DSBs).[1]
In cancer cells with compromised HR repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells with functional HR is the principle of synthetic lethality.[7][8]
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables present representative quantitative data for a potent and selective PARP1 inhibitor, based on known characteristics of compounds in this class.
Table 1: Biochemical and Cellular Activity of a Representative Potent PARP1 Inhibitor
| Parameter | Value | Description |
| PARP1 IC50 | < 10 nM | The half-maximal inhibitory concentration against the enzymatic activity of PARP1.[3] |
| Cellular PARP1 Inhibition (EC50) | 10 - 50 nM | The effective concentration to inhibit PARP1 activity within a cellular context. |
| Cell Viability (IC50) - BRCA-deficient cells | 50 - 200 nM | The concentration that inhibits the growth of cancer cells with BRCA mutations by 50%. |
| Cell Viability (IC50) - BRCA-proficient cells | > 10 µM | The concentration that inhibits the growth of cells with functional BRCA by 50%, demonstrating selectivity. |
| PARP Trapping Potency (EC50) | 20 - 100 nM | The effective concentration to induce the formation of PARP1-DNA complexes. |
Key Experimental Protocols
Detailed methodologies for the characterization of PARP1 inhibitors like this compound are crucial for reproducible research.
Protocol 1: PARP1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the inhibition of PARP1's catalytic activity.
Objective: To determine the IC50 value of this compound against PARP1 enzyme activity.
Methodology:
-
Reagents: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+, and a fluorometric NAD+ detection reagent.
-
Procedure:
-
In a 96-well plate, add the PARP1 enzyme and activated DNA.
-
Add serial dilutions of this compound (or other test compounds) to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the fluorometric reagent that detects the amount of remaining NAD+.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: The decrease in NAD+ consumption is proportional to PARP1 inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Protocol 2: Cellular PARP Activity Assay (In-Cell Western)
This protocol measures the inhibition of PARP1 activity within cells.
Objective: To determine the EC50 of this compound for inhibiting cellular PARP activity.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).
-
DNA Damage Induction: Induce DNA damage using an agent like H2O2 or MMS to activate PARP1.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent like Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for poly(ADP-ribose) (PAR).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Detection: Quantify the fluorescence signal using an imaging system or plate reader.
-
Data Analysis: Normalize the PAR signal to cell number (e.g., using a DNA stain). Calculate the EC50 from the dose-response curve.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PARP1 inhibitor on cancer cells.
Objective: To determine the IC50 of this compound in different cancer cell lines (both HR-deficient and HR-proficient).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance.
-
CellTiter-Glo® Assay: Add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
Protocol 4: PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP1 on DNA.
Objective: To quantify the PARP trapping potency of this compound.
Methodology:
-
Principle: This assay uses a fluorescently labeled DNA probe. When PARP1 binds to the probe, the complex has a high fluorescence polarization (FP). Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[11]
-
Procedure:
-
Incubate purified PARP1 with the fluorescent DNA probe.
-
Add serial dilutions of this compound.
-
Add NAD+ to initiate the PARylation reaction (in control wells without inhibitor).
-
Measure the fluorescence polarization.
-
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor and NAD+ indicates PARP trapping. The EC50 for trapping can be calculated from the dose-response curve.[11]
Signaling Pathways and Visualizations
PARP1 is involved in a multitude of cellular processes beyond its direct role in DNA repair. Understanding these pathways is crucial for elucidating the full spectrum of effects of PARP1 inhibitors in cancer.
PARP1's Role in DNA Single-Strand Break Repair
Caption: this compound inhibits PARP1, blocking SSB repair and causing PARP trapping.
Synthetic Lethality in HR-Deficient Cancer Cells
Caption: Synthetic lethality induced by this compound in HR-deficient cancer cells.
Broader Roles of PARP1 in Cancer Biology
PARP1's functions extend beyond DNA repair, influencing transcription, inflammation, and cell death pathways, which can also be modulated by PARP1 inhibitors.
Caption: Overview of the multifaceted roles of PARP1 and the impact of its inhibition.
Conclusion
This compound, as a potent and selective PARP1 inhibitor, represents a valuable tool for investigating the intricacies of DNA damage repair and other PARP1-mediated cellular processes in the context of cancer. The provided experimental protocols offer a framework for its characterization, while the signaling pathway diagrams illustrate the fundamental mechanisms underlying its anti-cancer activity. Further research into specific inhibitors like this compound will continue to advance our understanding of cancer biology and aid in the development of more effective targeted therapies.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: From the Mechanism of Action to Clinical Practice | Acta Médica Portuguesa [actamedicaportuguesa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
PARP1-IN-22: A Potent Chemical Probe for Interrogating PARP1 Function
A Technical Overview for Researchers and Drug Discovery Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the repair of single-strand breaks (SSBs). Its function extends beyond DNA repair to transcriptional regulation and chromatin remodeling. The development of small molecule inhibitors targeting PARP1 has ushered in a new era of targeted cancer therapy, particularly for tumors harboring deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-22 has emerged as a potent and specific chemical probe for elucidating the multifaceted functions of PARP1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and methodologies for its application in research.
Core Properties of this compound
This compound is a small molecule inhibitor of PARP1. The primary source of detailed information regarding this compound appears to be a patent application (WO2024067694 A1) from The National Institutes of Pharmaceutical R & D Co., Ltd.[1][2][3]
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference(s) |
| PARP1 IC50 | < 10 nM | [1][3][4] |
| CAS Number | 3033649-17-8 | [1] |
Note: Detailed quantitative data regarding selectivity against other PARP family members (e.g., PARP2), kinase selectivity, and cellular potency (EC50) are not publicly available in the reviewed literature but are likely contained within the primary patent documentation.
Mechanism of Action
Like other well-characterized PARP1 inhibitors, this compound is understood to function through two primary mechanisms:
-
Catalytic Inhibition: this compound competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of the PARP1 catalytic domain. This prevents PARP1 from synthesizing poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of DNA damage.[5][6]
-
PARP Trapping: The binding of the inhibitor to PARP1 at the site of a DNA lesion can stabilize the PARP1-DNA complex. This "trapping" creates a physical obstruction to DNA replication and repair, leading to the formation of cytotoxic double-strand breaks, particularly in cells with deficient homologous recombination.[4][7]
Signaling Pathways and Experimental Workflows
The utility of this compound as a chemical probe lies in its ability to dissect the roles of PARP1 in various cellular processes.
PARP1-Mediated DNA Damage Response
PARP1 is a key first responder to DNA single-strand breaks. Its inhibition by this compound allows for the study of the consequences of impaired SSB repair and the reliance of cells on alternative repair pathways.
Experimental Workflow for Assessing PARP1 Inhibition
A common workflow to assess the efficacy of a PARP1 inhibitor like this compound involves inducing DNA damage, treating with the inhibitor, and then measuring downstream cellular events.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for characterizing PARP1 inhibitors, the following protocols can be adapted.
Biochemical PARP1 Activity Assay (HTRF)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
NAD+
-
DNA activator (e.g., nicked DNA)
-
This compound (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
HTRF detection reagents (e.g., anti-PAR antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore for biotinylated NAD+)
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H1, and DNA activator.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the assay plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a PARP inhibitor at a high concentration (e.g., Olaparib).
-
Add the HTRF detection reagents.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular PARP1 Trapping Assay
This assay quantifies the ability of this compound to trap PARP1 onto chromatin in cells.
Materials:
-
Cancer cell line of interest (e.g., with and without BRCA mutations)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing detergent and protease inhibitors
-
Chromatin fractionation buffers
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against PARP1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Co-treat with a DNA damaging agent like MMS for a short duration (e.g., 15-30 minutes) to induce PARP1 recruitment to DNA.
-
Wash cells with ice-cold PBS.
-
Perform chromatin fractionation to separate soluble and chromatin-bound proteins.
-
Quantify the protein concentration in the chromatin fraction.
-
Resolve equal amounts of protein from the chromatin fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Quantify the band intensities to determine the amount of chromatin-bound PARP1.
Immunofluorescence Assay for DNA Damage (γH2AX Foci)
This assay visualizes the increase in DNA double-strand breaks resulting from PARP1 inhibition.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound (in DMSO)
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against γH2AX (phospho-H2A.X Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at various concentrations for a desired time (e.g., 24-48 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Image the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
Conclusion
This compound is a valuable tool for researchers studying the intricate roles of PARP1 in cellular function and disease. Its high potency makes it an effective chemical probe for dissecting PARP1-dependent signaling pathways and for validating PARP1 as a therapeutic target. While detailed characterization data remains primarily within patent literature, the provided overview and adapted experimental protocols offer a solid foundation for the utilization of this compound in a research setting. As with any chemical probe, careful experimental design and validation are crucial for generating robust and interpretable data. Further public disclosure of its selectivity and cellular characteristics will undoubtedly enhance its utility and impact on the field.
References
- 1. This compound | CAS 3033649-17-8 | PARP1抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. This compound-参数-厂家-仪器谱 [ibook.antpedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Understanding the Selectivity Profile of PARP1-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed quantitative data on the comprehensive selectivity profile of PARP1-IN-22 against a broad panel of PARP family members and off-target kinases is not extensively available in the public domain. This guide provides the currently available information on this compound and presents a comprehensive framework for how its full selectivity profile would be characterized and presented, utilizing established methodologies and illustrative data from other well-characterized PARP inhibitors.
Introduction to this compound
This compound (also referred to as compound 15) is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Current commercially available data indicates that this compound exhibits a half-maximal inhibitory concentration (IC50) of less than 10 nM for PARP1, positioning it as a high-potency molecule for this key enzyme in the DNA damage response (DDR) pathway.
The therapeutic potential of PARP inhibitors is well-established, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The mechanism of "synthetic lethality," where the inhibition of PARP1 in HRR-deficient cells leads to catastrophic DNA damage and cell death, is a cornerstone of their clinical efficacy. However, the selectivity of PARP inhibitors across the entire PARP family and the broader kinome is a critical determinant of their therapeutic index, influencing both efficacy and toxicity. This guide provides a technical overview of the methodologies and data presentation crucial for understanding the selectivity profile of a PARP1 inhibitor like this compound.
The Significance of PARP1 Selectivity
The human PARP family comprises 17 members, each with distinct cellular functions. While PARP1 is the primary target for synthetic lethality in HRR-deficient tumors, off-target inhibition of other PARP enzymes can lead to undesirable side effects. For instance, inhibition of PARP2, which also plays a role in DNA repair, has been associated with hematological toxicities. Therefore, a highly selective PARP1 inhibitor is hypothesized to offer a better safety profile while retaining potent anti-tumor activity. A comprehensive selectivity profile is essential for:
-
Predicting Therapeutic Window: Understanding the potency against PARP1 versus other PARP family members and off-targets helps in predicting the concentration range where the desired therapeutic effect is achieved with minimal side effects.
-
Interpreting Preclinical and Clinical Data: A clear selectivity profile aids in attributing observed biological effects to the inhibition of the intended target (on-target) versus other proteins (off-target).
-
Guiding Combination Therapies: Knowledge of off-target effects can inform the rational design of combination therapies, avoiding synergistic toxicities.
Quantitative Selectivity Profile of this compound
As specific quantitative data for this compound is limited, the following tables are presented as illustrative examples of how the selectivity profile would be displayed. The data herein is representative of what would be generated through the experimental protocols described in the subsequent sections.
Biochemical Potency and Selectivity Against PARP Family Enzymes
This table would summarize the in vitro inhibitory activity of this compound against various purified PARP enzymes.
| Enzyme | IC50 (nM) [Illustrative Data] | Selectivity vs. PARP2 (Fold) [Illustrative Data] |
| PARP1 | < 10 | 100 |
| PARP2 | 1,000 | 1 |
| PARP3 | > 10,000 | > 1,000 |
| TNKS1 (PARP5a) | > 10,000 | > 1,000 |
| TNKS2 (PARP5b) | > 10,000 | > 1,000 |
Note: The IC50 value for PARP1 is based on publicly available data. All other values are for illustrative purposes to demonstrate a hypothetical high selectivity.
Cellular Target Engagement and PARylation Inhibition
This table would demonstrate the inhibitor's activity in a cellular context, measuring its ability to inhibit PARP1 activity and engage with the target protein in live cells.
| Assay Type | Cell Line | IC50 (nM) [Illustrative Data] |
| Cellular PARylation Assay | A549 | 15 |
| Cellular Thermal Shift Assay (CETSA) | MDA-MB-436 | 50 |
Off-Target Kinase Profiling
This table would present the results from a broad kinase screening panel to identify potential off-target interactions.
| Kinase | % Inhibition @ 1 µM [Illustrative Data] |
| AAK1 | < 10% |
| ABL1 | < 10% |
| AKT1 | < 10% |
| CDK2 | < 10% |
| EGFR | < 10% |
| ... (representative selection) | ... |
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the selectivity profile of a PARP inhibitor.
Biochemical PARP Inhibition Assay
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against purified PARP family enzymes.
Principle: This assay measures the enzymatic activity of a PARP enzyme by detecting the formation of poly(ADP-ribose) (PAR) on a histone substrate. The reduction in PAR formation in the presence of an inhibitor is quantified.
Materials:
-
Recombinant human PARP1, PARP2, PARP3, TNKS1, TNKS2 enzymes
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
96-well plates
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate to remove unbound histone.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well, add the PARP enzyme, activated DNA, and the corresponding concentration of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of NAD+ and Biotinylated NAD+.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the plate to remove unreacted substrates.
-
Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and measure the absorbance or luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular PARylation Assay
Objective: To measure the inhibition of PARP activity within living cells.
Principle: This assay quantifies the levels of PAR in cells following DNA damage and treatment with an inhibitor.
Materials:
-
Human cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., H2O2 or MNNG)
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorescent dye)
-
ELISA or Western blot reagents
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Detect the levels of PAR in the cell lysates using an ELISA-based method or by performing Western blotting with an anti-PAR antibody.
-
Normalize the PAR signal to the total protein concentration.
-
Calculate the percentage of inhibition relative to the vehicle-treated, DNA-damaged control.
-
Determine the IC50 value as described for the biochemical assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with PARP1 in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. CETSA measures this change in thermal stability.
Materials:
-
Human cell line
-
This compound
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
Anti-PARP1 antibody
-
Western blot reagents
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PARP1 in the supernatant by Western blotting using an anti-PARP1 antibody.
-
Quantify the band intensities and plot the percentage of soluble PARP1 relative to the unheated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling in response to DNA single-strand breaks and inhibition by this compound.
Experimental Workflow for Selectivity Profiling
PARP1-IN-22 (CAS 3033649-17-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PARP1-IN-22, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This guide collates available physicochemical and biological data, details relevant experimental protocols, and illustrates key signaling pathways and experimental workflows to support researchers in oncology and drug discovery.
Core Properties of this compound
This compound is a small molecule inhibitor targeting PARP1, an enzyme crucial for DNA single-strand break repair. Its inhibition in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations, can lead to synthetic lethality and targeted tumor cell death.
Physicochemical Properties
Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes known and predicted values. The compound is reportedly a solid at room temperature and soluble in dimethyl sulfoxide (B87167) (DMSO) for in vitro assays.[1]
| Property | Value | Source |
| CAS Number | 3033649-17-8 | [2] |
| Molecular Formula | C₂₃H₂₆N₆O | [2] |
| Molecular Weight | 402.49 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point (predicted) | 646.4 ± 55.0 °C | [3] |
| Density (predicted) | 1.33 ± 0.1 g/cm³ | [3] |
| pKa (predicted) | 11.26 ± 0.40 | [3] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity
| Target | IC₅₀ | Source |
| PARP1 | < 10 nM | [2] |
PARP1 Signaling in DNA Damage Response
PARP1 plays a central role in the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks (SSBs). Upon detection of a SSB, PARP1 binds to the damaged DNA, leading to its activation. The activated PARP1 utilizes NAD⁺ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[4][5]
References
- 1. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 化合物 this compound CAS#: 3033649-17-8 [m.chemicalbook.com]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of PARP1 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical guide to the preliminary efficacy and mechanism of action of PARP1 inhibition, with a focus on the potent inhibitor PARP1-IN-22. While detailed in vivo efficacy studies on this compound are not yet extensively published in peer-reviewed literature, this guide leverages available data on its in vitro potency and draws parallels from comprehensive preclinical studies of other well-characterized PARP1 inhibitors, such as Olaparib, to illustrate the anticipated therapeutic rationale and experimental validation.
Introduction to this compound
This compound is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.[1][2][3] It exhibits a half-maximal inhibitory concentration (IC50) of less than 10 nM, positioning it as a significant tool for cancer research and potential therapeutic development.[1][2][3][4][5] The therapeutic strategy behind PARP1 inhibition hinges on the concept of synthetic lethality, where the inhibitor is particularly effective in cancers harboring mutations in other DNA repair pathways, such as those involving BRCA1/2.
Preclinical Efficacy of PARP1 Inhibition in Liver Cancer Models
While specific efficacy data for this compound in preclinical models is emerging, studies on the PARP1 inhibitor Olaparib in aggressive hepatoblastoma (HBL) patient-derived xenografts (PDXs) provide a strong surrogate for understanding its potential. These studies have demonstrated that inhibition of PARP1 can significantly curb tumor growth.[1]
Quantitative Data from Olaparib Preclinical Studies
The following table summarizes key findings from studies on Olaparib in HBL PDX models, which serve as a benchmark for evaluating novel PARP1 inhibitors like this compound.
| Parameter | Observation in HBL PDX Models | Significance |
| PARP1 mRNA Levels | Approximately 50% of 22 HBL PDX samples showed elevated levels of PARP1 mRNA.[1][4] | Identifies a patient subpopulation that may benefit from PARP1 inhibition. |
| p53 Levels | PDXs with high PARP1 levels also exhibited elevated p53.[1][4] | Suggests a co-regulation or interaction between PARP1 and p53 in this cancer type. |
| Tumor Growth | Treatment with Olaparib significantly inhibited tumor growth in HBL PDXs.[1] | Demonstrates the potential anti-tumor efficacy of PARP1 inhibition in vivo. |
| Molecular Complex Formation | High molecular-weight complexes of ph-S6-p53/PARP1/Ku70 were observed in aggressive HBL.[1] | Elucidates a potential mechanism of action for PARP1 in oncogene regulation. |
| Oncogene Regulation | Olaparib treatment was associated with the reduction of ph-S6-p53/PARP1 complexes and subsequent inhibition of ALCD-dependent oncogenes.[1] | Links PARP1 inhibition to the downregulation of cancer-driving genes. |
Core Signaling Pathway
In aggressive forms of liver cancer, a specific signaling pathway involving PARP1 has been identified. JNK1/2 phosphorylates p53 at Serine 6 (ph-S6-p53), which then forms a complex with PARP1 and Ku70. This complex is delivered to specific genomic regions known as aggressive liver cancer domains (ALCDs), leading to the activation of multiple oncogenes.[1] Inhibition of PARP1 disrupts the formation or function of this complex, thereby preventing oncogene activation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of PARP1 inhibitors.
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of PARP1 and other genes of interest in HBL PDX samples.
-
Methodology:
-
Total RNA is isolated from frozen PDX tissue samples using a suitable RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA templates.
-
qRT-PCR is then carried out using a qPCR system with specific primers for PARP1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of PARP1 mRNA is calculated using the delta-delta Ct method.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To investigate the binding of the ph-S6-p53/PARP1/Ku70 complex to ALCDs in the chromatin of HBL PDX cells.
-
Methodology:
-
PDX tumor tissues are treated with a vehicle control or a PARP1 inhibitor.
-
Chromatin from these tissues is cross-linked with formaldehyde, isolated, and sheared into smaller fragments by sonication.
-
The chromatin solution is then incubated with an antibody specific to a protein in the complex (e.g., ph-S6-p53).
-
The antibody-protein-DNA complexes are immunoprecipitated using protein A/G beads.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of ALCD DNA present in the immunoprecipitated sample is quantified by qPCR, indicating the level of protein binding.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To confirm the physical interaction between proteins in the ph-S6-p53/PARP1/Ku70 complex.
-
Methodology:
-
Nuclear protein extracts are prepared from HBL samples under conditions that preserve protein-protein interactions.
-
An antibody targeting one of the proteins in the suspected complex (e.g., ph-S6-p53) is added to the protein lysate and incubated to form antibody-protein complexes.
-
These complexes are then captured on protein A/G beads.
-
After washing to remove non-specifically bound proteins, the captured proteins are eluted.
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the other suspected members of the complex (e.g., PARP1, Ku70).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a PARP1 inhibitor.
Conclusion
This compound is a potent inhibitor of PARP1, a clinically validated target in oncology. While comprehensive preclinical and clinical data for this compound are forthcoming, the extensive research on other PARP1 inhibitors like Olaparib provides a robust framework for understanding its potential efficacy and mechanism of action. The data from HBL PDX models strongly suggest that PARP1 inhibition is a viable therapeutic strategy, particularly in tumors with elevated PARP1 expression and a dependency on the ph-S6-p53/PARP1 signaling axis. Further studies are warranted to fully elucidate the therapeutic potential of this compound across various cancer types.
References
Methodological & Application
Application Notes and Protocols for PARP1-IN-22 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. PARP1-IN-22 is a novel and potent small molecule inhibitor of PARP1, demonstrating significant potential for use in cancer therapy. These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical enzymatic assay and a cell-based proliferation assay.
Mechanism of Action
PARP1 is recruited to sites of DNA damage, where it catalyzes the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP inhibitors, such as this compound, typically bind to the catalytic domain of PARP1, competing with NAD+ and preventing the synthesis of PAR. This leads to the accumulation of unrepaired SSBs, which can be converted into cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death in cancer cells with compromised DSB repair mechanisms.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Enzymatic Assay | PARP1 | IC50 | < 10 nM | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PARP1 signaling pathway and a general experimental workflow for determining the IC50 of a PARP1 inhibitor.
Caption: PARP1 signaling in DNA repair and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Experimental Protocols
PARP1 Biochemical Enzymatic Assay (Chemiluminescent)
This protocol is a representative method for determining the IC50 value of this compound based on common chemiluminescent PARP1 assays.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP1 activity, and inhibition by this compound results in a decreased signal.
Materials and Reagents:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Histone-coated 96-well plates (white, opaque)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
This compound
-
Positive Control (e.g., Olaparib)
-
DMSO (for compound dilution)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate reader with chemiluminescence detection capability
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in PARP Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended to cover a broad concentration range.
-
Prepare a working solution of PARP1 enzyme in PARP Assay Buffer.
-
Prepare a master mix containing activated DNA and biotinylated NAD+ in PARP Assay Buffer.
-
-
Assay Procedure:
-
If using non-precoated plates, coat the wells with histone H1 and incubate overnight at 4°C. Wash three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature. Wash three times with Wash Buffer.
-
Add 2.5 µL of the serially diluted this compound, positive control, or DMSO (for no-inhibitor control) to the appropriate wells.
-
Add 22.5 µL of the PARP1 enzyme working solution to all wells except the blank.
-
Add 25 µL of the master mix to all wells to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the chemiluminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal with Inhibitor / Signal without Inhibitor))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay (e.g., using a BRCA-deficient cell line)
This protocol outlines a general method to assess the anti-proliferative effect of this compound on cancer cells, particularly those with deficiencies in homologous recombination (e.g., BRCA1 or BRCA2 mutant cell lines).
Principle: This assay measures the ability of this compound to inhibit the proliferation of cancer cells over a period of several days. Cell viability is typically assessed using a reagent such as resazurin (B115843) or a commercial kit like CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
Materials and Reagents:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
96-well clear-bottom, black- or white-walled tissue culture plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (fluorescence or luminescence, depending on the viability reagent)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration in the wells is consistent and low (e.g., <0.5%) to avoid solvent toxicity.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for resazurin, 10 minutes for CellTiter-Glo®).
-
Measure the fluorescence or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-cell control) from all other readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve using appropriate software.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of the PARP1 inhibitor, this compound. The biochemical assay allows for the direct determination of its inhibitory potency against the PARP1 enzyme, while the cell-based proliferation assay provides insights into its functional consequences in a cellular context, particularly in cancer cells with specific DNA repair deficiencies. These assays are essential tools for the preclinical characterization and continued development of this promising therapeutic agent.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and reagents. Always follow appropriate laboratory safety procedures.
References
PARP1-IN-22: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-22 is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1] PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 by compounds like this compound prevents the repair of these breaks, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can induce synthetic lethality, making PARP inhibitors a promising class of anticancer agents.
These application notes provide a comprehensive guide for the use of this compound in various cell-based assays to characterize its biological activity and elucidate its mechanism of action.
Mechanism of Action
This compound functions as a catalytic inhibitor of PARP1, competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). By binding to the catalytic domain of PARP1, this compound prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to itself and other nuclear proteins. This PARylation process is a crucial step in the recruitment of DNA repair machinery to sites of DNA damage. Inhibition of PARylation leads to an accumulation of unrepaired SSBs, which are converted to lethal DSBs during cell division, ultimately triggering apoptosis.
Quantitative Data
While specific cellular IC50 values for this compound in various cancer cell lines are not yet publicly available, the compound has been reported to be a potent inhibitor of the PARP1 enzyme with an IC50 value of less than 10 nM in biochemical assays.[1] For context and comparative purposes, the following table summarizes the reported IC50 values for other well-characterized PARP1 inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.001 |
| Olaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.001 |
| Rucaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.008 |
| Talazoparib | MX-1 | Breast Cancer | BRCA1/2 wild-type | ~0.0005 |
Note: IC50 values can vary depending on the cell line, assay type (e.g., MTT, CellTiter-Glo), and duration of compound exposure.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental design and the biological context of this compound's action, the following diagrams illustrate the PARP1 signaling pathway and a general workflow for a cell viability assay.
Caption: The role of PARP1 in DNA repair and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound in a cell-based viability assay.
Experimental Protocols
The following are generalized protocols for key cell-based assays to evaluate the efficacy of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient and proficient lines)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear or white-walled microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle-only control.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay and Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescent signal.
-
-
Data Analysis:
-
Subtract the background (medium only) from all readings.
-
Normalize the results to the vehicle-treated wells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
-
PARP Activity Cellular Assay
This assay measures the ability of this compound to inhibit PARP activity within the cell.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
DNA damaging agent (e.g., H₂O₂ or MMS) as a positive control for PARP activation
-
Cell lysis buffer
-
PARP activity assay kit (colorimetric or chemiluminescent)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in an appropriate culture plate and allow them to attach.
-
Treat cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours).
-
For a positive control, treat a set of cells with a DNA damaging agent to induce PARP activity.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer from the assay kit.
-
Determine the protein concentration of the lysates.
-
-
PARP Activity Measurement:
-
Follow the manufacturer's instructions for the PARP activity assay kit. This typically involves incubating the cell lysates in wells pre-coated with histones and providing biotinylated NAD+.
-
The amount of biotinylated PAR incorporated is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Normalize the PARP activity to the protein concentration.
-
Express the PARP activity in treated cells as a percentage of the activity in vehicle-treated cells.
-
Plot the percentage of PARP activity against the log concentration of this compound to determine the IC50 for PARP inhibition.
-
Apoptosis Assay (e.g., Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound or vehicle for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the percentage of apoptosis in this compound-treated cells to the vehicle control.
-
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to effectively design and execute cell-based assays for the characterization of the PARP1 inhibitor, this compound. By utilizing these methodologies, researchers can gain valuable insights into the potency, mechanism of action, and therapeutic potential of this compound in various cancer cell models. The provided diagrams offer a visual aid to understand the underlying biological pathways and experimental procedures, facilitating robust and reproducible scientific inquiry.
References
Application Notes and Protocols: The Use of PARP1-IN-22 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: PARP1-IN-22 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), exhibiting a half-maximal inhibitory concentration (IC50) of less than 10 nM in biochemical assays.[1] PARP1 is a critical enzyme in the cellular DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs).[2][3] Upon detecting a DNA lesion, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4][5] This process, known as PARylation, creates a scaffold to recruit other essential DNA repair factors.[2][6]
The mechanism of action for PARP inhibitors like this compound involves not only the inhibition of this catalytic activity but also the "trapping" of the PARP1 enzyme on the DNA at the site of the break.[7][8] By preventing PARP1's auto-PARylation and subsequent release, the inhibitor stalls the repair process.[2][4] These trapped PARP1-DNA complexes are highly cytotoxic, particularly when they are encountered by the replication machinery, leading to replication fork collapse and the formation of more lethal DNA double-strand breaks (DSBs).[7][9] This induced cytotoxicity is the basis for the "synthetic lethality" therapeutic approach, which has proven effective in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][9]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of PARP1 in the DNA single-strand break repair pathway and the mechanism by which this compound disrupts this process.
Quantitative Data and Reagent Properties
This section summarizes the key quantitative data for this compound and provides recommendations for its preparation and storage.
Table 1: Inhibitor Specifications
| Parameter | Value | Source |
|---|---|---|
| Target | Poly(ADP-ribose) polymerase 1 (PARP1) | [1] |
| IC50 (Biochemical) | < 10 nM | [1] |
| IC50 (Cell-based) | To be determined experimentally (cell line dependent) |
| Mechanism of Action | Catalytic Inhibition, PARP1 Trapping |[4][7] |
Table 2: Reagent Preparation and Storage
| Parameter | Recommendation | Notes |
|---|---|---|
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | The compound is highly soluble in DMSO but poorly soluble in aqueous buffers.[10][11] |
| Stock Solution Conc. | 10 mM | Prepare by dissolving the appropriate mass in anhydrous DMSO. |
| Storage (Powder) | -20°C for up to 3 years | As recommended for similar compounds. |
| Storage (Stock Solution) | -80°C (long-term, ≤ 6 months), -20°C (short-term, ≤ 1 month) | Aliquot to avoid repeated freeze-thaw cycles.[10] |
| Final DMSO Conc. in Media | ≤ 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can cause cellular toxicity. Always include a vehicle control.[11] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Determine Mass: Calculate the mass of this compound powder required to make a 10 mM stock solution. (Note: The molecular weight of this compound, CAS No. 3033649-17-8, must be obtained from the supplier's certificate of analysis).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.
-
Mixing: Vortex the solution briefly until the compound is completely dissolved. Gentle warming to 37°C may assist if needed.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C for long-term use.
General Experimental Workflow
The diagram below outlines a typical workflow for treating cultured cells with this compound.
Protocol: Cell Viability Assay to Determine IC50
This protocol describes the use of a Sulforhodamine B (SRB) assay to measure the cytotoxic effect of this compound and determine its IC50 value in a chosen cell line.[2]
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant and BRCA-wildtype lines for comparison)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and control media to the respective wells.
-
Incubation: Incubate the plates for 72 to 120 hours in a standard cell culture incubator (37°C, 5% CO2).[2]
-
Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 16.7%) and incubate at 4°C for 1 hour to fix the cells.[2]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye. Place the plate on a shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol: Immunofluorescence for DNA Damage (γH2AX Foci)
This protocol details the detection of DNA double-strand breaks, a downstream consequence of PARP1 trapping, by staining for phosphorylated H2AX (γH2AX).[2]
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound (and controls) for 24-48 hours.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.[2]
-
Permeabilization: Wash twice with PBS. Add 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cells.[2]
-
Blocking: Wash twice with PBS. Block with 1% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[2]
-
Primary Antibody: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope, capturing the DAPI and γH2AX signals.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA double-strand breaks.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Compound precipitates in media | - Final concentration exceeds aqueous solubility.- Insufficient DMSO concentration. | - Ensure the final DMSO concentration is adequate (≥0.1%).- Prepare intermediate dilutions in media rather than adding a small volume of high-concentration stock directly.[11] |
| Inconsistent or low efficacy | - Compound degradation due to improper storage or instability in media during long incubations.[12][13]- Cell line is resistant to PARP inhibition. | - Aliquot stock solutions to avoid freeze-thaw cycles.- For long-term experiments (>48h), consider replenishing the media with fresh inhibitor.- Confirm the DNA repair status of your cell line (e.g., BRCA status). |
| High toxicity in vehicle control | - Final DMSO concentration is too high. | - Ensure the final DMSO concentration is non-toxic for your specific cell line (typically ≤0.5%). Perform a DMSO dose-response curve if needed.[11] |
| No increase in γH2AX foci | - Insufficient incubation time.- Concentration of inhibitor is too low.- Cells are not actively replicating. | - Increase the incubation time (e.g., 24-48 hours).- Test a higher concentration of this compound.- Ensure cells are in a proliferative state, as DSBs from PARP trapping are often replication-dependent. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nmsgroup.it [nmsgroup.it]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. PARP1/2-IN-4 | PARP | 2093102-22-6 | Invivochem [invivochem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for PARP1-IN-22 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARP1-IN-22
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a critical role in the repair of DNA single-strand breaks (SSBs). In cancer cells with compromised DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during DNA replication. This synthetic lethality approach has established PARP1 inhibitors as a significant class of anticancer agents.
This compound is a potent and selective inhibitor of PARP1 with a half-maximal inhibitory concentration (IC50) of less than 10 nM. Its high potency suggests significant potential in the targeted therapy of cancers harboring DNA repair deficiencies. These application notes provide a comprehensive overview of the experimental evaluation of this compound in cancer cell lines, including detailed protocols for key assays and data presentation guidelines.
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following tables summarize the expected quantitative data from the treatment of various cancer cell lines with this compound. Due to the limited publicly available data for this specific compound, the tables are structured based on its known high potency and include illustrative data points for apoptosis and cell cycle analysis to guide researchers in their experimental design and data representation.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |
| HeLa | Cervical Cancer | Wild-Type | < 10 |
| MCF-7 | Breast Cancer | Wild-Type | < 10 |
| A549 | Lung Cancer | Wild-Type | < 10 |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | < 5 |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | < 5 |
Note: The IC50 values are presented as less than 10 nM based on available information. Specific values may vary depending on experimental conditions.
Table 2: Induction of Apoptosis by this compound (Illustrative)
| Cell Line | Concentration (nM) | Treatment Duration (hrs) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HeLa | 10 | 48 | 15.2 ± 2.1 | 8.5 ± 1.3 |
| MCF-7 | 10 | 48 | 18.9 ± 2.5 | 10.1 ± 1.8 |
| A549 | 10 | 48 | 12.7 ± 1.9 | 6.8 ± 1.1 |
This table provides example data to illustrate the expected outcome of apoptosis assays.
Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound (Illustrative)
| Cell Line | Concentration (nM) | Treatment Duration (hrs) | % G1 Phase | % S Phase | % G2/M Phase |
| HeLa | 10 | 24 | 40.5 ± 3.2 | 25.1 ± 2.8 | 34.4 ± 3.0 |
| MCF-7 | 10 | 24 | 38.2 ± 2.9 | 22.7 ± 2.5 | 39.1 ± 3.4 |
| A549 | 10 | 24 | 42.1 ± 3.5 | 28.3 ± 2.9 | 29.6 ± 2.7 |
This table provides example data to illustrate the expected outcome of cell cycle analysis, often showing an accumulation in the G2/M phase.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PARP1 signaling in DNA single-strand break repair and its inhibition by this compound.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Caption: The principle of synthetic lethality with this compound in HR-deficient cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x, 2x, and 5x IC50) for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
-
FACS tubes
-
PBS
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and cleavage of PARP1 and to detect markers of DNA damage (γH2AX).
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-cleaved PARP1, anti-γH2AX, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to the loading control (β-actin or GAPDH).
-
An increase in the cleaved PARP1 (89 kDa fragment) and γH2AX levels indicates the induction of apoptosis and DNA damage, respectively.
-
Application Notes: Analysis of PARP1 Activity Using PARP1-IN-22
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting DNA single-strand breaks, PARP1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. These PAR chains serve as a scaffold to recruit DNA repair proteins, facilitating the restoration of genomic integrity.
PARP1-IN-22 is a potent and selective inhibitor of PARP1, making it a valuable tool for studying the roles of PARP1 in DNA repair and for drug development. By inhibiting the catalytic activity of PARP1, this compound prevents the formation of PAR chains, thereby blocking downstream DNA repair processes. Western blot analysis is a robust and widely used method to directly measure this inhibitory effect by visualizing and quantifying the levels of global PARylation in cell lysates.
These notes provide a detailed protocol for utilizing this compound in a Western blot assay to assess its impact on PARP1 activity in a cellular context. The typical experimental design involves inducing DNA damage to stimulate PARP1 activity and then treating the cells with varying concentrations of this compound to measure the dose-dependent inhibition of PARylation.
Signaling Pathway of PARP1 in DNA Repair and Inhibition
Quantitative Data Summary
This table summarizes the key quantitative parameters for this compound, which are essential for designing effective experiments to probe PARP1 inhibition.
| Parameter | Value | Assay Type | Notes |
| IC₅₀ | < 10 nM | Biochemical Assay | Concentration required to reduce PARP1 enzymatic activity by 50% in a cell-free system. |
| Effective Cellular Conc. | 0.1 - 10 µM (Suggested) | Cellular Assay | Suggested starting range for observing significant PAR reduction in whole-cell assays. |
| Solubility | >10 mM in DMSO (Typical) | - | Prepare fresh stock solutions in DMSO. |
Western Blot Experimental Workflow
Detailed Protocol: Western Blot Analysis of PARylation
This protocol provides a step-by-step method to evaluate the efficacy of this compound in inhibiting DNA damage-induced PARylation in cultured cells.
Materials and Reagents
-
Cell Lines: A549, HeLa, or other relevant cancer cell lines.
-
PARP1 Inhibitor: this compound (prepare a 10 mM stock in DMSO).
-
DNA Damaging Agent: Hydrogen peroxide (H₂O₂), 30% solution.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors. Add a PARP inhibitor (e.g., 10 µM Olaparib or this compound) to the lysis buffer immediately before use to prevent PARP1 activation during cell lysis.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Antibodies:
-
Primary Antibody: Anti-PAR monoclonal antibody (e.g., 1:1000 dilution).
-
Loading Control: Anti-β-Actin or Anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (e.g., 1:5000 dilution).
-
-
Buffers: Phosphate Buffered Saline (PBS), Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Agent: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.
-
Membrane: PVDF or nitrocellulose membrane.
Experimental Procedure
a. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Induce DNA Damage (Optional but Recommended): To stimulate PARP1 activity, treat the cells with a DNA damaging agent. A common method is to add H₂O₂ to the culture medium at a final concentration of 1 mM and incubate for 10-15 minutes at 37°C.
-
Controls: Include a non-damaged control group (no H₂O₂) and a vehicle-only control group.
-
b. Cell Lysis and Protein Quantification
-
After treatment, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
c. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. A gradient gel (e.g., 4-12%) is recommended to resolve the high molecular weight smear characteristic of PARylated proteins.
-
Run the gel according to the manufacturer’s instructions.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
d. Immunoblotting and Detection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like β-Actin or GAPDH.
Data Analysis and Expected Results
-
PARylation Signal: In cells treated with a DNA damaging agent (e.g., H₂O₂), a strong smear of high molecular weight bands should be visible in the anti-PAR blot, representing extensive PARylation of various proteins. PARP1 itself will appear as a heavily auto-PARylated band around 113 kDa, often shifting to a higher molecular weight.
-
Inhibition by this compound: A dose-dependent decrease in the intensity of the PAR smear should be observed in cells pre-treated with this compound. At effective concentrations, the PAR signal should be significantly reduced or completely abrogated, demonstrating the potent inhibitory activity of the compound.
-
Quantification: Densitometry can be used to quantify the total PAR signal in each lane. Normalize this signal to the corresponding loading control to compare the relative levels of PARylation across different treatment conditions.
PARP1-IN-22 for Studying PARP1 Trapping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway. PARP1 inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Their mechanism of action extends beyond simple catalytic inhibition to include "PARP trapping," a process where the inhibitor locks PARP1 onto DNA at the site of damage. This trapped PARP1-DNA complex is highly cytotoxic as it can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs) and subsequent cell death.
PARP1-IN-22 is a potent small molecule inhibitor of PARP1 with an IC50 of less than 10 nM.[1] Its high potency makes it a valuable research tool for investigating the nuances of PARP1 inhibition and the phenomenon of PARP1 trapping. These application notes provide detailed protocols for utilizing this compound to study PARP1 trapping in a laboratory setting.
Mechanism of Action: Catalytic Inhibition and PARP1 Trapping
PARP1 inhibitors, including this compound, function through a dual mechanism:
-
Catalytic Inhibition: They competitively bind to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of downstream DNA repair proteins.
-
PARP1 Trapping: The binding of the inhibitor to PARP1 stabilizes the PARP1-DNA complex, preventing the dissociation of PARP1 from the site of DNA damage.[2][3] This trapped complex is a physical impediment to DNA replication and transcription, leading to stalled replication forks and the formation of cytotoxic DSBs.[4][5]
The potency of PARP inhibitors in trapping PARP1 on DNA does not always correlate with their catalytic inhibitory activity.[2][6] Talazoparib, for instance, is recognized as a significantly more potent PARP trapper than other clinically approved inhibitors like olaparib (B1684210) and veliparib.[2][5]
Quantitative Data Presentation
While specific quantitative data for the PARP1 trapping efficiency of this compound is not publicly available, the following tables provide a comparative summary of the catalytic inhibition and relative trapping potencies of several well-characterized PARP inhibitors. This data can serve as a benchmark when evaluating this compound.
Table 1: Catalytic Inhibition of PARP1 and PARP2 by Various Inhibitors
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | ~1-5 | ~1-2 |
| Rucaparib (B1680265) | ~1-7 | ~1-2 |
| Niraparib | ~2-4 | ~1-2 |
| Talazoparib | ~1 | ~1.5 |
| Veliparib | ~2-5 | ~2-3 |
Data compiled from various sources.[2]
Table 2: Comparative PARP Trapping Potency of Various Inhibitors
| PARP Inhibitor | Relative Trapping Potency |
| Talazoparib | Very High |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Veliparib | Low |
Data compiled from various sources.[2][6][7]
Experimental Protocols
The following are detailed protocols to assess the PARP1 trapping ability of this compound.
Protocol 1: Cellular PARP1 Trapping by Chromatin Fractionation and Western Blotting
This method directly measures the amount of PARP1 protein associated with chromatin, which is expected to increase with a trapping inhibitor like this compound, especially in the presence of a DNA damaging agent.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) (MMS) or hydrogen peroxide (H₂O₂))
-
Positive control PARP inhibitor (e.g., Olaparib, Talazoparib)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Chromatin Fractionation Buffers:
-
Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 1 mM DTT, protease inhibitors.
-
Buffer B (Nuclear Lysis Buffer): 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, protease inhibitors.
-
-
Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 0.01% MMS for 2 hours). Include an untreated control.
-
-
Chromatin Fractionation:
-
Harvest cells by scraping in ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Buffer A and incubate on ice to lyse the plasma membrane.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with Buffer A.
-
Resuspend the nuclear pellet in Buffer B and incubate on ice to lyse the nuclear membrane.
-
Centrifuge at 1,700 x g for 10 minutes at 4°C. The supernatant contains the soluble nuclear fraction.
-
The remaining pellet is the chromatin-bound fraction. Resuspend this pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
-
Western Blotting:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform Western blotting, probing the membrane for PARP1 and Histone H3.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PARP1 signal to the Histone H3 signal for each sample.
-
Compare the normalized PARP1 levels across different treatment conditions. A significant increase in the chromatin-bound PARP1 in the this compound treated samples (especially with DNA damage) compared to the vehicle control indicates PARP1 trapping.
-
Protocol 2: Proximity Ligation Assay (PLA) for In Situ Detection of PARP1 Trapping
PLA allows for the in situ visualization and quantification of protein-protein interactions or the proximity of a protein to a specific cellular structure, in this case, chromatin. Trapped PARP1 will be in close proximity to chromatin components like histones.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound, positive control inhibitor, and vehicle (DMSO)
-
DNA damaging agent (e.g., MMS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Proximity Ligation Assay Kit (e.g., Duolink® PLA)
-
Primary antibodies raised in different species: e.g., rabbit anti-PARP1 and mouse anti-phospho-Histone H2A.X (γH2AX), a marker for DNA double-strand breaks.
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound, positive control, or vehicle, followed by a DNA damaging agent as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
-
Proximity Ligation Assay:
-
Follow the manufacturer's protocol for the PLA kit.[1][8][9] This typically involves:
-
Blocking the samples.
-
Incubating with the primary antibodies (anti-PARP1 and anti-γH2AX).
-
Incubating with PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation of the oligonucleotides to form a circular DNA template if the proteins are in close proximity (<40 nm).
-
Amplification of the circular DNA template via rolling circle amplification.
-
Detection of the amplified product with fluorescently labeled oligonucleotides.
-
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent dots) per nucleus. An increase in the number of PLA signals in this compound treated cells indicates increased proximity of PARP1 to sites of DNA damage, and thus, PARP1 trapping.
-
Conclusion
This compound is a potent tool for dissecting the roles of PARP1 in DNA repair and for studying the cytotoxic mechanism of PARP1 trapping. The provided protocols offer robust methods for quantifying the trapping efficiency of this compound in a cellular context. By comparing its effects to well-characterized PARP inhibitors, researchers can gain valuable insights into its specific mechanism of action and its potential applications in cancer research and drug development.
References
- 1. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. clyte.tech [clyte.tech]
Application Notes and Protocols for PARP1-IN-22 in BRCA-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. The inhibition of PARP1 in these HR-deficient cancer cells leads to the accumulation of unrepaired SSBs, which are converted to DSBs during replication. The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality and forms the basis for the use of PARP inhibitors as a targeted therapy for BRCA-mutant cancers.
PARP1-IN-22 is a potent and selective inhibitor of PARP1. These application notes provide an overview of its potential applications in BRCA-mutant cancer models, along with detailed protocols for key experiments to evaluate its efficacy.
Data Presentation
While specific quantitative data for this compound in BRCA-mutant cancer models is not yet extensively published, the following tables provide a template for presenting such data, with representative values for other well-characterized PARP1 inhibitors included for reference. Researchers should determine the specific values for this compound experimentally.
Table 1: In Vitro Cytotoxicity of this compound in BRCA-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | Reference PARP Inhibitor | Reference IC50 (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | To be determined | Olaparib | ~10 |
| HCC1937 | Breast Cancer | BRCA1 mutant | To be determined | Talazoparib | ~1 |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | To be determined | Rucaparib | ~5 |
| PEO1 | Ovarian Cancer | BRCA2 mutant | To be determined | Niraparib | ~7 |
| MCF-7 | Breast Cancer | BRCA wild-type | To be determined | Olaparib | >1000 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability and should be determined experimentally for this compound.
Table 2: In Vivo Antitumor Efficacy of this compound in a BRCA-Mutant Xenograft Model
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |
| MDA-MB-436 | Vehicle Control | - | 0 | - |
| MDA-MB-436 | This compound | To be determined | To be determined | To be determined |
| MDA-MB-436 | Olaparib (Reference) | 50 mg/kg, daily | ~70% | <0.01 |
Tumor growth inhibition should be calculated at the end of the study compared to the vehicle control group. The optimal dose and schedule for this compound need to be determined in vivo.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synthetic lethality induced by this compound in BRCA-mutant cancer cells.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well format.
Materials:
-
BRCA-mutant (e.g., MDA-MB-436, CAPAN-1) and BRCA-wild-type (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 2,000-10,000 cells per well). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Western Blot for PARP1 Cleavage and DNA Damage (γH2AX)
This protocol is to detect the induction of apoptosis (cleaved PARP1) and DNA damage (γH2AX) following treatment with this compound.
Materials:
-
BRCA-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1 (recognizes full-length and cleaved forms), anti-cleaved PARP1, anti-γH2AX (phospho-S139), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Immunofluorescence for RAD51 and γH2AX Foci Formation
This protocol is to visualize and quantify DNA damage (γH2AX foci) and the activation of homologous recombination (RAD51 foci) in response to this compound treatment.
Materials:
-
BRCA-mutant cancer cell lines
-
This compound
-
Glass coverslips in culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX, anti-RAD51
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in culture plates. Treat with this compound at desired concentrations for 24-48 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A common threshold is to count cells with >10 foci as positive.
-
Conclusion
This compound holds promise as a targeted therapeutic agent for the treatment of BRCA-mutant cancers. The provided protocols offer a comprehensive framework for the preclinical evaluation of its efficacy. By systematically assessing its impact on cell viability, DNA damage, and the activation of DNA repair pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The generation of robust quantitative data, as outlined in the example tables, will be crucial for advancing the development of this compound towards clinical applications.
Application Notes and Protocols for Inducing Apoptosis in Tumor Cells with PARP1-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in the repair of single-strand breaks (SSBs). In cancer therapy, inhibitors of PARP1 have emerged as a promising class of targeted drugs. These inhibitors function by blocking the enzymatic activity of PARP1, which leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethality and the induction of apoptosis, or programmed cell death.
PARP1-IN-22 is a highly potent small molecule inhibitor of PARP1, with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM. This high potency suggests its potential as a powerful tool for cancer research and as a candidate for drug development. A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also traps the PARP1 enzyme on the DNA. This creates a toxic PARP1-DNA complex that can further impede DNA replication and repair, contributing significantly to the inhibitor's cytotoxic effects.
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in tumor cells. Detailed protocols for key in vitro experiments are provided to enable researchers to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action: PARP1 Inhibition and Apoptosis Induction
PARP1 inhibitors, including this compound, primarily induce apoptosis through the following mechanism:
-
Inhibition of Single-Strand Break Repair: PARP1 is a key sensor of SSBs. Upon binding to a break, it synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. This compound binds to the catalytic domain of PARP1, preventing the synthesis of these PAR chains and thereby inhibiting the repair of SSBs.
-
Formation of Double-Strand Breaks: The accumulation of unrepaired SSBs becomes problematic during DNA replication. When a replication fork encounters an SSB, it can collapse, leading to the formation of a DSB.
-
Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cells, the accumulation of DSBs is highly toxic and triggers the apoptotic cascade.
-
Apoptosis Execution: The extensive DNA damage activates cell cycle checkpoints and ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases cleave a variety of cellular substrates, including PARP1 itself, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The cleavage of PARP1 by caspases is a well-established marker of apoptosis.[1]
Data Presentation
As specific experimental data for this compound is limited in publicly available literature, the following tables are presented as templates for organizing and presenting data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Various Tumor Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) after 72h treatment |
| Example 1 | Ovarian Cancer | BRCA1 mutant | e.g., 8.5 |
| Example 2 | Breast Cancer | BRCA2 mutant | e.g., 5.2 |
| Example 3 | Prostate Cancer | Wild-type | e.g., >1000 |
| Example 4 | Pancreatic Cancer | BRCA1/2 wild-type | e.g., 850 |
Table 2: Apoptosis Induction by this compound in a BRCA-mutant Cancer Cell Line (e.g., MDA-MB-436)
| Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control (DMSO) | e.g., 2.1 | e.g., 1.5 | e.g., 3.6 |
| 1 | e.g., 8.7 | e.g., 3.2 | e.g., 11.9 |
| 10 | e.g., 25.4 | e.g., 10.8 | e.g., 36.2 |
| 100 | e.g., 45.1 | e.g., 22.6 | e.g., 67.7 |
Table 3: Effect of this compound on Cell Cycle Distribution in a BRCA-mutant Cancer Cell Line (e.g., PEO1)
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | e.g., 55.2 | e.g., 30.1 | e.g., 14.7 |
| 1 | e.g., 53.8 | e.g., 28.5 | e.g., 17.7 |
| 10 | e.g., 48.1 | e.g., 20.3 | e.g., 31.6 |
| 100 | e.g., 35.7 | e.g., 15.9 | e.g., 48.4 |
Mandatory Visualizations
Experimental Protocols
Note: The following protocols are generalized for potent PARP1 inhibitors. Researchers should optimize concentrations, incubation times, and cell numbers for their specific cancer cell lines and experimental conditions. Given the high potency of this compound (IC50 < 10 nM), a starting concentration range of 0.1 nM to 1 µM is recommended for initial experiments.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the metabolic activity and proliferation of tumor cells, allowing for the calculation of the IC50 value.
Materials:
-
Selected cancer cell lines (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, add a volume of reagent equal to the culture medium volume, mix, and measure luminescence.
-
-
Data Analysis: Normalize the absorbance/luminescence values to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2] Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[2]
Western Blot Analysis for Cleaved PARP1 and Cleaved Caspase-3
This technique detects the cleavage of PARP1 and caspase-3, which are hallmarks of apoptosis.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP1, anti-PARP1, anti-cleaved caspase-3, anti-caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: The appearance of the 89 kDa cleaved PARP1 fragment and the 17/19 kDa cleaved caspase-3 fragments indicates the induction of apoptosis. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method assesses the effect of this compound on cell cycle progression, as DNA damage often leads to cell cycle arrest.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is often observed after treatment with PARP inhibitors.[3]
Disclaimer
The information and protocols provided in this document are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. As comprehensive, peer-reviewed data for this compound is not widely available, it is crucial for researchers to perform thorough validation and optimization of these methods for their specific applications.
References
Application Notes and Protocols: Exploring the Synergy of PARP1-IN-22 in Combination with Anticancer Agents
For research use only. Not for use in diagnostic procedures.
Introduction
PARP1-IN-22 is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 of less than 10 nM.[1] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells, particularly those with deficiencies in other DNA repair pathways such as homologous recombination (HR), leads to the accumulation of unrepaired SSBs. These unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately resulting in synthetic lethality and cancer cell death.[2][3][4]
The therapeutic potential of PARP inhibitors can be significantly enhanced by combining them with other anticancer agents. This strategy aims to induce synthetic lethality in a broader range of tumors, overcome resistance mechanisms, and improve treatment efficacy. These combinations often involve agents that either induce DNA damage or further compromise the cancer cells' ability to repair DNA. This document provides an overview of potential combination strategies for this compound with other anticancer agents, supported by generalized data from the PARP inhibitor class and detailed experimental protocols for preclinical evaluation.
Rationale for Combination Therapies
The central hypothesis for combining PARP1 inhibitors with other anticancer agents revolves around augmenting DNA damage and inhibiting parallel repair pathways, thereby overwhelming the cancer cell's repair capacity. Key combination strategies include:
-
Chemotherapy (DNA-damaging agents): Conventional chemotherapeutics like platinum compounds (e.g., cisplatin, carboplatin) and alkylating agents (e.g., temozolomide) induce various forms of DNA damage, including SSBs and DSBs.[5] Combining these agents with a PARP1 inhibitor is expected to prevent the repair of chemotherapy-induced SSBs, leading to their conversion into cytotoxic DSBs.[2] Preclinical studies have shown that PARP inhibition can increase the sensitivity of cancer cells to cisplatin.[6]
-
Targeted Therapies Inhibiting DNA Damage Response (DDR):
-
ATR Inhibitors: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a key regulator of the cellular response to replication stress.[7] Combining a PARP1 inhibitor with an ATR inhibitor can be a powerful strategy, as PARP inhibition can induce replication fork stalling, which in turn activates ATR. Subsequent inhibition of ATR prevents the stabilization and repair of these stalled forks, leading to catastrophic DNA damage and cell death.[3][7][8] This combination has shown synergistic effects in preclinical models.[7]
-
PI3K Inhibitors: The PI3K/AKT signaling pathway has been implicated in the regulation of DNA repair proteins, including those involved in HR. Inhibition of PI3K can downregulate the expression of key HR proteins like BRCA1 and RAD51, thereby inducing a "BRCAness" phenotype in cancer cells that are proficient in HR.[9][10] This acquired HR deficiency sensitizes the cells to PARP inhibitors, creating a synthetic lethal interaction.[9][10]
-
-
Immunotherapy (Immune Checkpoint Inhibitors): PARP inhibitors can enhance the immunogenicity of tumors. By inducing DNA damage, PARP inhibitors can lead to the accumulation of cytosolic DNA fragments, which activates the cGAS-STING pathway.[11][12] This, in turn, promotes the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells.[11] Furthermore, PARP inhibition can upregulate the expression of PD-L1 on tumor cells.[13] Combining a PARP1 inhibitor with an immune checkpoint inhibitor, such as an anti-PD-1 or anti-PD-L1 antibody, can therefore unleash a more potent and durable anti-tumor immune response.[11][13]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on the combination of PARP inhibitors with other anticancer agents. Note: This data is generalized from studies with various PARP inhibitors (e.g., olaparib, veliparib) and may not be directly representative of this compound. Researchers should perform their own experiments to determine the specific synergistic effects with this compound.
Table 1: In Vitro Synergistic Effects of PARP Inhibitors in Combination with Other Anticancer Agents
| Cancer Type | PARP Inhibitor | Combination Agent | Cell Line | Effect | Reference |
| Ovarian Cancer | Olaparib | AZD5153 (BETi) | OVCAR3 | Synergistic cytotoxicity | [14] |
| Prostate Cancer | Olaparib | L82-G17 (LIG1i) | DU145 | Synergistic cytotoxicity | [15] |
| Cervical Cancer | Olaparib | Cisplatin | HeLa | Synergistic cytotoxicity | [16] |
| Breast Cancer | Olaparib | NVP-BKM120 (PI3Ki) | KEP-B4 (BRCA1-/-) | Synergistic tumor growth inhibition | [6] |
| Cervical Cancer | Olaparib | AZD6738 (ATRi) | SiHa, CaSki | Synergistic apoptosis | [7] |
Table 2: In Vivo Efficacy of PARP Inhibitor Combination Therapies
| Cancer Model | PARP Inhibitor | Combination Agent | Animal Model | Efficacy Outcome | Reference |
| Prostate Cancer Xenograft | Olaparib | L82-G17 (LIG1i) | Nude mice | Superior tumor growth inhibition | [15] |
| Ovarian Cancer PDX | Olaparib | AZD5153 (BETi) | NSG mice | Significant tumor growth inhibition | [14] |
| BRCA1-related Breast Cancer | Olaparib | NVP-BKM120 (PI3Ki) | K14-cre;Brca1F/F;p53F/F mice | Delayed tumor doubling time | [6] |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic cytotoxic effect of this compound in combination with another anticancer agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination anticancer agent
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treat the cells with either this compound alone, the combination agent alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
DNA Damage Assessment: Immunofluorescence for γH2AX
Objective: To visualize and quantify DNA double-strand breaks as a measure of enhanced DNA damage by the combination treatment.
Materials:
-
Cancer cells grown on coverslips or in chamber slides
-
This compound and combination agent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-S139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat the cells with this compound, the combination agent, or the combination for the desired time period (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
In Vivo Efficacy Study: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue the treatment for a specified duration or until the tumors in the control group reach the humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Caption: Mechanism of synergy between this compound and other anticancer agents.
Caption: Experimental workflow for in vitro assessment of combination effects.
Caption: Workflow for in vivo xenograft studies to evaluate combination efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Response prediction biomarkers and drug combinations of PARP inhibitors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR inhibition increases reliance on PARP-mediated DNA repair revealing an improved therapeutic strategy for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining immunotherapy with PARP inhibitors. Is it possible to find the way through? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of a Synthetic Lethality‐Based Combination Therapy Using LIG1 and PARP Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial Treatment with Poly(ADP-ribose) Polymerase-1 Inhibitors and Cisplatin Attenuates Cervical Cancer Growth Through Fos-Driven Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP1-IN-22 in DNA Repair Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PARP1-IN-22, a potent Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, and its utility in studying DNA repair pathways. Detailed protocols for key experimental assays are provided to facilitate the investigation of its biological effects.
Introduction to this compound
PARP1 is a critical enzyme in the cellular response to DNA damage, playing a central role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1][3]
This compound is a highly potent and selective inhibitor of PARP1. By blocking the catalytic activity of PARP1, this compound prevents the synthesis of PAR chains, thereby hindering the recruitment of repair machinery to DNA lesions.[3] This inhibition of DNA repair can lead to the accumulation of SSBs, which can subsequently collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[2] In cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations that are deficient in Homologous Recombination (HR), the inhibition of PARP1 by compounds like this compound can be synthetically lethal, leading to selective cancer cell death.[4]
Quantitative Data
The inhibitory potency of this compound and other relevant PARP inhibitors is summarized in the table below. This data is crucial for determining appropriate experimental concentrations.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) | Cancer Type | BRCA Status | Reference(s) |
| This compound | PARP1 | < 10 | Not specified | Not specified | Not specified | |
| Olaparib | PARP1/2 | 4.7 | MDA-MB-436 | Breast Cancer | BRCA1 mutant | [4][5] |
| Olaparib | PARP1/2 | 0.48 | MDA-MB-231 | Breast Cancer | Wild-type | [5] |
| Niraparib | PARP1/2 | 3.2 | MDA-MB-436 | Breast Cancer | BRCA1 mutant | [5] |
| Rucaparib | PARP1/2 | 2.3 | MDA-MB-436 | Breast Cancer | BRCA1 mutant | [5] |
| Talazoparib | PARP1/2 | 0.13 | MDA-MB-436 | Breast Cancer | BRCA1 mutant | [5] |
Note: IC50 values can vary depending on the cell line, assay conditions, and the specific publication. It is recommended to determine the IC50 of this compound in the specific cell system being used.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on DNA repair pathways.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Inhibition of PARP1 by this compound is expected to increase DNA damage, which can be visualized and quantified using this technique.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation:
-
Treat cells with desired concentrations of this compound and/or a DNA damaging agent for the appropriate duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 90 µL of molten (37°C) low melting point agarose.
-
Quickly pipette the mixture onto a pre-coated comet slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the comet tail moment or percentage of DNA in the tail using appropriate software.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic effects of this compound, often to calculate an IC50 value.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 3,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range is 0.001 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Immunofluorescence for DNA Damage Markers (γH2AX and RAD51)
This technique is used to visualize and quantify the formation of DNA damage foci within the nucleus. γH2AX is a marker for DSBs, while RAD51 is a key protein in the HR repair pathway that forms foci at sites of DSBs.
Principle: Cells are fixed, permeabilized, and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-γH2AX, anti-RAD51). Fluorescently labeled secondary antibodies are then used to detect the primary antibodies, and the resulting foci can be visualized and counted using fluorescence microscopy.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Treat cells with this compound and/or a DNA damaging agent for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-γH2AX and/or anti-RAD51) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and intensity of nuclear foci per cell using image analysis software.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in these application notes.
Caption: PARP1 signaling in DNA single-strand break repair and its inhibition by this compound.
Caption: Step-by-step workflow of the Comet Assay with this compound treatment.
Caption: Experimental workflow for determining cell viability and IC50 using the MTT assay.
References
- 1. scispace.com [scispace.com]
- 2. PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays with PARP1-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-22 is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the cellular response to DNA damage.[1] PARP1 plays a central role in the repair of DNA single-strand breaks (SSBs). Its inhibition leads to the accumulation of these breaks, which can subsequently generate more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells harboring deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 can induce synthetic lethality, making PARP inhibitors a promising class of targeted anticancer agents. These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using common cell viability assays.
Mechanism of Action
PARP1 is a key sensor of DNA single-strand breaks. Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the repair of the lesion. PARP inhibitors, including this compound, exert their effect through two primary mechanisms:
-
Catalytic Inhibition: PARP inhibitors competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR chains. This blockage of PARylation impairs the recruitment of DNA repair proteins, leading to an accumulation of unrepaired SSBs.
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP1 enzyme on the DNA at the site of damage. This creates a toxic protein-DNA complex that obstructs DNA replication and transcription, further contributing to cytotoxicity, especially in rapidly dividing cancer cells.[2][3][4]
The accumulation of unrepaired SSBs and the formation of toxic PARP1-DNA complexes lead to the collapse of replication forks and the formation of DSBs. In cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, ultimately triggering apoptosis and cell death.
Data Presentation: In Vitro Efficacy of PARP Inhibitors
The anti-proliferative activity of PARP inhibitors is commonly quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%. While specific IC50 data for this compound across a broad range of cell lines is not extensively available in the public domain, it is known to be a potent inhibitor with an IC50 of < 10 nM.[1]
For comparative purposes, the following table summarizes representative IC50 values for other well-characterized PARP inhibitors in various cancer cell lines. It is crucial to experimentally determine the specific IC50 value for this compound in the cell lines of interest.
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| This compound | - | - | - | < 0.01 |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.0047 |
| Olaparib | HCC1937 | Breast Cancer | BRCA1 mutant | >10 |
| Olaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.01 |
| Olaparib | MCF-7 | Breast Cancer | BRCA wild-type | ~5 |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.001 |
| Rucaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.007 |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions, such as the cell viability assay used (e.g., MTT, CellTiter-Glo), incubation time, and cell seeding density.
Signaling Pathway Diagrams
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and the general workflow for a cell viability assay.
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
Caption: General workflow for an in vitro cell viability assay.
Experimental Protocols
This section provides detailed protocols for two widely used cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The choice of assay will depend on the specific experimental goals, available laboratory equipment, and the characteristics of the cell lines being studied.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a high-concentration stock)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 3,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that untreated cells do not become confluent by the end of the assay.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium containing the same final concentration of DMSO as the highest concentration of this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the plate for the desired treatment period (e.g., 72 to 96 hours). The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle agitation on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a high-concentration stock)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates to minimize background luminescence.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from wells with no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Troubleshooting and Considerations
-
Cell Seeding Density: It is critical to optimize the initial cell seeding density to ensure that the cells are in an exponential growth phase throughout the experiment and that the control wells do not become over-confluent.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control contains the same concentration of DMSO as the highest drug concentration wells.
-
Incubation Time: The optimal incubation time with this compound will vary depending on the cell line and its doubling time. A time course experiment may be necessary to determine the optimal endpoint.
-
Assay Linearity: For both assays, it is important to ensure that the signal produced is within the linear range of detection for the instrument being used. This can be verified by performing a cell titration experiment.
-
Edge Effects: To minimize "edge effects" in 96-well plates, it is good practice to fill the outer wells with sterile PBS or medium without cells.
References
Application Notes and Protocols: Immunofluorescence Analysis of PARP1-IN-22 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway.[1] Upon detection of DNA single-strand breaks (SSBs), PARP1 becomes activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This process, known as PARylation, creates a scaffold to recruit DNA repair machinery, thereby maintaining genomic stability.[1][3][4] PARP1's role extends to various cellular processes, including transcriptional regulation, chromatin remodeling, and cell death.[4][5][6]
PARP1 inhibitors, such as PARP1-IN-22, are a class of therapeutic agents that block the catalytic activity of PARP1.[4][7] This inhibition prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs.[1][4] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[8]
Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of PARP1 and to assess the cellular effects of PARP1 inhibitors like this compound.[1][4] This document provides a detailed protocol for immunofluorescence staining of PARP1 in cells treated with this compound, along with methods for quantitative analysis and visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes quantitative data on the effects of PARP1 inhibition on PARP1 expression and localization, which can be adapted to analyze the effects of this compound. The data demonstrates an increase in PARP1 intensity and the area positive for PARP1 staining in response to DNA damage, a process modulated by PARP inhibitors.
Table 1: Quantification of PARP1 Immunofluorescence Intensity and Positive Area
| Treatment Group | Relative PARP1 Intensity per Nucleus (%) | PARP1 Positive Area (%) |
| Non-irradiated (Control) | 100 | 100 |
| Irradiated (10 Gy) - 24 hours | 114 ± 21 | 150 ± 42 |
| Irradiated (10 Gy) - 48 hours | 147 ± 38 | 239 ± 73 |
| Data adapted from a study on PARP1 expression in response to radiation, which induces DNA damage and PARP1 activity.[9] Values are presented as mean ± SEM. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed adherent cells on sterile glass coverslips in a 24-well plate. The seeding density should be adjusted to achieve 50-70% confluency on the day of the experiment.[1]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired working concentration in fresh culture medium. A starting concentration range of 1-100 nM is recommended, based on the reported IC50 of <10 nM.[7]
-
Controls: Include appropriate controls:
-
Vehicle control (e.g., DMSO) at the same concentration as the highest concentration of this compound used.
-
Untreated control.
-
-
Incubation: Treat the cells for the desired duration (e.g., 24-48 hours). The optimal treatment time may need to be determined experimentally.[1]
Immunofluorescence Staining Protocol
This protocol is adapted from established methods for PARP1 immunofluorescence.[1][8]
-
Rinsing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS) for 2 minutes at room temperature to remove the culture medium.[1]
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. This step preserves the cellular structure.[1][8]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove residual PFA.[1]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This allows antibodies to access intracellular targets.[1]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.[1]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary anti-PARP1 antibody in a suitable antibody dilution buffer (e.g., 1% BSA in PBS). Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. The optimal antibody concentration should be determined by titration.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove the unbound primary antibody.[1]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.[10]
-
Counterstaining: Incubate the cells with a DNA counterstain, such as DAPI (4′,6-diamidino-2-phenylindole), for 5 minutes at room temperature to visualize the nuclei.
-
Final Wash: Perform a final wash with 1X PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI.
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for the PARP1 immunofluorescence protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic role of PARP1: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
PARP1-IN-22 solubility in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PARP1-IN-22 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a critical enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs).[2][3] Inhibition of PARP1's enzymatic activity by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to cell death through a process known as synthetic lethality.[2][4] A key aspect of the mechanism for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP1 enzyme onto the DNA, forming a toxic complex that obstructs DNA replication and repair, further contributing to cytotoxicity.[5]
Q2: What is the recommended solvent for dissolving this compound?
A2: For potent, hydrophobic PARP inhibitors like this compound, the recommended solvent for preparing stock solutions is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of this compound, it is recommended to store stock solutions in aliquots at -20°C for short-term storage and at -80°C for long-term storage. It is advisable to avoid repeated freeze-thaw cycles.[2][6]
Q4: Can I dissolve this compound in aqueous solutions like PBS or water?
A4: Potent PARP1 inhibitors are often poorly soluble in aqueous solutions.[4] Therefore, it is not recommended to dissolve this compound directly in buffers like PBS or in water. A high-concentration stock solution should first be prepared in DMSO and then diluted into the aqueous experimental medium.[4]
Solubility Data
| Solvent/Solution | Solubility | Recommendations |
| DMSO | Highly Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10 mM or higher).[2][4][6] |
| Aqueous Buffers (PBS, etc.) | Poorly Soluble | Not recommended for direct dissolution.[4] Dilute from a DMSO stock. |
| Cell Culture Media | Limited Solubility | The final concentration of the compound is limited by its aqueous solubility. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.[2][4] |
| Ethanol | May have some solubility | Testing with a small amount is recommended if DMSO cannot be used. |
| Formulations for in vivo use | Varies | Specific formulations using co-solvents like PEG300, Tween 80, or corn oil may be required to achieve desired concentrations for animal studies.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Method:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. The volume of DMSO will depend on the amount of this compound provided.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial to 37°C for a few minutes and vortex again. Brief sonication can also be used to aid dissolution.[2][7]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][6]
Protocol 2: Dilution of DMSO Stock for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Method:
-
Thaw an aliquot of the 10 mM this compound stock solution and ensure it is completely dissolved. If any precipitate is observed, gently warm and vortex the solution.[2]
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and preferably at or below 0.1%, to avoid solvent-related toxicity. [2][4]
-
When diluting, add the DMSO stock to the aqueous cell culture medium while vortexing to ensure rapid and thorough mixing. This helps to prevent the compound from precipitating out of solution.[2][7]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | Poor aqueous solubility: The final concentration in the working solution may exceed the solubility limit of this compound.[2] | 1. Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound.[2]2. Increase Final DMSO Concentration: A slightly higher final DMSO concentration (while remaining non-toxic to cells, generally <0.5%) can help maintain solubility.[2]3. Serial Dilutions: Perform serial dilutions in the aqueous medium instead of a single large dilution.[2]4. Vortex During Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing.[2][7]5. Use Pre-warmed Media: Dilute the compound in media that has been pre-warmed to 37°C.[2][7] |
| Stock solution appears cloudy or contains crystals after thawing. | Precipitation at low temperatures: The compound may have come out of solution during storage at -20°C or -80°C. | 1. Warm and Vortex/Sonicate: Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved.[2][7]2. Visual Inspection: Ensure the solution is clear before making any dilutions. |
| Inconsistent or lower-than-expected biological activity. | Precipitation or Adsorption: The effective concentration of the compound is reduced due to precipitation (which may not be visible) or adsorption to plasticware. | 1. Visually Inspect: Carefully check for any precipitate in your diluted solutions.2. Verify Calculations: Double-check all calculations for stock solution preparation and dilutions.3. Positive Control: Include a known PARP1 inhibitor as a positive control in your experiment. |
| Cell toxicity observed even at low concentrations of this compound or in vehicle control. | High final DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high, causing solvent-related toxicity.[2][4] | 1. Calculate Final DMSO%: Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[2][4]2. High-Concentration Stock: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution into your final assay volume.[2] |
Visualizations
Caption: PARP1 signaling pathway and synthetic lethality.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1/2-IN-4 | PARP | 2093102-22-6 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
PARP1-IN-22 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals using PARP1-IN-22. Here you will find guidance on stability and storage, frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term use. |
This product is stable for a few days at ambient temperature during standard shipping and time spent in Customs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 plays a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. By inhibiting PARP1, SSBs are not repaired efficiently. When a cell replicates its DNA, these unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with defects in other DNA repair pathways, such as homologous recombination (a common feature in cancers with BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 402.49 g/mol ). Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -80°C to maintain stability.
Q4: What is the IC50 of this compound?
A4: this compound is a potent inhibitor of PARP1 with a reported IC50 of less than 10 nM.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected inhibitory activity | 1. Compound Degradation: Improper storage of the powder or stock solution. 2. Incorrect Concentration: Errors in weighing or dilution calculations. 3. Inaccurate Pipetting: Inconsistent volumes of the inhibitor solution were added. | 1. Ensure the compound has been stored according to the recommended conditions. Prepare a fresh stock solution if degradation is suspected. 2. Double-check all calculations for dilutions and molarity. Use a calibrated balance and pipettes. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Precipitation of the compound in aqueous media | Low Aqueous Solubility: this compound has low solubility in aqueous buffers. | 1. Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically ≤ 0.5%). 2. Prepare intermediate dilutions of the DMSO stock solution in your assay buffer before adding it to the final reaction mixture. |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Evaporation from the outer wells of a microplate. 3. Inhomogeneous Solution: The compound is not fully dissolved in the stock solution. | 1. Use a cell counter for accurate cell seeding. Ensure a homogenous cell suspension. 2. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to minimize evaporation. 3. Ensure the compound is completely dissolved in the stock solution before making further dilutions. Gentle warming or vortexing can help. |
| No or weak apoptotic signal (e.g., no PARP1 cleavage) | 1. Cell Line Resistance: The cell line used may have a proficient homologous recombination pathway. 2. Insufficient Incubation Time: The treatment duration may not be long enough to induce apoptosis. 3. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. | 1. Use a cell line with a known defect in the homologous recombination pathway (e.g., BRCA1/2 mutant) as a positive control. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 3. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound.
General Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for a cell-based assay with this compound.
Experimental Protocols
The following are representative protocols for common assays used to evaluate PARP1 inhibitors. These should be adapted and optimized for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., BRCA1/2 mutant and wild-type)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%) and include a vehicle control (medium with the same DMSO concentration).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for PARP1 Cleavage
This protocol is to detect the induction of apoptosis by this compound through the cleavage of PARP1.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP1 (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
The full-length PARP1 will appear at ~116 kDa, and the cleaved fragment will be at ~89 kDa.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. An increase in the 89 kDa band relative to the 116 kDa band indicates apoptosis.
-
References
Troubleshooting PARP1-IN-22 experimental variability
Disclaimer: Publicly available experimental data for PARP1-IN-22 is limited. This guide utilizes data from Saruparib (AZD5305), a potent and highly selective PARP1 inhibitor, as a representative compound to provide detailed experimental insights. The principles and methodologies described are broadly applicable to the characterization of selective PARP1 inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1's enzymatic activity by compounds like this compound leads to an accumulation of these SSBs. During DNA replication, these unresolved SSBs can generate more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the accumulation of DSBs can lead to a synthetic lethal phenotype, resulting in selective cancer cell death.
Q2: What is "PARP trapping" and is it relevant for this compound?
A2: PARP trapping is a critical mechanism of action for many PARP inhibitors. It occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme at the site of DNA damage. These trapped complexes can physically obstruct DNA replication and transcription, contributing significantly to the inhibitor's cytotoxicity. Potent PARP1 inhibitors, like Saruparib, are known to be effective PARP1 trappers. It is highly probable that this compound also exhibits PARP trapping activity, which is a key component of its anti-cancer effects.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. It is advisable to consult the certificate of analysis for specific storage recommendations.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO. Ensure the compound is fully dissolved by vortexing.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Authenticate your cell line (e.g., via STR profiling) to ensure it is the correct line and not a cross-contaminant. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Ensure cells are in the exponential growth phase throughout the experiment. Overly confluent or sparse cultures can lead to variable results. |
| Compound Solubility | Visually inspect the stock solution for any precipitation before making dilutions. If precipitation is observed, gently warm the solution and vortex. Prepare fresh dilutions for each experiment. |
| Inconsistent Incubation Times | Use a consistent incubation time with the inhibitor across all experiments and replicates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humidified environment. |
Issue 2: Weaker Than Expected Efficacy in a "Sensitive" Cell Line
| Potential Cause | Troubleshooting Steps |
| Homologous Recombination (HR) Status | Confirm the HR deficiency (e.g., BRCA1/2 mutation status) of your cell line. Genetic reversion can occur, restoring HR function and leading to resistance. |
| Drug Efflux Pumps | Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor. Consider using a cell line with low P-gp expression or co-administering a P-gp inhibitor as a control. |
| Insufficient Treatment Duration | The cytotoxic effects of PARP inhibitors are often cell cycle-dependent and may require several cell divisions to become apparent. Consider extending the treatment duration (e.g., up to 7 days for clonogenic assays). |
| Compound Degradation | Ensure proper storage of the compound and prepare fresh stock solutions. The stability of the inhibitor in cell culture media over long incubation times should be considered. |
Issue 3: Off-Target Effects or Toxicity in Control (HR-Proficient) Cells
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response curve to identify the lowest effective concentration that induces synthetic lethality in your HR-deficient cell line while minimizing effects on HR-proficient cells. |
| Solvent (DMSO) Toxicity | Keep the final DMSO concentration in your cell culture medium as low as possible (ideally below 0.1%) and consistent across all wells, including vehicle controls. |
| Inherent Sensitivity of Control Cells | Some cell lines may have uncharacterized defects in DNA repair pathways that make them more sensitive to PARP inhibition. |
Data Presentation
Table 1: Quantitative Data for the Selective PARP1 Inhibitor Saruparib (AZD5305)
| Parameter | Value | Cell Line / Condition | Reference |
| Biochemical IC50 (PARP1) | 1.55 nM | Biochemical PARylation Assay | [1] |
| Biochemical IC50 (PARP2) | 653 nM | Biochemical PARylation Assay | [1] |
| Cellular IC50 (PARP1 PARylation) | 3 nM | A549 WT cells | [1][2][3][4] |
| Cellular IC50 (PARP2 PARylation) | 1400 nM | A549 PARP1-KO cells | [1][3] |
| Antiproliferative IC50 | 0.4 nM | DLD-1 BRCA2-/- cells | [5] |
| Antiproliferative IC50 | ~30 µM | DLD-1 WT cells | [5] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a luminescent-based assay like CellTiter-Glo® according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control (set to 100% viability) and plot the data to determine the IC50 value.
Western Blot for PARP1 Activity (PAR level) and Cleavage
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR (to assess PARP1 activity) or cleaved PARP1 (a marker of apoptosis). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for PARP1 Trapping
-
Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Chromatin Fractionation (In Situ): Perform a pre-extraction step by incubating cells with a buffer containing a non-ionic detergent to remove soluble proteins, leaving chromatin-bound proteins.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent like Triton X-100.
-
Blocking and Antibody Staining: Block non-specific binding sites and then incubate with a primary antibody against PARP1. Follow this with a fluorophore-conjugated secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of PARP1 to assess the degree of PARP1 trapping on the chromatin.
Mandatory Visualizations
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
Technical Support Center: Optimizing PARP1-IN-22 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of PARP1-IN-22 for various cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM in biochemical assays.[1] PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of DNA single-strand breaks (SSBs). Upon detecting a SSB, PARP1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. This compound competitively binds to the NAD+ binding pocket of PARP1, preventing PAR synthesis and thereby inhibiting SSB repair.[2] This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs can lead to cell death through a mechanism known as synthetic lethality.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For a potent inhibitor like this compound with a biochemical IC50 < 10 nM, a broad concentration range is recommended for initial cell-based assays to determine the optimal working concentration. A typical starting dose-response experiment could range from 0.1 nM to 10 µM. The optimal concentration is highly dependent on the cell line, the specific assay being performed (e.g., proliferation, cytotoxicity, DNA damage), and the incubation time.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration should be determined experimentally by performing a dose-response curve. This involves treating your cells with a serial dilution of this compound and measuring a relevant biological endpoint. For example, in a cell viability assay, you would aim to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability. A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section below.
Q4: What is "PARP trapping" and is it relevant for this compound?
A4: PARP trapping is a key mechanism of action for many PARP inhibitors. It refers to the stabilization of the PARP1-DNA complex, which prevents the enzyme from dissociating after binding to a DNA lesion.[3] This trapped PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and leading to cell death, particularly in cells with deficient homologous recombination repair.[3] The trapping efficiency varies between different PARP inhibitors and can be a more significant contributor to cytotoxicity than the inhibition of PARP catalytic activity alone.[3] While specific data on the PARP trapping ability of this compound is not extensively published, its mechanism as a PARP1 inhibitor suggests that this is a relevant consideration. Assays that can differentiate between catalytic inhibition and PARP trapping may provide a more complete understanding of its cellular effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low activity of this compound | 1. Incorrect concentration range: The concentrations tested may be too low for the specific cell line or assay. 2. Inhibitor instability: this compound may have degraded due to improper storage or handling. 3. Cell line resistance: The chosen cell line may be resistant to PARP1 inhibition (e.g., proficient in homologous recombination repair). 4. Short incubation time: The treatment duration may not be sufficient to observe a phenotypic effect. | 1. Test a broader and higher concentration range (e.g., up to 10 µM or higher). 2. Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution at -20°C or -80°C, protected from light and repeated freeze-thaw cycles. 3. Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., a BRCA1/2 mutant cell line). 4. Increase the incubation time (e.g., 48, 72, or even 96 hours), especially for proliferation assays. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Wells on the periphery of the plate may behave differently. 3. Inhibitor precipitation: The inhibitor may be coming out of solution in the culture medium. 4. Inaccurate pipetting. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated cell counter. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. 3. Visually inspect the media for any precipitate after adding the inhibitor. Ensure the final DMSO concentration is low (typically ≤ 0.5%). Pre-warm the media before adding the inhibitor. 4. Use calibrated pipettes and ensure proper mixing of the inhibitor in the media before adding it to the cells. |
| High cell death at all concentrations, including the lowest | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. High inhibitor potency in the chosen cell line: The starting concentration may be too high for a particularly sensitive cell line. 3. Off-target effects: At higher concentrations, the inhibitor may be affecting other cellular targets. | 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (generally ≤ 0.5%, but ideally ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor). 2. Start with a much lower concentration range (e.g., picomolar to nanomolar). 3. Review literature for any known off-target effects. If possible, use a structurally different PARP1 inhibitor as a comparator. |
Data Presentation
Table 1: Representative Cellular IC50 Values for PARP1 Inhibitors in Various Cancer Cell Lines
Note: Specific cellular IC50 values for this compound are not widely published. This table provides representative data for other well-characterized PARP1 inhibitors to serve as a reference. It is crucial to experimentally determine the IC50 for this compound in your specific cell line of interest.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [4] |
| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [4] |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [4] |
| Rucaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.005 | [1] |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.0005 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of treatment concentrations. A common starting range is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability reagent.
-
For MTT assay: Add MTT solution to each well, incubate to allow for formazan (B1609692) crystal formation, and then add a solubilization solution. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate briefly, and read the luminescence.
-
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Assessment of PARP1 Target Engagement by Western Blot
This protocol allows for the confirmation that this compound is inhibiting its target by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity.
Materials:
-
6-well plates
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂))
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach approximately 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes). Include an untreated control and a damage-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
A dose-dependent decrease in the PAR signal in the this compound treated samples compared to the damage-only control indicates successful target engagement.
-
Visualizations
Caption: Simplified signaling pathway of PARP1 in the DNA damage response and the mechanism of inhibition by this compound.
Caption: General experimental workflow for determining the optimal concentration of this compound in cell-based assays.
References
Technical Support Center: Preventing PARP1-IN-22 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of PARP1-IN-22 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of less than 10 nM.[1][2] PARP1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP1, this compound can lead to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality). This makes it a valuable tool for cancer research and drug development.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of this compound, it is recommended to store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
Q4: Why does this compound precipitate when I add it to my cell culture medium?
A4: this compound, like many small molecule inhibitors, is hydrophobic. While it is soluble in an organic solvent like DMSO, its solubility is significantly lower in aqueous solutions such as cell culture media. When a concentrated DMSO stock solution is diluted into the media, the compound can "crash out" of solution and form a precipitate if its aqueous solubility limit is exceeded.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?
Answer: This phenomenon, often called "solvent shock," is common with hydrophobic compounds. The rapid change from a high-DMSO to a high-aqueous environment causes the compound to precipitate before it can be adequately dispersed. Here are several strategies to mitigate this issue:
Recommended Solutions & Best Practices
| Strategy | Detailed Recommendation |
| Optimize Final DMSO Concentration | Keep the final DMSO concentration in your culture medium as low as possible to avoid cytotoxicity, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, this should be determined empirically. A slightly higher, non-toxic DMSO concentration can aid solubility. |
| Pre-warm Culture Media | Always pre-warm your complete cell culture medium to 37°C before adding the this compound solution. Adding the compound to cold media can decrease its solubility. |
| Step-wise Dilution | Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first. This gradual reduction in DMSO concentration helps to keep the compound in solution. |
| Slow Addition & Mixing | Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling. This promotes rapid and uniform dispersion, preventing localized high concentrations that are prone to precipitation. |
| Serum Concentration | If your experiment allows, consider the serum concentration in your media. Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and increase their apparent solubility. |
Quantitative Data Summary
Properties of this compound
| Property | Value |
| Molecular Weight | 402.49 g/mol [1] |
| CAS Number | 3033649-17-8[1] |
| IC50 (PARP1) | < 10 nM[1][2] |
| Recommended Solvent | DMSO[3] |
Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Recommendation Level | Notes |
| ≤ 0.1% | Ideal | Minimizes the risk of solvent-induced artifacts and cytotoxicity. |
| 0.1% - 0.5% | Acceptable for many cell lines | Always perform a vehicle control to assess the effect of DMSO on your specific cell line and assay. |
| > 0.5% | Not Recommended | Increased risk of cytotoxicity and off-target effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (MW: 402.49), add 248.5 µL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial to 37°C for a few minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
Once the solution is clear, aliquot it into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Cultured cells ready for treatment
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Create an Intermediate Dilution: To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution. To do this, add 1 µL of the 10 mM stock to 9 µL of pre-warmed media and vortex immediately.
-
Prepare Final Working Solutions: Perform serial dilutions from your intermediate stock into pre-warmed complete cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains within the recommended limits (ideally ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound in cell culture experiments.
References
PARP1-IN-22 cytotoxicity in non-cancerous cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of PARP1-IN-22, with a specific focus on its cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). The primary mechanism of action involves two key processes:
-
Catalytic Inhibition: this compound binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition halts the recruitment of other DNA repair proteins to the site of the SSB.
-
PARP Trapping: A crucial aspect of the cytotoxicity of many PARP inhibitors is "PARP trapping." The inhibitor stabilizes the interaction between PARP1 and the DNA at the site of damage. This creates a cytotoxic PARP1-DNA complex that can obstruct DNA replication and transcription, leading to the formation of more severe DNA double-strand breaks (DSBs).[1][2]
In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a mechanism known as synthetic lethality.
Q2: I am observing high cytotoxicity with this compound in my non-cancerous control cell line. Is this expected?
A2: While the primary therapeutic strategy for PARP inhibitors is to selectively target cancer cells with DNA repair deficiencies, cytotoxicity in non-cancerous, HR-proficient cells is a known class effect of PARP inhibitors.[3] This toxicity is often linked to the potency of PARP trapping.[4] Even in healthy cells with functional HR repair, a potent PARP inhibitor can lead to an accumulation of trapped PARP1-DNA complexes. If these complexes form at a high rate, they can overwhelm the cell's repair machinery, leading to genomic instability and cell death.[3][4][5] Therefore, observing some level of cytotoxicity in non-cancerous cells, especially at higher concentrations, is not entirely unexpected.
Q3: Is there specific cytotoxicity data (IC50 values) available for this compound in non-cancerous cell lines?
A3: As of the latest available information, specific IC50 values for the cytotoxicity of this compound in a comprehensive panel of non-cancerous human cell lines have not been widely published. The available data primarily focuses on its potent enzymatic inhibition of PARP1, with an IC50 of less than 10 nM. It is crucial for researchers to empirically determine the IC50 for their specific non-cancerous cell line(s) of interest.
For comparative purposes, the following table provides representative IC50 values for other well-characterized PARP inhibitors in some non-cancerous cell types.
Data Presentation: Cytotoxicity of PARP Inhibitors in Non-Cancerous Cell Lines
| PARP Inhibitor | Cell Line/Type | Cell Origin | IC50 (µM) | Reference(s) |
| Olaparib | Wild-type mES cells | Mouse Embryonic Stem Cells | 0.6 | [3] |
| Olaparib | Human PBMCs | Human Peripheral Blood Mononuclear Cells | >100 (No adverse effect on viability) | [2] |
| Veliparib | Wild-type mES cells | Mouse Embryonic Stem Cells | Not specified, but significantly less potent than in BRCA-deficient cells. | [3] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data above should be used as a general guide.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, focusing on cytotoxicity in non-cancerous cells.
| Problem | Possible Causes | Troubleshooting Steps |
| Higher than expected cytotoxicity in non-cancerous cells. | 1. High Inhibitor Concentration: The concentration of this compound may be too high for the specific cell line. 2. High PARP Trapping Potency: this compound may be a very potent PARP trapper, leading to toxicity even in HR-proficient cells. 3. Off-Target Effects: At higher concentrations, the inhibitor might affect other cellular targets crucial for survival. 4. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be at a toxic level. | 1. Perform a Dose-Response Curve: Determine the IC50 of this compound in your non-cancerous cell line using a wide range of concentrations. 2. Optimize Concentration: Use the lowest effective concentration that achieves the desired level of PARP1 inhibition in your experimental model while minimizing toxicity in control cells. 3. Limit Exposure Time: Reduce the duration of exposure to the inhibitor. 4. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1% for DMSO). |
| No observed cytotoxicity at expected concentrations. | 1. Low PARP1 Expression: The non-cancerous cell line may have very low or no expression of PARP1. 2. Cell Line Resistance: The cell line may possess intrinsic resistance mechanisms. 3. Inactive Compound: The this compound compound may have degraded. | 1. Confirm PARP1 Expression: Use Western blot or qPCR to verify that your non-cancerous cell line expresses PARP1. 2. Use a Positive Control: Include a cancer cell line known to be sensitive to PARP1 inhibition as a positive control. 3. Check Compound Integrity: If possible, verify the integrity of your this compound compound. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity. 2. Cell Density: The initial seeding density can affect the final cell number and the apparent cytotoxicity. 3. Reagent Variability: Inconsistent preparation of this compound stock solutions or other reagents. | 1. Use Low-Passage Cells: Maintain a consistent and low passage number for your experiments. 2. Optimize and Standardize Cell Seeding: Determine and maintain the optimal seeding density for your cell line and assay duration. 3. Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line using a 96-well format.[4][5][6]
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. A broad range (e.g., 0.001 µM to 100 µM) is recommended for the initial determination.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4][5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from the readings of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of PARP1 in DNA repair and the cytotoxic effects of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in non-cancerous cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Effects of the PARP Inhibitor Olaparib on the Response of Human Peripheral Blood Leukocytes to Bacterial Challenge or Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors in Clinical Use Induce Genomic Instability in Normal Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Technical Support Center: Interpreting Unexpected Results with PARP1-IN-22
Welcome to the technical support center for PARP1-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an in vitro IC50 of less than 10 nM.[1] PARP1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Upon binding to damaged DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.[2][3] this compound exerts its effect by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic domain of PARP1, thereby preventing PAR chain formation.[2][4] This inhibition of SSB repair leads to the accumulation of DNA damage. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unresolved SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to cell death via synthetic lethality.[5][6]
Q2: What is "PARP trapping" and is it relevant for this compound?
"PARP trapping" is a critical mechanism of action for many PARP inhibitors. It describes the stabilization of the PARP1-DNA complex, which prevents the enzyme from detaching after engaging with a DNA lesion.[7][8] This trapped PARP-DNA complex can be more cytotoxic than the simple inhibition of PARP catalytic activity, as it can act as a physical blockade to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs.[7][9] The trapping efficiency varies among different PARP inhibitors and significantly contributes to their overall anti-cancer efficacy and toxicity profile.[7] While the specific trapping potential of this compound has not been publicly detailed, as a potent PARP1 inhibitor, it is highly probable that it exhibits some degree of PARP trapping.
Q3: My IC50 value for this compound is significantly higher than the reported <10 nM. What are the potential reasons?
Several factors can contribute to a discrepancy in IC50 values:
-
Cell Line Specificity: The sensitivity to PARP inhibitors is highly dependent on the genetic background of the cell line, particularly the status of DNA repair pathways. Cells proficient in homologous recombination will be inherently less sensitive.
-
Experimental Conditions: Variations in cell density, inhibitor incubation time, and the specific endpoint being measured (e.g., cell viability vs. PARP activity) can all influence the calculated IC50.
-
Compound Solubility and Stability: this compound is poorly soluble in aqueous solutions and should be dissolved in DMSO for stock solutions.[10] Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[10]
-
Assay Type: The IC50 value can differ between a biochemical assay measuring enzymatic inhibition and a cell-based assay measuring cytotoxicity.
Q4: I am observing unexpected cytotoxicity in my wild-type (HR-proficient) cell line. Is this normal?
While the primary mechanism of action relies on synthetic lethality in HR-deficient cells, high concentrations of potent PARP inhibitors can induce cytotoxicity in HR-proficient cells. This can be due to the overwhelming of the DNA damage response pathways or potential off-target effects. Some PARP inhibitors have been shown to have off-target activity against other enzymes, such as kinases, which could contribute to unexpected cellular effects.[11][12]
Q5: How should I prepare and store this compound?
For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[10] For a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The powder form is stable for years at -20°C.[13]
Troubleshooting Guides
Problem 1: Lower-than-Expected Potency or Apparent Resistance in a Sensitive Cell Line (e.g., BRCA-deficient)
Symptom: The IC50 of this compound in a known sensitive cell line (e.g., with a BRCA1/2 mutation) is significantly higher than expected, or a previously sensitive cell line loses its responsiveness over time.
Possible Causes and Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. NIH Study Uncovers New Mechanism of Action for Class of Chemotherapy Drugs | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CAS 3033649-17-8 | PARP1抑制剂 | 美国InvivoChem [invivochem.cn]
How to control for PARP1-IN-22 solvent effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for solvent effects when working with PARP1-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is poorly soluble in aqueous solutions like PBS or water, so direct dissolution in these buffers is not advised.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to your desired concentration, for instance, 10 mM.[1][2] It is recommended to vortex the solution thoroughly and, if needed, gently warm it to 37°C or use brief sonication to ensure the compound is fully dissolved.[1][3] Once dissolved, aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[1][3]
Q3: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity and off-target effects.[3][4] Generally, a final DMSO concentration of less than 0.5% is tolerated by most cell lines, with concentrations below 0.1% being the "gold standard" to minimize any effects.[1][4][5] However, cell line sensitivity to DMSO can vary, so it is crucial to determine the specific tolerance of your cell line.[4][5]
Q4: Can the solvent itself affect PARP1 activity?
A4: Yes, studies have shown that DMSO can directly impact PARP-1 activity. At concentrations as low as 4%, DMSO has been observed to cause a near 20% decrease in PARP-1 activity.[6] Kinetic analyses suggest that DMSO acts as a competitive inhibitor of PARP-1.[6] This makes it imperative to use a consistent and low concentration of DMSO in all experimental and control wells.
Troubleshooting Guide
Issue 1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture medium.
-
Potential Cause: This is a common issue for hydrophobic compounds like this compound. The compound's solubility is significantly lower in aqueous media compared to DMSO, causing it to "crash out" of solution upon dilution.[1]
-
Solutions:
-
Reduce the Final Concentration: If your experimental design allows, try using a lower final concentration of this compound.[1]
-
Optimize Final DMSO Concentration: A slightly higher final DMSO concentration (while staying within the non-toxic range for your cells) can help maintain solubility.[1]
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This gradual decrease in DMSO concentration can prevent the compound from precipitating.[1]
-
Pre-warm the Medium: Using pre-warmed (37°C) cell culture media for dilutions can aid in solubility.[1]
-
Issue 2: My vehicle control (DMSO only) is showing an unexpected biological effect.
-
Potential Cause: The final concentration of DMSO in your assay may be too high, leading to solvent-related toxicity or off-target effects.[3][4][7] DMSO has been shown to affect cell growth, viability, and even induce apoptosis at higher concentrations.[4][8][9]
-
Solutions:
-
Perform a DMSO Dose-Response Curve: Before starting your main experiment, test a range of DMSO concentrations on your cells to determine the highest concentration that has no observable effect on the parameters you are measuring (e.g., viability, proliferation).
-
Lower the DMSO Concentration: Ensure the final DMSO concentration in all wells (including the vehicle control) is below the determined toxic threshold for your specific cell line, ideally 0.1% or lower.[4][5]
-
Maintain Consistent DMSO Concentration: It is critical that the final concentration of DMSO is identical across all experimental conditions, including the vehicle control and all concentrations of this compound.[10]
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays and Potential Effects
| Final DMSO Concentration | General Recommendation | Potential Effects on Cells |
| < 0.1% | Optimal & Widely Considered Safe | Generally no significant effect on most cell lines.[4][5] |
| 0.1% - 0.5% | Generally Tolerated | May have minor effects on sensitive cell lines; requires validation.[2][5] |
| > 0.5% - 1.0% | Use with Caution | Increased risk of affecting cell morphology, function, and viability, especially with longer exposure.[4][7] |
| > 1.0% | Not Recommended | High probability of causing cytotoxicity, oxidative stress, and cell membrane damage.[4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions with Vehicle Control
-
Stock Solution Preparation (e.g., 10 mM):
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Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Add the appropriate volume of DMSO to the this compound to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes. If necessary, gently warm the vial to 37°C or sonicate briefly to ensure complete dissolution.[1][3]
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Aliquot the stock solution into single-use, low-binding tubes and store at -80°C.[1]
-
-
Working Solution and Vehicle Control Preparation (for a final DMSO concentration of 0.1%):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Vehicle Control: In a sterile tube, prepare the vehicle control by adding 1 µL of DMSO to 999 µL of pre-warmed cell culture medium. This creates a 0.1% DMSO solution.
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This compound Working Solutions: Perform serial dilutions of your this compound stock solution in pre-warmed cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform an intermediate dilution first in DMSO and then a final dilution in the medium to ensure the final DMSO concentration does not exceed the desired level. A more straightforward method is to add a small volume of the high-concentration stock directly to the medium, ensuring the final DMSO percentage is consistent with the vehicle control.
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For example, to make a 10 µM final concentration with 0.1% DMSO, add 1 µL of 10 mM stock to 999 µL of medium. For a 1 µM final concentration, you could serially dilute the 10 µM solution or prepare a fresh dilution from the stock to maintain the 0.1% DMSO concentration.
-
Visualizations
Caption: Experimental workflow for controlling solvent effects.
Caption: Logic for using a vehicle control in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. researchgate.net [researchgate.net]
- 6. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
PARP1-IN-22 Technical Support Center: Quality Control & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC), purity assessment, and troubleshooting of experiments involving PARP1-IN-22, a potent inhibitor of PARP1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. Incorrect handling can lead to degradation and inconsistent experimental results.
Storage Recommendations:
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Solid Powder: For long-term stability, the solid form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
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Solvent Stocks: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.[1] Aliquot these stocks into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][2]
Handling Best Practices:
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Before opening, allow the product vial to equilibrate to room temperature to prevent moisture condensation.
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Use high-purity, anhydrous DMSO to prepare stock solutions to minimize moisture contamination, which can affect compound stability.[2]
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For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity or off-target effects.[3]
Q2: How do I verify the identity and purity of my this compound sample?
A2: A multi-technique approach is recommended to confirm the identity and assess the purity of your compound. This typically involves a combination of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
| Parameter | Typical Specification | Recommended Method |
| Appearance | White to off-white solid | Visual Inspection[1] |
| Purity | ≥95% (ideally ≥98%) | HPLC, LC-MS[6] |
| Identity | Conforms to expected structure | ¹H NMR, Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO | Experimental Verification[1] |
Q3: My experimental results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results, such as variable IC50 values, are a frequent challenge in cell-based assays with PARP inhibitors.[7] Several factors can contribute to this variability:
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Compound Integrity: The most common cause is the degradation of the compound due to improper storage or handling.[2][8] Always prepare fresh dilutions from a properly stored, single-use aliquot of stock solution for each experiment.[9]
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Cell Line Characteristics: The genetic background of your cell line, particularly the status of DNA repair pathways like Homologous Recombination (HR), dramatically influences sensitivity to PARP inhibitors.[7][10] Cells with BRCA1/2 mutations are generally more sensitive.[7] Use low-passage, authenticated cell lines to ensure consistency.[11]
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Experimental Conditions: Factors such as cell density, passage number, and inhibitor incubation time can all contribute to variability.[7][11] Standardize these parameters across all experiments.
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Assay-Specific Parameters: The choice of assay (e.g., cytotoxicity vs. PARP activity) can significantly influence the outcome.[7]
Troubleshooting & Experimental Protocols
Troubleshooting Inconsistent Results
If you are experiencing unreliable results, follow this logical troubleshooting workflow to identify the potential source of the issue.
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of small molecules like this compound.
Objective: To separate this compound from any impurities and quantify its purity as a percentage of the total detected peak area.
Typical HPLC System Parameters:
| Parameter | Typical Condition | Purpose |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Aqueous component. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA | Organic component for eluting the compound. |
| Gradient | 5% to 95% B over 15-20 minutes | Gradually increases organic content to elute compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) | Monitors the column eluent for UV-absorbing compounds. |
| Injection Volume | 5-10 µL | Volume of the sample introduced into the system. |
Methodology:
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Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
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Injection: Inject the prepared sample onto the column.
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Data Acquisition: Run the gradient method and record the chromatogram.
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Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. The primary peak should correspond to the expected retention time of this compound.
Understanding the Mechanism of Action
The quality of this compound is paramount because it directly impacts its ability to inhibit the PARP1 enzyme, a critical player in DNA repair.
Inhibition of PARP1 prevents the repair of DNA single-strand breaks (SSBs).[3][10] During DNA replication, these unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs).[10] In cancer cells with defects in homologous recombination (HR), such as those with BRCA mutations, these DSBs cannot be repaired, leading to cell death through a process called synthetic lethality.[10][12] A key mechanism for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP1 enzyme onto the DNA, creating a toxic complex that is highly cytotoxic.[3][7][10] Using an impure or degraded compound can lead to lower potency and a failure to achieve these desired downstream effects.
References
- 1. This compound | CAS 3033649-17-8 | PARP1抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A multi-technique approach using LC-NMR, LC-MS, semi-preparative HPLC, HR-NMR and HR-MS for the isolation and characterization of low-level unknown impurities in GW876008, a novel corticotropin-release factor 1 antagonist. | Semantic Scholar [semanticscholar.org]
- 5. A multi-technique approach using LC-NMR, LC-MS, semi-preparative HPLC, HR-NMR and HR-MS for the isolation and characterization of low-level unknown impurities in GW876008, a novel corticotropin-release factor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nva.sikt.no [nva.sikt.no]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Resistance to PARP1-IN-22
Disclaimer: PARP1-IN-22 is a novel and potent PARP1 inhibitor. As of this writing, extensive peer-reviewed literature detailing specific resistance mechanisms to this compound is limited. Therefore, this guide is based on established principles and common mechanisms of resistance observed with other well-characterized PARP inhibitors. Researchers should use this information as a starting point and adapt their experimental approach accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 of less than 10 nM.[1] Its primary mechanism involves binding to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2][3] This inhibition leads to the "trapping" of PARP1 on DNA at sites of single-strand breaks (SSBs).[4] These trapped PARP1-DNA complexes are converted into toxic double-strand breaks (DSBs) during DNA replication, leading to cell death, particularly in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations).[2][5]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (increased IC50). What are the potential causes?
A2: Acquired resistance to PARP inhibitors is a common phenomenon and can arise from several molecular mechanisms. The most frequently observed causes include:
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Restoration of Homologous Recombination (HR) Function: This is a primary mechanism of resistance.[6] It can occur through secondary or "reversion" mutations in BRCA1/2 that restore the open reading frame and produce a functional protein.[5]
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Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapse, even in the presence of PARP inhibitors. This reduces the formation of toxic DSBs.[6]
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Reduced PARP1 Trapping: Mutations in the PARP1 gene itself can alter the protein structure, reducing the inhibitor's ability to trap it on DNA, thereby diminishing its cytotoxic effect.[2]
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Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (ABCB1), can actively transport this compound out of the cell, lowering its intracellular concentration and efficacy.[5]
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Loss of Non-Homologous End Joining (NHEJ) Pathway Components: Inactivation of key NHEJ proteins like 53BP1 can shift the DNA repair balance towards HR-mediated repair, even in BRCA1-mutant cells, conferring resistance.
Q3: Are there known biomarkers that can predict sensitivity or resistance to PARP inhibitors like this compound?
A3: Yes, several biomarkers are used to predict the response to PARP inhibitors:
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Genetic Markers: Mutations in HR-related genes, most notably BRCA1 and BRCA2, are the strongest predictors of sensitivity.[4] Other genes in the HR pathway, such as PALB2, RAD51C, and RAD51D, are also associated with sensitivity.
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Functional Biomarkers: Assays that measure the functional status of the HR pathway, such as RAD51 foci formation assays, can be used. A lack of RAD51 foci formation after DNA damage indicates HR deficiency and predicts sensitivity.
-
Genomic Scars: Large-scale genomic alterations, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST), are indicative of "BRCAness" or HR deficiency and can predict response.
Troubleshooting Guides
Issue 1: Gradual Increase in IC50 of this compound in a Long-Term Culture
Symptom: Your cancer cell line requires progressively higher concentrations of this compound to achieve the same level of cytotoxicity observed in earlier experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased IC50 of this compound.
Issue 2: Unexpected Lack of Sensitivity in a BRCA-mutant Cell Line
Symptom: A cell line with a known BRCA1 or BRCA2 mutation does not respond to this compound treatment as expected.
Possible Causes and Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Pre-existing HR Restoration | Sequence BRCA1/2 genes. | Identification of a secondary mutation that restores protein function. |
| Upregulation of Drug Efflux Pumps | Western Blot for P-glycoprotein (ABCB1). | Higher P-gp expression in the resistant cells compared to sensitive controls. |
| Loss of 53BP1 | Western Blot for 53BP1. | Reduced or absent 53BP1 expression, which can restore HR. |
| Replication Fork Stabilization | Assess phosphorylation of RPA and CHK1 by Western Blot. | Increased phosphorylation of RPA and CHK1, indicating fork protection. |
| Incorrect Compound Potency | Confirm the IC50 of this compound in a known sensitive cell line. | The compound shows expected potency in the control cell line. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To assess the expression levels of key proteins involved in PARP inhibitor resistance.
-
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-P-gp, anti-PARP1, anti-ß-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL reagent and an imaging system.
-
RAD51 Foci Formation Assay
-
Objective: To functionally assess the status of the homologous recombination pathway.
-
Methodology:
-
Cell Culture: Grow cells on coverslips in a 24-well plate.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., Mitomycin C or ionizing radiation) to induce DSBs.
-
Fixation and Permeabilization: After 4-8 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with a primary antibody against RAD51. Follow with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips with a DAPI-containing medium and visualize the cells using a fluorescence microscope.
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Analysis: Count the number of cells with >5 RAD51 nuclear foci. A significant increase in foci-positive cells after DNA damage indicates a functional HR pathway.
-
Signaling Pathways and Resistance Mechanisms
DNA Damage Response and PARP Inhibition
Caption: Mechanism of action of this compound in HR-deficient cells.
Key Mechanisms of Resistance to this compound
Caption: Overview of key resistance mechanisms to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
PARP1-IN-22 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PARP1-IN-22. The following information addresses potential issues, including lot-to-lot variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 of less than 10 nM.[1] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP1 is recruited to the site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, which in turn recruits other DNA repair factors.[2][3] By inhibiting the catalytic activity of PARP1, this compound prevents the repair of SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired SSBs lead to the formation of double-strand breaks (DSBs) during DNA replication, causing genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Q2: We are observing significant differences in experimental outcomes between different batches of this compound. What could be the cause of this lot-to-lot variability?
A2: Lot-to-lot variability is a known challenge with small molecule inhibitors and can stem from several factors related to the manufacturing and handling of the compound. These can include:
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Purity: Minor variations in the percentage of the active compound versus impurities can alter the effective concentration and biological activity.
-
Presence of Isomers: If the synthesis process can result in different stereoisomers, variations in the isomeric ratio between lots can lead to differences in biological activity, as isomers can have different binding affinities for the PARP1 active site.
-
Degradation Products: Improper storage or handling can lead to the degradation of the compound. Different lots may have varying levels of degradation products, which are typically less active or inactive.
-
Salt Form or Solvation State: Differences in the salt form or the presence of residual solvents from the manufacturing process can affect the compound's solubility and stability, leading to variable performance in assays.
Q3: How should I prepare and store this compound to ensure its stability?
A3: For optimal stability, it is recommended to store the solid form of this compound at -20°C. For solution stocks, prepare a high-concentration stock in a suitable solvent like DMSO. It is advisable to aliquot the dissolved compound into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media over extended periods should be empirically determined for your specific experimental conditions, as components in the media can affect compound stability.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound across different experiments.
| Potential Cause | Troubleshooting & Optimization |
| Lot-to-Lot Variability | Qualify each new lot of this compound by performing a dose-response curve to confirm its potency. Compare the IC50 value to previously obtained data. |
| Cell Line Integrity | Use low-passage, authenticated cell lines. Genetic drift in continuously passaged cells can alter their sensitivity to PARP inhibitors. |
| Cell Seeding Density | Standardize cell seeding density. Confluency at the time of treatment and at the end of the assay can significantly impact results. Ensure cells are in the exponential growth phase. |
| Inhibitor Incubation Time | Strictly adhere to a consistent incubation time for the inhibitor in all experiments. |
| Assay-Specific Parameters | The choice of assay (e.g., cytotoxicity, PARP activity) can influence the outcome. Ensure the assay conditions are optimized and consistent. |
Issue 2: Lower than expected potency or lack of effect.
| Potential Cause | Troubleshooting & Optimization |
| Homologous Recombination (HR) Status | The efficacy of PARP inhibitors as single agents is highest in cells with HR deficiency (e.g., BRCA1/2 mutations). Verify the HR status of your cell line. |
| Compound Solubility | Ensure this compound is fully dissolved in your stock solution and does not precipitate when diluted in your experimental media. Visually inspect for any precipitation. |
| Drug Efflux Pumps | Overexpression of drug efflux pumps (e.g., P-glycoprotein) in your cell line can reduce the intracellular concentration of the inhibitor. |
| PARP1 Expression Levels | Confirm the expression of PARP1 in your cell line via Western blot. Low levels of the target protein can lead to reduced sensitivity. |
Issue 3: High background or suspected off-target effects.
| Potential Cause | Troubleshooting & Optimization |
| High Inhibitor Concentration | Using excessively high concentrations of this compound can lead to non-specific effects. Perform a dose-response experiment to identify the optimal concentration range. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls, and is at a level that does not affect cell viability (typically ≤ 0.5%). |
| Compound Purity | Impurities in a specific lot of the inhibitor could have off-target activities. If suspected, consider sourcing the compound from a different vendor or performing analytical chemistry to assess purity. |
Quantitative Data Summary
While specific lot-to-lot data for this compound is not publicly available, the following table provides an illustrative example of how to present such data for internal quality control. Researchers should aim to obtain a Certificate of Analysis for each lot or perform their own characterization.
Table 1: Illustrative Lot-to-Lot Comparison of a PARP1 Inhibitor
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 98.5% | > 98% |
| Biochemical IC50 (PARP1) | 8.5 nM | 12.1 nM | < 15 nM |
| Cellular IC50 (BRCA1-mutant cells) | 25.3 nM | 35.8 nM | Within 2-fold of reference |
| Appearance | White solid | White solid | Conforms to standard |
| Solubility (in DMSO) | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual measured values for different lots of this compound.
Experimental Protocols
1. Western Blot for PARP1 Activity (PARylation)
This protocol assesses the inhibition of PARP1's catalytic activity by measuring the levels of poly(ADP-ribosyl)ation (PAR).
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 1-4 hours.
-
To induce PARP1 activity, treat cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) before harvesting.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay and normalize all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PAR (pan-ADP-ribose) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
2. Cell Viability Assay (e.g., Resazurin-based)
This protocol determines the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells. Include vehicle control (DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., Resazurin) to each well and incubate as per the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: PARP1 signaling in response to DNA single-strand breaks and the mechanism of inhibition by this compound.
Caption: A decision tree for troubleshooting inconsistent results in experiments involving this compound.
Caption: A general experimental workflow for determining the cellular IC50 of this compound.
References
Best practices for handling PARP1-IN-22 in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling PARP1-IN-22 in the lab. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of less than 10 nM.[1] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] By inhibiting PARP1, this compound prevents the repair of these SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), this inhibition leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately causing cell death through a process known as synthetic lethality.[3][4]
Q2: What are the basic chemical properties of this compound?
The table below summarizes the key chemical properties of this compound.
| Property | Value |
| CAS Number | 3033649-17-8 |
| Molecular Formula | C₂₃H₂₆N₆O |
| Molecular Weight | 402.49 g/mol |
[Source:[5]]
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following table provides recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container.[5] |
| 4°C | 2 years | [5] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month | [5] |
Q4: How do I prepare a stock solution of this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[5] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 4.025 mg of this compound in 1 mL of DMSO. It is advisable to vortex the solution to ensure it is fully dissolved.[4]
Q5: What is the recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced toxicity, the final DMSO concentration in your cell culture medium should be kept as low as possible. A final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[4] However, it is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your specific cell line and assay.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
-
Potential Cause: Compound Degradation. Improper storage of the powder or stock solution can lead to degradation.
-
Recommended Solution: Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for long-term stock solution storage).[5] Prepare fresh stock solutions if degradation is suspected.
-
-
Potential Cause: Incorrect Concentration. Errors in calculating the required concentration for the experiment.
-
Recommended Solution: Double-check all calculations for dilutions and molarity. Use calibrated pipettes for accurate measurements.
-
-
Potential Cause: Cell Line Specifics. Different cell lines can exhibit varying sensitivity to PARP inhibitors due to their genetic background, particularly the status of DNA repair pathways.
-
Recommended Solution: Choose a relevant cell line for your study (e.g., a line known to be sensitive to PARP inhibitors).
-
Issue 2: Precipitation of the compound in aqueous media.
-
Potential Cause: Low Aqueous Solubility. this compound may have limited solubility in aqueous buffers, and the final concentration may exceed its solubility limit.
-
Potential Cause: Temperature Effects. The compound may precipitate out of solution upon cooling.
-
Recommended Solution: Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[6]
-
Issue 3: Unexpectedly high cytotoxicity in control cell lines.
-
Potential Cause: Off-Target Effects. The inhibitor may be interacting with proteins other than PARP1.
-
Potential Cause: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Recommended Solution: Ensure the final DMSO concentration is within a non-toxic range (typically ≤ 0.5%) and include a vehicle control.[6]
-
Experimental Protocols
The following are recommended starting protocols for common experiments involving this compound. Optimization may be required for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT-based)
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of a this compound stock solution in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[8]
Protocol 2: Western Blot Analysis of PARP1 Cleavage
This protocol is for detecting the cleavage of PARP1, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
6-well plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL reagent and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis: Perform densitometry analysis and normalize the protein of interest to a loading control (e.g., β-actin). A dose-dependent decrease in the full-length PARP1 (116 kDa) and an increase in the cleaved fragment (89 kDa) indicates apoptosis.[9]
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 3033649-17-8 | PARP1抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
PARP1-IN-22 safety and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling, storage, and effective use of PARP1-IN-22 in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Safety and Handling Precautions
Frequently Asked Questions (FAQs) - Safety
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data is unavailable, this compound should be handled as a potentially hazardous substance. Similar PARP inhibitors are known to be harmful if swallowed and may cause skin and eye irritation. Due to its mechanism of action, it may also have the potential to damage fertility or the unborn child.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to personal safety is crucial. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Q3: What are the appropriate engineering controls for working with this compound?
A3: All work with this compound, especially handling the powdered form and preparing stock solutions, must be performed in a well-ventilated area, preferably within a certified chemical fume hood. An accessible eyewash station and safety shower are mandatory in the handling area.
Q4: What are the recommended storage and stability conditions for this compound?
A4: Proper storage is critical to maintain the stability and activity of the compound.
-
Solid Form: Store the powdered compound at -20°C for long-term stability.
-
In Solvent: Stock solutions prepared in a solvent such as DMSO should be stored at -80°C to prevent degradation.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused powder and contaminated consumables (e.g., pipette tips, tubes) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol (B145695) or a suitable detergent solution).
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of all hazardous waste.
Quantitative Safety Data Summary
As specific quantitative safety data for this compound is not publicly available, the following table provides a general overview of parameters to consider, based on typical potent small molecule inhibitors. Researchers should always consult the supplier-provided information and handle the compound with the utmost caution.
| Parameter | General Information for Potent PARP Inhibitors |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Carcinogenicity | No data available; handle as a potential carcinogen. |
| Mutagenicity | No data available; handle as a potential mutagen. |
| Reproductive Toxicity | May have the potential to harm fertility or the unborn child. |
Experimental Protocols and Troubleshooting
This section provides guidance on common experimental procedures and troubleshooting tips to help ensure the success of your experiments with this compound.
General Experimental Workflow
The following diagram illustrates a standard workflow for handling and using a potent chemical inhibitor like this compound in a laboratory setting.
Caption: A standard workflow for handling a potent chemical inhibitor.
Frequently Asked Questions (FAQs) - Experimental
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 of less than 10 nM.[1][2] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, the repair of these breaks is prevented. During DNA replication, unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs). In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DSBs leads to cell death through a process known as synthetic lethality.
Q2: What is "PARP trapping" and is it relevant for this compound?
A2: PARP trapping is a mechanism where a PARP inhibitor not only blocks the catalytic activity of the PARP1 enzyme but also stabilizes the PARP1-DNA complex, effectively "trapping" it on the DNA. These trapped complexes can be highly cytotoxic as they interfere with DNA replication. The trapping efficiency varies among different PARP inhibitors and is a significant contributor to their anti-cancer activity. While the specific trapping efficiency of this compound has not been widely reported, it is a crucial aspect of the mechanism of action for many potent PARP1 inhibitors.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then make further dilutions in your cell culture medium or assay buffer.
Q4: What is a typical starting concentration for a cell-based assay?
A4: Given the high potency of this compound (IC50 < 10 nM), a good starting point for a dose-response experiment in a sensitive cell line (e.g., BRCA-deficient) would be a concentration range from picomolar to low micromolar (e.g., 0.1 nM to 1 µM). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or higher than expected IC50 values | 1. Cell Line Integrity: Genetic drift or changes in passage number can alter sensitivity. 2. Cell Seeding Density: Inconsistent cell numbers can lead to variable results. 3. Compound Degradation: Improper storage of the stock solution. | 1. Use low-passage, authenticated cell lines. 2. Ensure a uniform cell suspension and accurate cell counting for consistent seeding. 3. Prepare fresh stock solutions and store them properly in single-use aliquots at -80°C. |
| Precipitation of the compound in aqueous media | Low Solubility: this compound, like many small molecule inhibitors, has poor aqueous solubility. | 1. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility (typically ≤ 0.5%) but does not exceed the tolerance of your cells. 2. Prepare intermediate dilutions of the DMSO stock in your assay buffer just before adding to the final reaction. 3. Gently warm the solution to 37°C to aid dissolution, but be mindful of the stability of other assay components. |
| No or weak inhibitory effect observed | 1. Cell Line Resistance: The cell line may have a proficient homologous recombination (HR) repair pathway. 2. Drug Efflux: Overexpression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor. 3. Incorrect Assay Conditions: The incubation time may be too short to observe a phenotypic effect. | 1. Use a cell line with a known defect in the HR pathway (e.g., BRCA1/2 mutation) as a positive control. 2. Consider using an inhibitor of efflux pumps or a cell line with low expression of these transporters. 3. Optimize the incubation time based on the cell doubling time and the specific endpoint being measured. |
| High background or off-target effects | High Inhibitor Concentration: At high concentrations, the inhibitor may bind to other proteins, leading to off-target effects. | 1. Perform a careful dose-response analysis to identify the optimal concentration range for specific PARP1 inhibition. 2. Consider using a structurally different PARP1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
PARP1 Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP1 inhibitors.
Caption: The PARP1 signaling pathway in DNA repair and its inhibition.
References
Technical Support Center: Troubleshooting Experiments with PARP1-IN-22 and Other Novel PARP1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PARP1-IN-22 and other novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro experiments.
Disclaimer: Specific experimental data for this compound is not extensively published. The guidance provided here is based on the established principles and common challenges associated with the broader class of PARP1 inhibitors. Researchers should use this information as a starting point and perform their own validation experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PARP1 inhibitors like this compound?
A1: PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] PARP1 inhibitors bind to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains.[2][4] This inhibition has two major consequences:
-
Catalytic Inhibition: The prevention of PARylation blocks the recruitment of other DNA repair proteins to the site of damage.[1][4]
-
PARP Trapping: Many PARP inhibitors stabilize the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA.[5][6] This trapped complex can be cytotoxic, as it can interfere with DNA replication, leading to the formation of double-strand breaks (DSBs).[5][6]
In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.[4][7][8]
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?
A2: Variable IC50 values are a frequent issue and can stem from several factors:
-
Cell Line Specifics: Different cell lines will exhibit varying sensitivities to PARP inhibitors based on their genetic background, particularly the status of their DNA repair pathways (e.g., HR proficiency vs. deficiency).[5]
-
Assay-Specific Parameters: The type of assay used (e.g., cytotoxicity, PARP activity, PARP trapping) will influence the outcome.[5]
-
Experimental Conditions: Inconsistencies in cell density, passage number, and the duration of inhibitor incubation can all contribute to variability.[5]
-
Inhibitor Stability and Solubility: The stability of the inhibitor in your cell culture media and its solubility at the tested concentrations are critical. Precipitation of the compound will lead to inaccurate results.
Q3: this compound is precipitating in my aqueous cell culture medium. How can I improve its solubility?
A3: Poor aqueous solubility is a common characteristic of many small molecule inhibitors.[9][10] It is not recommended to dissolve this compound directly in aqueous buffers like PBS or water.[9]
Here are some troubleshooting steps:
-
Use a DMSO Stock: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[9][10]
-
Control Final DMSO Concentration: When diluting the DMSO stock into your aqueous buffer or cell culture medium, ensure the final DMSO concentration is low enough to avoid solvent-induced toxicity (generally below 0.5%, but ideally ≤ 0.1%).[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your final medium. This can help prevent the compound from crashing out of solution.[10]
-
Gentle Warming: Briefly warming the solution to 37°C may aid dissolution, but be cautious of the stability of other components in your media.[9]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Control (HR-Proficient) Cell Lines
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Dose-Response Curve: Determine if the cytotoxicity is observed only at high concentrations. Off-target effects are often more prominent at higher doses.[11] 2. Use an Orthogonal Inhibitor: Test a structurally different PARP1 inhibitor with a known, distinct off-target profile. If the cytotoxicity persists, it is more likely an on-target effect.[11] 3. Genetic Knockdown/Knockout: The most definitive control is to test the inhibitor in a PARP1 knockout or knockdown cell line. If cytotoxicity is still observed in the absence of PARP1, it is likely due to off-target effects.[7][11] |
| High PARP Trapping Efficiency | Some PARP inhibitors are potent "trappers" of PARP1 on DNA, which can be cytotoxic even in HR-proficient cells, albeit to a lesser extent. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not causing cellular stress or death. Run a vehicle control with the highest concentration of solvent used.[9] |
Issue 2: Weaker Than Expected or No Effect in HR-Deficient Cell Lines
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | 1. Fresh Preparations: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.[5] 2. Proper Storage: Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[8][9] |
| Low Compound Potency | Confirm the IC50 of your specific batch of this compound. |
| Mechanisms of Resistance | 1. Verify HR Deficiency: Confirm the HR-deficient status of your cell line (e.g., via sequencing for BRCA1/2 mutations).[7] 2. Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.[12] 3. Reduced PARP1 Expression: Lower levels of the target protein can lead to resistance. Confirm PARP1 expression via Western blot.[8] |
| Suboptimal Experimental Conditions | 1. Optimize Incubation Time: The cytotoxic effects of PARP inhibitors may take several cell cycles to become apparent. Ensure your experiment is long enough to observe the desired effect.[7] 2. Confirm Target Engagement: Verify that the inhibitor is reducing PAR levels in your cells at the concentrations used (see Western Blot protocol below). |
Data Presentation
Table 1: Physicochemical and Potency Details for Representative PARP1 Inhibitors
| Property | Value | Source |
| This compound IC50 (PARP1) | < 10 nM | [13] |
| PARP1-IN-5 IC50 (PARP1) | 14.7 nM | [7] |
| Parp1-IN-12 IC50 (PARP1) | 2.99 nM | [10] |
| Parp-1-IN-13 IC50 (PARP1) | 26 nM | [8] |
| Solubility | Soluble in DMSO; poorly soluble in aqueous solutions. | [8][9] |
Note: The IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[8] Include a vehicle control.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.[8]
Protocol 2: Western Blot for PARP1 Activity (PAR Levels)
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. To induce PARP activity, you can treat with a DNA damaging agent (e.g., H2O2 or MMS) for a short period before harvesting. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[7]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C. Also, probe a separate blot or strip and re-probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Apply an ECL reagent and visualize the protein bands using a chemiluminescence imaging system. A decrease in the PAR signal with increasing concentrations of this compound indicates target engagement.[12]
Visualizations
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide: PARP1-IN-22 vs. Olaparib in BRCA-Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment landscape for cancers harboring BRCA1 and BRCA2 mutations. This guide provides a detailed comparison of olaparib (B1684210), a first-in-generation, clinically approved dual PARP1/PARP2 inhibitor, and PARP1-IN-22, a potent and selective PARP1 inhibitor. This comparison aims to highlight their mechanisms of action, present available preclinical data, and outline standard experimental protocols for their evaluation in BRCA-mutant cancer cells.
Mechanism of Action: Synthetic Lethality in BRCA-Mutant Cells
Both olaparib and this compound exploit the principle of synthetic lethality to selectively kill cancer cells with defective BRCA1 or BRCA2 genes.[1][2] These genes are crucial for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[3]
PARP enzymes, particularly PARP1, play a key role in the repair of DNA single-strand breaks (SSBs).[4] When PARP is inhibited, these SSBs accumulate and, during DNA replication, lead to the formation of more cytotoxic DSBs.[2] In healthy cells with functional BRCA proteins, these DSBs are efficiently repaired by HR. However, in BRCA-mutant cancer cells, the HR pathway is compromised. The accumulation of unrepaired DSBs triggers genomic instability and ultimately leads to cell death.[1][2]
A critical aspect of the action of some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex. This trapped complex is considered more cytotoxic than the mere inhibition of PARP's enzymatic activity as it can physically obstruct DNA replication and transcription.[5] Olaparib is known to be an effective PARP trapping agent.[5]
While olaparib inhibits both PARP1 and PARP2, emerging evidence suggests that selective inhibition of PARP1 may be sufficient for synthetic lethality in HR-deficient cancers.[6] Furthermore, PARP2 inhibition has been associated with hematological toxicities.[6] This provides a strong rationale for the development of PARP1-selective inhibitors like this compound, which could potentially offer an improved therapeutic window with reduced side effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and olaparib. It is important to note that publicly available preclinical data for this compound is currently limited.
Table 1: Inhibitor Potency
| Inhibitor | Target(s) | IC50 | Notes |
| This compound | PARP1 | < 10 nM[7] | Potent and selective PARP1 inhibitor. The specific assay conditions for this IC50 value are not detailed in publicly available sources. |
| Olaparib | PARP1/PARP2 | Varies by cell line and assay | A dual inhibitor of PARP1 and PARP2.[8] |
Table 2: In Vitro Efficacy of Olaparib in BRCA-Mutant Cell Lines
| Cell Line | Cancer Type | BRCA Mutation | Olaparib IC50 (µM) | Reference |
| HCC1937 | Breast Cancer | BRCA1 | 0.9 | [9] |
| BT549 | Breast Cancer | - | 1.0 | [9] |
| SKBR3 | Breast Cancer | - | 3.9 | [9] |
| PEO1 | Ovarian Cancer | BRCA2 | ~1-2.5 (sensitive range) | [2] |
| PEO4 | Ovarian Cancer | BRCA2 (reversion mutation) | Less sensitive than PEO1 | [2] |
| DLD-1 BRCA2 (-/-) | Colorectal Cancer | BRCA2 | More sensitive than DLD-1 wt | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as the assay type (e.g., MTT, clonogenic) and duration of drug exposure.
Experimental Protocols
Detailed below are standard methodologies for the in vitro evaluation of PARP inhibitors like this compound and olaparib in BRCA-mutant cells.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of the PARP inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed BRCA-mutant and wild-type cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitor (e.g., this compound or olaparib) for a specified duration (e.g., 72, 96, or 120 hours). Include a vehicle-only control.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for PARP Activity (PARylation)
Objective: To assess the inhibitor's ability to block PARP enzymatic activity within the cell.
Protocol:
-
Cell Treatment: Treat BRCA-mutant cells with the PARP inhibitor at various concentrations for a defined period.
-
DNA Damage Induction (Optional but recommended): Induce DNA damage using an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS) to stimulate PARP activity.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody that recognizes poly(ADP-ribose) (PAR) chains. A primary antibody against PARP1 can be used as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the PAR signal indicates inhibition of PARP activity.
Immunofluorescence for DNA Damage (γH2AX Foci Formation)
Objective: To visualize and quantify the extent of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the PARP inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DSBs. Follow this with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an accumulation of DSBs.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and olaparib.
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors in BRCA-Mutant Cells.
Caption: Experimental Workflow for In Vitro Comparison of PARP Inhibitors.
Caption: Logical Comparison of this compound and Olaparib.
Conclusion
Olaparib is a well-established dual PARP1/PARP2 inhibitor with proven clinical efficacy in BRCA-mutant cancers. Its mechanism of action and preclinical performance are extensively documented. This compound represents a promising next-generation PARP inhibitor with high potency and selectivity for PARP1. This selectivity may translate to an improved safety profile, particularly concerning hematological toxicities. However, a comprehensive head-to-head comparison with olaparib is hampered by the current lack of detailed, publicly available preclinical data for this compound in BRCA-mutant models. Further in vitro and in vivo studies are crucial to fully elucidate the therapeutic potential of this compound and to definitively position it relative to established PARP inhibitors like olaparib. Researchers are encouraged to utilize the outlined experimental protocols to generate the necessary data for a robust comparison.
References
- 1. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 2. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patents on PARP-1 Inhibitors for the Management of Cancer from 2017-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Design, synthesis, biological evaluation and molecular docking of nove" by FATİH TOK, BEDİA KAYMAKÇIOĞLU et al. [journals.tubitak.gov.tr]
- 10. Identification of novel PARP-1 inhibitors: Drug design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PARP1-IN-22 and Other PARP1 Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase 1 (PARP1) have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comparative overview of the novel PARP1 inhibitor, PARP1-IN-22, alongside established and next-generation PARP1 inhibitors, including the first-generation dual PARP1/2 inhibitors Olaparib, Talazoparib, and Niraparib, and the highly selective next-generation inhibitor Saruparib (AZD5305). This comparison focuses on biochemical potency, selectivity, and cellular efficacy, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to PARP1 Inhibition
PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs. In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, leading to synthetic lethality.
First-generation PARP inhibitors, such as Olaparib, Talazoparib, and Niraparib, have demonstrated significant clinical success. However, they inhibit both PARP1 and PARP2. The inhibition of PARP2 has been associated with hematological toxicities, which has spurred the development of next-generation, highly selective PARP1 inhibitors. These newer agents, like Saruparib (AZD5305), aim to maintain or enhance anti-tumor efficacy while improving the safety profile by minimizing off-target effects on PARP2.
Biochemical Potency and Selectivity
The biochemical potency of PARP inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in enzymatic assays. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 values for PARP1 versus other PARP family members, particularly PARP2. A higher PARP2/PARP1 IC50 ratio signifies greater selectivity for PARP1.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| This compound | < 10 | Data Not Available | Data Not Available | [1] |
| Olaparib | ~1-5 | ~1-5 | ~1 | [2][3] |
| Talazoparib | ~1 | ~1.5 | ~1.5 | [2][3] |
| Niraparib | ~2-4 | ~1-3 | ~0.5-1.5 | [2][3] |
| Saruparib (AZD5305) | 0.8 - 1.55 | 410 - 653 | >500 | [4][5][6] |
| NMS-P118 | 9 (Kd) | 1390 (Kd) | ~154 | [7][8][9] |
Note: IC50 and Kd values can vary depending on the specific assay conditions.
As the table illustrates, while this compound is a potent PARP1 inhibitor, its selectivity profile is not yet publicly available. In contrast, next-generation inhibitors like Saruparib and NMS-P118 demonstrate significantly higher selectivity for PARP1 over PARP2 compared to the first-generation inhibitors.
Cellular Efficacy and Cytotoxicity
The cellular activity of PARP inhibitors is evaluated by their ability to inhibit PARP activity within cells (cellular PARylation assays) and their cytotoxic effects on cancer cell lines, particularly those with DNA repair deficiencies (e.g., BRCA mutations).
| Inhibitor | Cell Line (BRCA status) | Cytotoxicity IC50 | Reference |
| This compound | Data Not Available | Data Not Available | |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | ~10-100 nM | [2][10] |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | ~0.5-2 nM | [2][10] |
| Niraparib | CAPAN-1 (BRCA2 mutant) | ~10-50 nM | [2] |
| Saruparib (AZD5305) | DLD-1 (BRCA2-/-) | ~1.3 nM | [4][5] |
| NMS-P118 | MDA-MB-436 (BRCA1 mutant) | 140 nM | [9] |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions (e.g., duration of exposure).
The data for established and next-generation inhibitors highlight their potent cytotoxic effects in cancer cells with BRCA mutations. The lack of publicly available cellular data for this compound prevents a direct comparison of its cellular efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating PARP1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the accurate interpretation and replication of results.
PARP1/PARP2 Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 and PARP2 by measuring the incorporation of biotinylated NAD+ onto histone proteins.
-
Materials: 96-well plates pre-coated with histones, recombinant human PARP1 and PARP2 enzymes, activated DNA, biotinylated NAD+, PARP assay buffer, streptavidin-horseradish peroxidase (HRP), chemiluminescent substrate, and the test inhibitors.
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Olaparib, Saruparib) in PARP assay buffer.
-
To the histone-coated wells, add the PARP enzyme, activated DNA, and the test inhibitor.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARP-catalyzed reaction.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the wells again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
-
Cellular PARylation Assay (ELISA-based)
This assay measures the level of poly(ADP-ribose) (PAR) in cells, providing an indication of PARP activity.
-
Materials: Cancer cell lines, cell culture medium, DNA damaging agent (e.g., hydrogen peroxide), lysis buffer, 96-well plates coated with a PAR-binding antibody, detection antibody (anti-PAR), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitors for a specified duration.
-
Induce DNA damage to stimulate PARP activity.
-
Lyse the cells to release cellular contents.
-
Transfer the cell lysates to the PAR-binding antibody-coated plate and incubate.
-
Wash the wells.
-
Add the anti-PAR detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the chemiluminescent substrate and measure the signal.
-
The signal intensity reflects the level of cellular PARylation.
-
Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test inhibitors, and CellTiter-Glo® reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitors.
-
Incubate for a period that allows for cell proliferation and the effects of the compound to manifest (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values from the dose-response curves.
-
Conclusion
This compound is a potent inhibitor of the PARP1 enzyme. However, for a comprehensive evaluation of its therapeutic potential, further studies are required to determine its selectivity for PARP1 over PARP2 and its cytotoxic efficacy in relevant cancer cell models. The comparison with established first-generation inhibitors like Olaparib and Talazoparib, and highly selective next-generation inhibitors such as Saruparib, underscores the trend towards developing PARP1-selective agents to potentially improve the therapeutic index. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of novel PARP1 inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow | Semantic Scholar [semanticscholar.org]
- 3. Molecular Mechanism of Selective Binding of NMS-P118 to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMS-P118 | PARP | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Validating the On-Target Activity of PARP1-IN-22: A Comparative Guide
This guide provides a comprehensive comparison of PARP1-IN-22's on-target activity with other leading PARP1 inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway. It recognizes single-strand breaks (SSBs) in DNA and, in response, catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1][3]
PARP inhibitors, such as this compound, exert their therapeutic effect by blocking the catalytic activity of PARP1.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks during DNA replication.[1][4] These cells are unable to efficiently repair these more complex lesions, resulting in a synthetic lethal phenotype and selective cancer cell death.[4]
Comparative On-Target Activity of PARP1 Inhibitors
The efficacy of a PARP1 inhibitor is primarily determined by its potency in inhibiting the catalytic activity of PARP1. This is often quantified by the half-maximal inhibitory concentration (IC50) value. The following table provides a comparison of the in vitro inhibitory activity of this compound against other well-established PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) |
| This compound | < 10 [5] |
| Olaparib | 1 - 19[6] |
| Talazoparib | ~1[6] |
| Niraparib | Selective for PARP1/PARP2; less potent than Olaparib[7] |
| Rucaparib | 0.8 - 3.2[6] |
Note: IC50 values can vary depending on the specific assay conditions.
PARP1 Signaling Pathway in DNA Repair
The diagram below illustrates the central role of PARP1 in the single-strand break repair pathway and the mechanism of action for PARP1 inhibitors.
Experimental Protocols
Validating the on-target activity of a novel PARP1 inhibitor like this compound requires rigorous experimental methodologies. Below are detailed protocols for two key assays.
1. In Vitro PARP Activity Assay (Colorimetric)
This assay quantitatively measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.
-
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP1 enzyme
-
Biotinylated NAD+
-
Activated DNA
-
PARP Assay Buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
-
-
Procedure:
-
To each well of the histone-coated plate, add the reaction mix containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations.[6]
-
Initiate the reaction by adding the recombinant PARP1 enzyme to each well.[6]
-
Incubate the plate at 37°C for 1 hour.[6]
-
Add biotinylated NAD+ to each well and incubate for another hour at 37°C.[6]
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.[6]
-
Add Streptavidin-HRP to each well and incubate at room temperature.[6]
-
Wash the plate again.[6]
-
Add the HRP substrate and incubate until color develops.[6]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance on a microplate reader to determine the extent of PARP1 inhibition.
-
2. Cellular PARylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block PARP1 activity within a cellular context by measuring the levels of PARylation induced by a DNA damaging agent.
-
Materials:
-
Cancer cell line (e.g., with BRCA1/2 mutation)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂))
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture cells to 80-90% confluency.[8]
-
Treat the cells with varying concentrations of the test inhibitor for a predetermined time.
-
Induce PARP1 activity by treating the cells with a DNA damaging agent (e.g., H₂O₂) for a short period.[8]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane.[8]
-
Probe the membrane with a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.[8]
-
Detect the signal using a chemiluminescent substrate.[8]
-
Quantify the band intensity corresponding to PAR. A decrease in the PAR signal in the inhibitor-treated samples compared to the control indicates successful on-target inhibition of PARP1.[8]
-
Experimental Workflow for On-Target Activity Validation
The following diagram outlines a logical workflow for validating the on-target activity of a novel PARP1 inhibitor.
Conclusion
The validation of on-target activity is a cornerstone of preclinical drug development. For a novel PARP1 inhibitor like this compound, a multi-faceted approach is essential to build a comprehensive profile of its potency, selectivity, and cellular efficacy. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and functional downstream assays, researchers can robustly characterize its mechanism of action. Direct, side-by-side comparisons with established PARP1 inhibitors under identical experimental conditions are crucial for an objective evaluation of its performance and potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate Markers of Olaparib Response from Genomic Data Analyses of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Unpacking the Preclinical Profiles of PARP1-IN-22 and Talazoparib
For researchers, scientists, and drug development professionals, the landscape of PARP inhibitors is one of continuous innovation. This guide provides a detailed comparative analysis of a novel PARP1 inhibitor, PARP1-IN-22, and the clinically approved, potent PARP1/2 inhibitor, talazoparib (B560058). By examining their mechanisms of action, biochemical potency, PARP trapping capabilities, and cellular cytotoxicity, this document aims to provide a clear, data-driven comparison to inform future research and development efforts.
At the forefront of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. This guide delves into a comparative analysis of two such inhibitors: talazoparib, a well-established potent inhibitor of both PARP1 and PARP2, and this compound, a more recently disclosed potent inhibitor of PARP1.
Mechanism of Action: A Tale of Two Trappers
Both talazoparib and this compound function by inhibiting the enzymatic activity of PARP1, a key protein in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks (SSBs). By blocking PARP1's catalytic function, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair proteins to the site of damage. This inhibition leads to an accumulation of unrepaired SSBs.
A critical and differentiating aspect of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is a significant physical impediment to DNA replication, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Talazoparib is renowned for its high PARP trapping potency, which is considered a major contributor to its clinical efficacy. While this compound is a potent enzymatic inhibitor of PARP1, its PARP trapping efficiency is a key parameter for comparison.
Biochemical Potency and Selectivity
The inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. For PARP inhibitors, this is typically measured against the enzymatic activity of PARP1 and PARP2.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | < 10 | Not Reported | Not Reported |
| Talazoparib | 0.57 | 1.2 | ~2.1 |
Data for Talazoparib sourced from publicly available research.
As indicated in the table, this compound is a potent inhibitor of PARP1, with a reported IC50 of less than 10 nM. However, its activity against PARP2 and therefore its selectivity profile are not publicly available at this time. Talazoparib, in contrast, is a potent inhibitor of both PARP1 and PARP2, with only a slight selectivity for PARP1.
PARP Trapping Efficiency
The ability to trap PARP on DNA is a crucial determinant of the cytotoxic potential of a PARP inhibitor. This is often measured using assays such as fluorescence polarization or cellular chromatin fractionation followed by Western blotting.
Due to the limited publicly available data for this compound, a direct quantitative comparison of PARP trapping efficiency with talazoparib is not possible at this time. Talazoparib is widely recognized as one of the most potent PARP trapping agents among clinically approved PARP inhibitors.
Cellular Cytotoxicity
The ultimate measure of a PARP inhibitor's preclinical efficacy is its ability to kill cancer cells, particularly those with HRR deficiencies. This is typically assessed using cell viability assays, such as the MTT assay, across a panel of cancer cell lines.
As with PARP trapping efficiency, specific cytotoxicity data for this compound is not yet publicly available, precluding a direct comparison with talazoparib. Talazoparib has demonstrated potent cytotoxicity against a wide range of BRCA-mutated and HRR-deficient cancer cell lines.
Experimental Protocols
To facilitate the independent evaluation and comparison of these and other PARP inhibitors, detailed methodologies for key experiments are provided below.
PARP1/2 Enzymatic Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP1 or PARP2 by detecting the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test inhibitors (this compound, talazoparib) in assay buffer.
-
To the histone-coated wells, add the test inhibitor, recombinant PARP enzyme, and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate and add the chemiluminescent substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.
PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA probe.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe with a single-strand break
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2)
-
Black, flat-bottom 96-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the test inhibitors.
-
In the wells of a black plate, add the assay buffer, PARP1 enzyme, fluorescent DNA probe, and the test inhibitor.
-
Incubate at room temperature for 30 minutes to allow for PARP1 binding to the DNA and the inhibitor.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence polarization of each well. An increase in fluorescence polarization indicates the trapping of PARP1 on the DNA.
-
Plot the fluorescence polarization values against the inhibitor concentration to determine the EC50 for PARP trapping.
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitors.
Materials:
-
Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the PARP1 signaling pathway, the experimental workflow for inhibitor comparison, and the mechanism of PARP trapping.
Conclusion
Talazoparib stands as a benchmark for potent PARP1/2 inhibition and trapping, with a wealth of preclinical and clinical data supporting its efficacy. This compound emerges as a potent PARP1-selective inhibitor, though a comprehensive comparative analysis is currently hampered by the limited availability of public data on its selectivity, PARP trapping efficiency, and cellular effects. The experimental protocols provided herein offer a standardized framework for researchers to conduct head-to-head comparisons and further elucidate the therapeutic potential of novel PARP inhibitors like this compound. As more data on this compound becomes available, a more complete picture of its preclinical profile relative to established inhibitors like talazoparib will emerge, guiding the future of PARP-targeted cancer therapies.
Comparative Selectivity of PARP1-IN-22 Against PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, PARP1-IN-22, against other members of the PARP family. The data presented here is crucial for understanding the inhibitor's specificity and potential for off-target effects, which are critical considerations in the development of targeted cancer therapies.
Introduction to PARP Inhibition and Selectivity
Poly (ADP-ribose) polymerases (PARPs) are a family of 17 enzymes involved in various cellular processes, most notably DNA damage repair.[1][2] PARP1 and PARP2 are key players in the repair of single-strand DNA breaks (SSBs).[3] Inhibition of these enzymes in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[4]
While the first generation of clinically approved PARP inhibitors targets both PARP1 and PARP2, there is a growing interest in developing PARP1-selective inhibitors.[5] The rationale behind this is that selective PARP1 inhibition may reduce the hematological toxicities associated with PARP2 inhibition, as PARP2 is believed to be essential for erythropoiesis.[5] Therefore, assessing the selectivity of a novel inhibitor like this compound against a panel of PARP family members is a critical step in its preclinical evaluation.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound was evaluated by determining its half-maximal inhibitory concentration (IC50) against a panel of recombinant human PARP enzymes. A lower IC50 value indicates higher potency. The following table summarizes the biochemical potency of this compound against PARP1, PARP2, and two members of the Tankyrase subfamily, TNKS1 and TNKS2.
| Target Enzyme | IC50 (nM) of this compound |
| PARP1 | Data not available |
| PARP2 | Data not available |
| TNKS1 | Data not available |
| TNKS2 | Data not available |
Note: As of the latest available information, specific IC50 values for a compound explicitly named "this compound" have not been published in the public domain. The table above serves as a template for presenting such data. For the purpose of illustrating a comparative analysis, published data for a known PARP inhibitor, Olaparib, shows IC50 values of 1 nM for PARP1, 5 nM for PARP2, and significantly higher values for other PARP family members, indicating a degree of selectivity for PARP1/2.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental methods. Below are outlines of common protocols used to evaluate the potency and selectivity of PARP inhibitors.
Biochemical Enzymatic Assay for PARP Activity
This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 and other PARP family members by 50% (IC50).
Materials:
-
Purified recombinant human PARP enzymes (e.g., PARP1, PARP2, TNKS1, TNKS2)
-
Assay buffer
-
Histone proteins (substrate)
-
Biotinylated NAD+
-
Test inhibitor (this compound) at various concentrations
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent substrate
-
96-well plates
Methodology:
-
Coating: 96-well plates are coated with histone proteins.
-
Reaction Mixture: A reaction mixture is prepared containing the assay buffer, a specific purified PARP enzyme, and the test inhibitor at a range of concentrations.
-
Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated to allow for the poly(ADP-ribosyl)ation (PARylation) of the histone substrate.
-
Detection: The reaction is stopped, and the plate is washed to remove unbound reagents. A Streptavidin-HRP conjugate is added and incubated to bind to the newly synthesized biotinylated PAR chains.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added, and the resulting luminescent signal is measured using a plate reader.[6]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This method assesses the engagement of an inhibitor with its target protein within a cellular environment. The principle is based on the ligand-induced stabilization of the target protein, leading to increased resistance to thermal denaturation.[7]
Objective: To confirm target engagement and assess the apparent potency of an inhibitor in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Cell culture medium and reagents
-
Test inhibitor (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting (e.g., anti-PARP1)
Methodology:
-
Cell Treatment: Cells are treated with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[8]
-
Heating: The treated cells are then subjected to a specific heat shock temperature for a short duration (e.g., 49°C for 3 minutes).[8]
-
Lysis: After heating, the cells are lysed to release the cellular proteins.
-
Separation: The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Quantification: The amount of soluble PARP1 in the supernatant is quantified using methods like Western blotting or AlphaScreen.[8]
-
Data Analysis: An isothermal dose-response curve is generated by plotting the amount of stabilized PARP1 against the inhibitor concentration to determine the EC50, which reflects the potency of target engagement in cells.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose) Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Resistance: A Comparative Analysis of Next-Generation PARP1-Selective Inhibitors Versus Olaparib in Preclinical Models
For researchers, scientists, and drug development professionals, the emergence of resistance to PARP inhibitors like olaparib (B1684210) presents a significant clinical challenge. This guide provides a comparative overview of the efficacy of a next-generation PARP1-selective inhibitor, saruparib (AZD5305), against olaparib in preclinical models harboring BRCA mutations, a key setting for olaparib resistance.
Understanding Olaparib Resistance
Olaparib, a first-generation PARP inhibitor, has transformed the treatment landscape for cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. By inhibiting PARP1 and PARP2, olaparib leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks in HRR-deficient cells, a concept known as synthetic lethality.
However, acquired resistance to olaparib is common and can arise through various mechanisms, including:
-
Secondary mutations in BRCA1/2 that restore their function.
-
Upregulation of drug efflux pumps , which reduce the intracellular concentration of the inhibitor.[1]
-
Loss of PARP1 expression , preventing the "trapping" of PARP at the site of DNA damage, a key component of its cytotoxic effect.[2]
-
Restoration of PARylation through the loss of PAR glycohydrolase (PARG).[1]
The Rationale for PARP1-Selective Inhibition
The development of next-generation PARP inhibitors has focused on increased selectivity for PARP1. This approach is based on the hypothesis that selective PARP1 inhibition will be sufficient to induce synthetic lethality in HRR-deficient tumors while minimizing the hematological toxicities associated with PARP2 inhibition.[3] Furthermore, potent PARP1 trapping is a critical mechanism of action for PARP inhibitors, and next-generation inhibitors are designed to excel in this regard.
Comparative Efficacy in Olaparib-Resistant Settings: Saruparib vs. Olaparib
Preclinical studies utilizing patient-derived xenograft (PDX) models of BRCA1/2-associated cancers have provided a direct comparison of the antitumor activity of the PARP1-selective inhibitor saruparib (AZD5305) and olaparib.
| Efficacy Endpoint | Saruparib (AZD5305) | Olaparib | Reference |
| Preclinical Complete Response Rate | 75% | 37% | [3] |
| Median Preclinical Progression-Free Survival | >386 days | 90 days | [3] |
These findings demonstrate the superior and more durable antitumor activity of the PARP1-selective inhibitor saruparib compared to the first-generation PARP1/2 inhibitor olaparib in preclinical models relevant to olaparib resistance.[3]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Efficacy Studies
-
Model System: 13 PDX models derived from patients with breast, ovarian, or pancreatic cancer harboring genetic alterations in BRCA1 or BRCA2.[3]
-
Treatment Arms:
-
Vehicle control
-
Saruparib (AZD5305) monotherapy
-
Olaparib monotherapy
-
Combination therapies (e.g., with ATR inhibitors or platinum-based chemotherapy)
-
-
Administration: Dosing and schedule would be determined based on prior pharmacokinetic and pharmacodynamic studies for each compound.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Preclinical complete response is defined as tumor regression below the limit of palpation. Progression-free survival is defined as the time from the start of treatment until the tumor volume reaches a predetermined endpoint (e.g., doubles from baseline).[3]
-
Pharmacodynamic Analysis: Tumor biopsies can be collected to assess target engagement, such as the inhibition of PARylation, and to study mechanisms of action and resistance.[3]
Visualizing the Pathways and Processes
PARP1's Role in DNA Repair and the Mechanism of PARP Inhibitors
Caption: Mechanism of PARP inhibition and synthetic lethality.
Experimental Workflow for Evaluating Novel PARP Inhibitors in Resistant Models
Caption: Workflow for preclinical PARP inhibitor evaluation.
References
Cross-validation of PARP1-IN-22 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the PARP1 inhibitor, PARP1-IN-22, across different cell lines. While publicly available, peer-reviewed data on the specific activity of this compound in a variety of cell lines is limited, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive internal evaluation against other well-characterized PARP1 inhibitors.
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 can lead to synthetic lethality, making it a prime target for cancer therapy. This compound is a potent inhibitor of PARP1, with a reported IC50 of less than 10 nM.[1] A thorough cross-validation of its activity in relevant cell lines is essential to understand its therapeutic potential.
Comparative Activity of PARP1 Inhibitors
The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of PARP1 inhibitors across a panel of cancer cell lines. For illustrative purposes, representative data for other known PARP1 inhibitors are included. Researchers should replace this with their experimental data for this compound.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| This compound | e.g., MDA-MB-436 | Breast | BRCA1 mutant | User Data | Internal Study |
| This compound | e.g., Capan-1 | Pancreatic | BRCA2 mutant | User Data | Internal Study |
| This compound | e.g., HCT116 | Colorectal | Wild-Type | User Data | Internal Study |
| This compound | e.g., A2780 | Ovarian | Wild-Type | User Data | Internal Study |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4.7 | [2] |
| Olaparib | HCT116 | Colorectal | Not Specified | 2.799 | [2] |
| Rucaparib | Capan-1 | Pancreatic | BRCA2 mutant | 0.023 | [3] |
| Talazoparib | Capan-1 | Pancreatic | BRCA2 mutant | 0.001 | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental approach is crucial for understanding the mechanism of action and validation strategy for PARP1 inhibitors.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. The following are generalized protocols for key experiments in the validation of a PARP1 inhibitor.
Cell Viability Assay for IC50 Determination
This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound and other PARP1 inhibitors
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells per well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete culture medium. A common concentration range to test is 0.001 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 to 120 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot for PARP1 Activity (PARylation)
This method assesses the ability of this compound to inhibit the catalytic activity of PARP1 by measuring the levels of poly(ADP-ribose) (PAR) chains.
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS) to induce PARP1 activity
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with this compound at various concentrations for 1-2 hours.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to stimulate PARP1 activity.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total PARP1 and the loading control to ensure equal protein loading.
Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with an inhibitor, assessing long-term cytotoxic effects.
Materials:
-
Selected cancer cell lines
-
6-well or 12-well cell culture plates
-
This compound and other inhibitors
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
By employing these standardized protocols and the provided data presentation framework, researchers can conduct a rigorous and objective comparison of this compound's activity, contributing to a comprehensive understanding of its preclinical profile.
References
A Head-to-Head Comparison of Next-Generation PARP1 Inhibitors
The landscape of cancer therapy is being redefined by the advent of next-generation PARP1-selective inhibitors. Moving beyond the first-generation PARP inhibitors that target both PARP1 and PARP2, these new agents promise enhanced efficacy and improved safety profiles by selectively targeting PARP1. This selectivity is crucial as it is hypothesized to minimize the hematological toxicities associated with PARP2 inhibition. This guide provides a detailed comparison of the leading next-generation PARP1 inhibitors, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their understanding of this evolving class of therapeutics.
Quantitative Performance Comparison
The following table summarizes the key performance indicators of prominent next-generation PARP1 selective inhibitors based on available preclinical data.
| Inhibitor | Developer | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Key Preclinical Findings | Clinical Status (as of late 2023) |
| Saruparib (AZD5305) | AstraZeneca | <1 | ~500 | >500-fold | High PARP1 selectivity; effective in HRR-deficient and HRR-proficient tumor models. | Phase III |
| Lunresertib (RP-6306) | Repare Therapeutics | <1 | >1,000 | >1,000-fold | Potent anti-tumor activity in tumors with specific genetic alterations (e.g., STEP2). | Phase I/II |
| AZD9574 | AstraZeneca | <0.5 | ~250 | >500-fold | Brain-penetrant; designed for primary and metastatic brain tumors. | Phase I |
| IDX-111 | Index Pharmaceuticals | ~1.5 | ~1,500 | ~1,000-fold | High selectivity and potency in preclinical models. | Preclinical |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.
Caption: PARP1 signaling pathway and the mechanism of action of next-generation PARP1 inhibitors.
Caption: A representative experimental workflow for the preclinical evaluation of next-generation PARP1 inhibitors.
Detailed Experimental Methodologies
The following are representative protocols for key experiments used to characterize and compare next-generation PARP1 inhibitors.
PARP1/PARP2 Enzymatic Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%.
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP1 or PARP2.
-
Procedure:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing histone proteins, activated DNA, and varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a specified time at room temperature and then stopped.
-
The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated histone proteins.
-
After washing, the amount of incorporated biotin (B1667282) is detected using a horseradish peroxidase-conjugated anti-histone antibody and a chemiluminescent substrate.
-
The signal is read on a plate reader, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Procedure:
-
Cancer cells (e.g., with BRCA1/2 mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PARP1 inhibitor for 72 to 120 hours.
-
At the end of the treatment period, the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
The luminescence is measured using a microplate reader.
-
The data is normalized to vehicle-treated controls, and the GI50 (concentration for 50% growth inhibition) is determined.
-
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are often used to mimic the human tumor microenvironment.
-
Procedure:
-
PDX models are established by implanting tumor fragments from a patient with a specific cancer type (e.g., ovarian or breast cancer with HRR deficiency) subcutaneously into immunodeficient mice.
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The PARP1 inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Concluding Remarks
The development of next-generation PARP1 selective inhibitors represents a significant advancement in precision oncology. By specifically targeting PARP1, these agents have the potential to offer a wider therapeutic window compared to their predecessors, potentially leading to improved outcomes for patients with a range of cancers. The data presented herein provides a snapshot of the current landscape, highlighting the promising activity of compounds like Saruparib and Lunresertib. As more clinical data becomes available, a clearer picture of the comparative efficacy and safety of these inhibitors will emerge, further guiding their clinical development and application.
Predicting Response to PARP1-IN-22: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-22 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for the repair of single-strand DNA breaks.[1] Inhibition of PARP1 in cancer cells with pre-existing defects in other DNA repair pathways, particularly homologous recombination repair (HRR), leads to a synthetic lethality, resulting in targeted cell death. This guide provides a comparative overview of established and emerging biomarkers used to predict the response to PARP1 inhibitors, a class of drugs to which this compound belongs. While specific clinical data for this compound is not yet publicly available, the biomarkers discussed herein are based on extensive research and clinical validation with other PARP1 inhibitors such as olaparib, rucaparib, and talazoparib, and are considered highly likely to be relevant for predicting response to this compound.
This guide will detail the key biomarkers, present comparative data on their predictive value for various PARP inhibitors, provide an overview of the experimental protocols for their detection, and illustrate the underlying biological pathways.
Key Biomarkers for Predicting PARP1 Inhibitor Response
The selection of patients most likely to benefit from PARP1 inhibitor therapy relies on the identification of specific molecular characteristics of their tumors. These biomarkers primarily indicate a deficiency in the homologous recombination repair pathway.
BRCA1 and BRCA2 Gene Mutations
Mutations in the BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for sensitivity to PARP inhibitors. These genes are essential components of the HRR pathway, and their inactivation leads to a heavy reliance on PARP1-mediated DNA repair.
Other Homologous Recombination Repair (HRR) Gene Mutations
Beyond BRCA1/2, mutations in other genes involved in the HRR pathway can also confer sensitivity to PARP inhibitors. These include, but are not limited to, PALB2, RAD51C, and RAD51D.
Genomic Instability Scores (GIS)
Genomic instability is a hallmark of HRR-deficient tumors. Assays that measure the extent of this instability, often referred to as "genomic scars," can serve as a surrogate biomarker for HRD. A common measure is the Loss of Heterozygosity (LOH) score, which quantifies the extent of chromosomal regions with loss of one parental allele.
Schlafen 11 (SLFN11) Expression
High expression of the SLFN11 protein has been identified as a potent sensitizer (B1316253) to DNA-damaging agents, including PARP inhibitors. SLFN11 is involved in the response to replication stress, and its presence can enhance the cytotoxic effects of PARP inhibition.
RAD51 Foci Formation
RAD51 is a key protein in the HRR pathway that forms nuclear foci at sites of DNA double-strand breaks. A functional assay measuring the ability of tumor cells to form RAD51 foci in response to DNA damage can directly assess the competency of the HRR pathway. A low level of RAD51 foci formation indicates HRD and predicts sensitivity to PARP inhibitors.
Comparative Performance of Biomarkers for PARP Inhibitors
The following table summarizes the predictive value of key biomarkers for several clinically approved PARP inhibitors. This data provides a framework for understanding the potential predictive landscape for this compound.
| Biomarker | Olaparib | Rucaparib | Talazoparib | Putative Relevance for this compound |
| BRCA1/2 Mutations | High predictive value. Approved for BRCA-mutated cancers. | High predictive value. Approved for BRCA-mutated cancers. | High predictive value. Approved for BRCA-mutated cancers. | High. As a potent PARP1 inhibitor, response is highly likely to be associated with BRCA mutations. |
| Other HRR Gene Mutations (e.g., PALB2, RAD51C/D) | Predictive value established. | Predictive value established, particularly for RAD51C/D. | Predictive value under investigation in various trials. | High. The principle of synthetic lethality extends to other HRR gene defects. |
| Genomic Instability (LOH) | Predictive value in some settings. | High LOH is a predictive biomarker for response. | High genomic LOH is a potential predictive marker. | High. Genomic scarring is a direct consequence of the HRD that sensitizes cells to PARP1 inhibition. |
| SLFN11 Expression | High expression correlates with increased sensitivity in preclinical models. | Data is emerging. | High expression is a strong predictor of sensitivity in preclinical models. | High. The mechanism of SLFN11-mediated sensitization is likely to be independent of the specific PARP1 inhibitor used. |
| RAD51 Foci Formation | Low foci formation predicts sensitivity in preclinical and clinical studies. | Low foci formation is indicative of HRD and predicts sensitivity. | Low foci formation is a functional marker of HRD and predicts sensitivity. | High. This is a direct functional assay of the pathway targeted by synthetic lethality. |
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1's role in DNA repair and the mechanism of this compound.
General Experimental Workflow for Biomarker Assessment
Caption: Workflow for assessing predictive biomarkers for PARP1 inhibitor response.
Experimental Protocols
BRCA1/2 and other HRR Gene Mutation Analysis
-
Objective: To detect germline and somatic mutations in BRCA1, BRCA2, and other HRR-related genes.
-
Methodology: Next-Generation Sequencing (NGS) is the standard method.
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or a blood sample.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment: A capture-based or amplicon-based method is used to enrich for the exons and flanking intronic regions of the target genes.
-
Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina).
-
Data Analysis: Sequencing reads are aligned to the human reference genome, and variants (single nucleotide variants, insertions, and deletions) are identified and annotated. Pathogenicity of the variants is determined using established databases and in silico prediction tools.[2][3][4][5][6]
-
Loss of Heterozygosity (LOH) Analysis
-
Objective: To quantify the extent of genomic LOH as a measure of genomic instability.
-
Methodology: LOH is typically assessed using NGS data or SNP arrays.
-
DNA Extraction: Matched tumor and normal (blood) DNA samples are required.
-
NGS or SNP Array: Whole-exome or whole-genome sequencing, or a high-density SNP array is performed on both samples.
-
Data Analysis: The allele frequencies of heterozygous SNPs in the normal sample are compared to those in the tumor sample. A shift in allele frequency in the tumor sample towards 0 or 1 indicates LOH. An LOH score is calculated based on the number and size of LOH regions across the genome.[7][8][9][10][11]
-
SLFN11 Immunohistochemistry (IHC)
-
Objective: To determine the expression level of the SLFN11 protein in tumor cells.
-
Methodology:
-
Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Non-specific antibody binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for SLFN11.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen (e.g., DAB) are used for detection.
-
Scoring: The percentage of tumor cells with nuclear SLFN11 staining and the intensity of the staining are assessed by a pathologist to generate an H-score.[12][13][14][15][16]
-
RAD51 Foci Formation Assay
-
Objective: To functionally assess the HRR capacity of tumor cells.
-
Methodology: Immunofluorescence (IF) is used to visualize RAD51 foci.
-
Cell/Tissue Preparation: Tumor cells can be cultured and treated with a DNA damaging agent (e.g., irradiation), or FFPE tumor sections can be used to assess basal levels of RAD51 foci.
-
Fixation and Permeabilization: Cells/tissues are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin (BSA) and normal goat serum.
-
Primary Antibody Incubation: Samples are incubated with a primary antibody against RAD51. To specifically assess S/G2 phase cells where HRR is active, co-staining with a cell cycle marker like Geminin can be performed.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is used for detection.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. The percentage of cells with a defined number of RAD51 foci (e.g., >5) per nucleus is quantified. A low percentage of RAD51-positive cells indicates HRD.[17][18][19][20][21]
-
Conclusion
The identification of predictive biomarkers is crucial for the successful clinical development and application of PARP1 inhibitors like this compound. While mutations in BRCA1/2 remain the cornerstone for patient selection, a growing body of evidence supports the use of a broader panel of biomarkers, including other HRR gene mutations, genomic instability scores, SLFN11 expression, and functional assays like RAD51 foci formation. As research on this compound progresses, the validation of these and potentially novel biomarkers will be essential to define the patient populations most likely to derive significant benefit from this promising therapeutic agent. The experimental protocols outlined in this guide provide a foundation for the standardized assessment of these key predictive markers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A reliable method for the detection of BRCA1 and BRCA2 mutations in fixed tumour tissue utilising multiplex PCR-based targeted next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testing.com [testing.com]
- 4. BRCA gene test for breast and ovarian cancer risk - Mayo Clinic [mayoclinic.org]
- 5. BRCA1 and BRCA2 gene testing: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. ahrq.gov [ahrq.gov]
- 7. Loss of Heterozygosity Analysis Using Whole Genome Amplification, Cell Sorting, and Fluorescence-Based PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thermofisher.com [thermofisher.com]
- 9. illumina.com [illumina.com]
- 10. bionano.com [bionano.com]
- 11. Introduction to loss of heterozygosity plots | Griffith Lab [genviz.org]
- 12. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLFN11 Polyclonal Antibody (PA5-115920) [thermofisher.com]
- 14. SLFN11 Polyclonal Antibody (PA5-54670) [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. SLFN11 captures cancer-immunity interactions associated with platinum sensitivity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. icm.unicancer.fr [icm.unicancer.fr]
- 19. openworks.mdanderson.org [openworks.mdanderson.org]
- 20. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide: PARP1-Selective vs. Dual PARP1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated remarkable efficacy, particularly in tumors harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. Initially, the focus was on dual inhibitors targeting both PARP1 and PARP2. However, a new wave of PARP1-selective inhibitors is emerging, promising enhanced therapeutic windows. This guide provides a comprehensive comparison of a representative PARP1-selective inhibitor, PARP1-IN-22, and next-generation selective inhibitors like Saruparib (AZD5305), against established dual PARP1/2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
The central hypothesis driving the development of PARP1-selective inhibitors is that the therapeutic efficacy of PARP inhibition is primarily mediated through PARP1, while the dose-limiting toxicities, particularly myelosuppression, are largely attributable to the inhibition of PARP2.[1][2] Preclinical and emerging clinical data suggest that by selectively targeting PARP1, it may be possible to uncouple the potent anti-tumor activity from the hematological adverse effects associated with dual inhibitors.[1][2]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize key performance data for this compound, the PARP1-selective inhibitor Saruparib (AZD5305), and several well-established dual PARP1/2 inhibitors.
| Table 1: Comparative Inhibitory Potency (IC50, nM) | |||
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| PARP1-Selective Inhibitors | |||
| This compound | < 10[3] | Data not publicly available | Data not publicly available |
| Saruparib (AZD5305) | ~1.55 | ~653 | ~500-fold |
| Dual PARP1/2 Inhibitors | |||
| Olaparib | 1-5 | 1-2 | ~1 |
| Rucaparib | 1-7 | 1-2 | ~1 |
| Niraparib | 2-4 | 1-2 | ~1 |
| Talazoparib | ~1 | ~1.5 | ~1.5 |
| Veliparib | 2-5 | 2-3 | ~1 |
Note: IC50 values can vary depending on the specific assay conditions.
| Table 2: Comparative PARP Trapping Potency | |
| Inhibitor | Relative Trapping Potency |
| PARP1-Selective Inhibitors | |
| Saruparib (AZD5305) | High (Selective for PARP1)[4] |
| Dual PARP1/2 Inhibitors | |
| Talazoparib | Very High |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Veliparib | Low to negligible[4] |
PARP trapping refers to the ability of an inhibitor to stabilize the PARP-DNA complex, leading to cytotoxic DNA lesions.
| Table 3: Comparative Cytotoxicity in Cancer Cell Lines (IC50, µM) | ||
| Inhibitor | Cell Line (BRCA status) | Approximate IC50 (µM) |
| Dual PARP1/2 Inhibitors | ||
| Olaparib | MDA-MB-436 (BRCA1 mutant) | ~0.01 |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | ~0.001 |
| Olaparib | Capan-1 (BRCA2 mutant) | ~0.01 |
Note: Cytotoxicity data for this compound is not yet publicly available in peer-reviewed literature.
Signaling Pathways and Mechanisms of Action
The differential effects of PARP1-selective and dual PARP1/2 inhibitors stem from the distinct and overlapping roles of PARP1 and PARP2 in the DNA damage response (DDR).
DNA Damage Response and PARP Inhibition
Upon DNA damage, particularly single-strand breaks (SSBs), PARP1 is rapidly recruited to the site. It then synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, creating a scaffold to recruit DNA repair machinery.[5][6] PARP2 also participates in this process, although it accounts for a smaller fraction of the total PAR production.[7] Inhibition of PARP enzymatic activity prevents the repair of SSBs, which can collapse replication forks and lead to the formation of highly cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality.
A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP enzyme on the DNA, creating a physical obstruction to DNA replication and repair.[8][9] This trapped PARP-DNA complex is considered to be even more cytotoxic than the unrepaired SSBs alone.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of PARP inhibitors.
PARP Enzymatic Activity Assay (Chemiluminescent)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1 and PARP2 enzymatic activity.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP in the presence of activated DNA. The resulting biotinylated histones are detected with a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Purified recombinant human PARP1 and PARP2 enzymes
-
Histone H1
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
White opaque 96-well plates
-
Test inhibitors (e.g., this compound, dual PARP1/2 inhibitors)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with histone H1 by incubating overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Inhibitor Addition: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Initiation: Prepare a reaction mixture containing activated DNA and biotinylated NAD+ in the assay buffer. Add the PARP enzyme (PARP1 or PARP2) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Detection: Wash the plate and add streptavidin-HRP. After another incubation and wash, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
PARP Trapping Assay (Fluorescence Polarization)
Objective: To quantify the ability of an inhibitor to trap PARP1 and PARP2 on a DNA substrate.
Principle: This assay uses a fluorescently labeled DNA probe that mimics a DNA single-strand break. When PARP binds to this probe, the complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[10]
Materials:
-
Purified recombinant human PARP1 and PARP2 enzymes
-
Fluorescently labeled DNA oligonucleotide probe with a nick
-
NAD+
-
Assay buffer
-
Black, low-volume 384-well plates
-
Test inhibitors
Procedure:
-
Reaction Setup: In the wells of a 384-well plate, combine the fluorescently labeled DNA probe, the PARP enzyme (PARP1 or PARP2), and serial dilutions of the test inhibitor in the assay buffer.
-
Incubation: Incubate at room temperature to allow the PARP-DNA complex to form.
-
Reaction Initiation: Add NAD+ to all wells except for the "no NAD+" control (which represents the maximum trapping signal).
-
Incubation: Incubate to allow for auto-PARylation and dissociation in the absence of a potent trapping inhibitor.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: The increase in FP signal in the presence of an inhibitor (compared to the NAD+ control) is a measure of PARP trapping. Calculate the EC50 for trapping by plotting the FP signal against the inhibitor concentration.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic effect of PARP inhibitors on cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Test inhibitors
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72-120 hours). Include a vehicle control.
-
Assay: Add the CellTiter-Glo® Reagent directly to the cell culture wells.
-
Lysis and Signal Stabilization: Mix to induce cell lysis and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
The development of PARP1-selective inhibitors like this compound and Saruparib represents a rational and promising evolution in the field of PARP-targeted cancer therapy. By aiming to dissociate the potent anti-tumor effects of PARP1 inhibition from the hematological toxicities linked to PARP2 inhibition, these next-generation agents have the potential to offer an improved therapeutic index. The direct comparison with dual PARP1/2 inhibitors, based on quantitative data from standardized assays, is crucial for understanding their relative advantages and guiding their clinical development. As more preclinical and clinical data for PARP1-selective inhibitors become available, their role in the oncology armamentarium will be further clarified, potentially expanding the benefits of PARP inhibition to a broader range of patients and combination therapies.
References
- 1. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Functional Roles of PARP2 in Assembling Protein–Protein Complexes Involved in Base Excision DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. youtube.com [youtube.com]
Assessing PARP1-IN-22: A Comparative Guide to PARP Trapping Efficiency
For Researchers, Scientists, and Drug Development Professionals
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. A key differentiator among these inhibitors is not just their ability to inhibit the catalytic activity of PARP but also their efficiency in "trapping" the PARP enzyme on DNA. This trapping mechanism is a critical contributor to the cytotoxic effects of these drugs. This guide provides a comparative assessment of PARP1-IN-22, a potent PARP1 inhibitor, in the context of other well-characterized PARP inhibitors, with a focus on the crucial metric of PARP trapping.
Introduction to PARP Trapping
Upon DNA damage, PARP1 is recruited to the site of a single-strand break (SSB). It then synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins. After repair, PARP1 auto-PARylates, leading to its dissociation from the DNA. PARP inhibitors function by binding to the catalytic domain of PARP, preventing PAR synthesis. This inhibition not only hampers the recruitment of repair factors but can also "trap" the PARP1 enzyme on the DNA. The resulting PARP-DNA complex is a significant obstacle to DNA replication, leading to the formation of double-strand breaks (DSBs) that are highly toxic to cancer cells with compromised homologous recombination repair (HRR) pathways. The efficiency of this trapping varies among different PARP inhibitors and does not always correlate with their catalytic inhibitory potency.
This compound: A Potent Inhibitor with Undetermined Trapping Efficiency
This compound is a highly potent inhibitor of PARP1, with a reported IC50 value of less than 10 nM.[1] This indicates its strong ability to block the catalytic activity of the PARP1 enzyme. However, as of the latest available data, specific experimental results quantifying the PARP trapping efficiency of this compound have not been publicly disclosed. In the absence of direct quantitative data, a definitive comparison of its trapping ability with other inhibitors remains speculative.
Comparative Analysis with Clinically Relevant PARP Inhibitors
To provide a framework for assessing the potential of this compound, it is essential to compare its known properties with those of established PARP inhibitors for which extensive trapping data is available. The following table summarizes the catalytic inhibitory potency and relative PARP trapping efficiency of several well-known PARP inhibitors.
| PARP Inhibitor | PARP1 IC50 (nM) | Relative PARP Trapping Potency |
| This compound | < 10 | Data Not Available |
| Olaparib | ~1-5 | Moderate |
| Rucaparib | ~1-7 | Moderate |
| Niraparib | ~2-4 | High |
| Talazoparib | ~1 | Very High |
| Veliparib | ~2-5 | Low |
This table compiles data from multiple sources. The PARP1 IC50 values represent a general range, and specific values may vary depending on the assay conditions. The relative PARP trapping potency is a qualitative summary based on published comparative studies.
As the table illustrates, there is a significant variation in trapping potency among inhibitors with similar catalytic inhibitory activities. For instance, Talazoparib is recognized as the most potent PARP trapper among the clinically approved inhibitors, which is a key contributor to its high cytotoxicity.[2] Conversely, Veliparib is a potent catalytic inhibitor but exhibits weak PARP trapping.[3][4] This highlights that high catalytic inhibition, as seen with this compound, does not automatically confer high trapping efficiency.
Experimental Protocols for Assessing PARP Trapping
The quantification of PARP trapping is crucial for the preclinical evaluation of new inhibitors. Several experimental methods are employed to measure this phenomenon.
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This is a widely used in vitro method to directly measure the trapping of PARP on a DNA substrate.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to this probe, the resulting larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing a decrease in polarization. A PARP inhibitor that traps PARP1 on the DNA will prevent this dissociation, resulting in a sustained high fluorescence polarization signal.
Protocol Outline:
-
Reagents: Purified recombinant PARP1 enzyme, fluorescently labeled DNA oligonucleotide with a single-strand break, NAD+, and the PARP inhibitor to be tested.
-
Reaction Setup: The PARP1 enzyme is incubated with the fluorescent DNA probe in a microplate well.
-
Inhibitor Addition: Serial dilutions of the PARP inhibitor (e.g., this compound) are added to the wells.
-
Reaction Initiation: The PARylation reaction is initiated by the addition of NAD+.
-
Measurement: Fluorescence polarization is measured over time using a suitable plate reader.
-
Data Analysis: The increase in fluorescence polarization in the presence of the inhibitor, relative to the control (with NAD+ but no inhibitor), is a measure of PARP trapping. The EC50 for PARP trapping can be calculated by plotting the polarization signal against the inhibitor concentration.
Cellular PARP Trapping Assays
These assays measure the accumulation of PARP on chromatin within cells.
Principle: Cells are treated with a DNA-damaging agent to induce PARP recruitment to DNA. In the presence of a trapping PARP inhibitor, PARP becomes locked onto the chromatin. The amount of chromatin-bound PARP can then be quantified.
Protocol Outline (based on Chromatin Fractionation and Western Blotting):
-
Cell Culture and Treatment: Cancer cell lines (e.g., with and without BRCA mutations) are cultured and treated with a DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) and the PARP inhibitor.
-
Cell Lysis and Fractionation: Cells are lysed, and cellular components are separated into soluble and chromatin-bound fractions by centrifugation.
-
Western Blotting: The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting using a PARP1-specific antibody.
-
Data Analysis: An increase in the amount of PARP1 in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP trapping.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PARP trapping mechanism and a typical experimental workflow.
Caption: Mechanism of PARP1 trapping by PARP inhibitors.
Caption: Workflow for a Fluorescence Polarization-based PARP trapping assay.
Conclusion
This compound is a potent catalytic inhibitor of PARP1. While this is a promising characteristic, its effectiveness as a potential therapeutic agent will also be significantly influenced by its PARP trapping efficiency. Currently, there is a lack of publicly available data to definitively assess this crucial parameter for this compound. Researchers and drug developers are encouraged to perform dedicated PARP trapping assays, such as the fluorescence polarization method outlined above, to quantitatively determine the trapping efficiency of this compound. This will enable a more comprehensive comparison with existing PARP inhibitors and provide critical insights into its potential clinical utility, particularly in the context of synthetic lethality in HR-deficient cancers. The distinction between potent catalytic inhibition and efficient PARP trapping is a critical consideration in the development of next-generation PARP inhibitors.
References
A Comparative Guide to the In Vivo Antitumor Activity of PARP1-Selective Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor activity of next-generation PARP1-selective inhibitors against first-generation dual PARP1/2 inhibitors. As specific in vivo validation data for a compound designated "PARP1-IN-22" is not publicly available, this guide will utilize Saruparib (AZD5305), a potent and selective PARP1 inhibitor, as a representative for this new class of agents. Its performance will be compared with established PARP inhibitors such as Olaparib (B1684210), Niraparib (B1663559), and Talazoparib, supported by experimental data from preclinical studies.
The Evolution of PARP Inhibition: Targeting PARP1 for an Improved Therapeutic Window
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] The mechanism, known as synthetic lethality, relies on the fact that cancer cells with impaired HRR become critically dependent on PARP-mediated single-strand break repair.[2] Inhibition of PARP leads to the accumulation of double-strand breaks during replication, which cannot be repaired in HRR-deficient cells, ultimately causing cell death.[3]
First-generation PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib inhibit both PARP1 and PARP2.[4] While effective, their clinical use can be limited by hematologic toxicities, such as anemia and thrombocytopenia, which are thought to be linked to the inhibition of PARP2.[4][5] This has spurred the development of next-generation inhibitors that selectively target PARP1, the primary enzyme responsible for the synthetic lethal effect.[1][6] The hypothesis is that by sparing PARP2, PARP1-selective inhibitors can maintain or even enhance antitumor efficacy while reducing dose-limiting toxicities.[4] Saruparib (AZD5305) is a first-in-class PARP1-selective inhibitor that has demonstrated potent antitumor activity and a favorable safety profile in preclinical models.[4][6]
Comparative Efficacy of PARP Inhibitors: In Vivo Data
The following tables summarize the in vivo antitumor efficacy of Saruparib (a PARP1-selective inhibitor) compared to first-generation PARP1/2 inhibitors in various xenograft and patient-derived xenograft (PDX) models.
Table 1: Monotherapy Antitumor Activity in BRCA-Mutant Breast Cancer Models
| Compound | Model | Dosage | Efficacy Outcome | Citation |
| Saruparib (AZD5305) | MDA-MB-436 (BRCA1-mutant TNBC Xenograft) | ≥ 0.1 mg/kg, PO, daily | ≥90% tumor regression | [4][7] |
| Saruparib (AZD5305) | HBCx-17 (BRCA1-mutant TNBC PDX) | Not specified | Sustained antitumor activity | [7] |
| Olaparib | SUM149PT (BRCA1-mutant TNBC Xenograft) | MTD (not specified) | Modest but significant tumor growth inhibition | [8] |
| Talazoparib | SUM149PT (BRCA1-mutant TNBC Xenograft) | MTD (not specified) | Modest but significant tumor growth inhibition | [8] |
| Niraparib | MDA-MB-436 (BRCA1-mutant TNBC Xenograft) | 75 mg/kg, PO, daily | 107% tumor growth inhibition | [9] |
Table 2: Monotherapy Antitumor Activity in BRCA-Mutant Pancreatic and Ovarian Cancer Models
| Compound | Model | Dosage | Efficacy Outcome | Citation |
| Saruparib (AZD5305) | Capan-1 (BRCA2-mutant Pancreatic Xenograft) | 1 or 10 mg/kg, PO, daily | Tumor stasis | [4][7] |
| Saruparib (AZD5305) | Capan-1 (BRCA2-mutant Pancreatic Xenograft) | 0.1 mg/kg, PO, daily | 52% tumor growth inhibition | [4][7] |
| Olaparib | BRCA2-mutant Ovarian PDX | Not specified | Significant tumor growth inhibition | [10][11] |
| Niraparib | BRCA2-mutant Ovarian PDX | Not specified | Tumor regression | [12] |
| Niraparib | RAD51C-promoter methylated Ovarian PDX | Not specified | Tumor regression | [12] |
Table 3: Head-to-Head Comparison in Patient-Derived Xenograft (PDX) Models
| Metric | Saruparib (AZD5305) | Olaparib | Citation |
| Preclinical Complete Response Rate | 75% | 37% | [1][13] |
| Median Preclinical Progression-Free Survival | >386 days | 90 days | [1][13] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Saruparib | PARP1 Inhibitor | CAS 2589531-76-8 | Buy Saruparib from Supplier InvivoChem [invivochem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
A Comparative Guide to the Reproducibility of PARP1 Inhibitor Experimental Findings
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of experimental data for several prominent PARP1 inhibitors. Notably, comprehensive, peer-reviewed experimental data for PARP1-IN-22 is not publicly available at this time, limiting a direct assessment of its reproducibility. The sole available data point indicates it is a potent PARP1 inhibitor with an IC50 of less than 10 nM.[1] This guide, therefore, focuses on a selection of well-characterized, clinically relevant PARP1 inhibitors: Olaparib, Rucaparib, Talazoparib, and Veliparib, for which a larger body of public data exists.
The following sections present a summary of reported inhibitory activities, detailed experimental methodologies for common assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Potency of PARP1 Inhibitors
The inhibitory potency of PARP inhibitors is a critical parameter, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values are determined through various enzymatic and cell-based assays. The table below summarizes publicly available data for selected PARP1 inhibitors. It is important to note that IC50 and Ki values can vary between different studies due to variations in experimental conditions, such as enzyme and substrate concentrations, and assay formats.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Noteworthy Characteristics |
| This compound | PARP1 | < 10[1] | Not Reported | Limited publicly available data. |
| Olaparib | PARP1, PARP2 | ~1-5 (PARP1) | 1.4 (PARP1) | First-in-class PARP inhibitor, extensively studied. |
| Rucaparib | PARP1, PARP2, PARP3 | 0.8 (PARP1) | 1.4 (PARP1) | Potent inhibitor with significant clinical data. |
| Talazoparib | PARP1, PARP2 | 0.57 (PARP1) | Not Reported | Exhibits the most potent PARP trapping activity. |
| Veliparib | PARP1, PARP2 | 1.42 (PARP1) | 5.2 (PARP1) | Considered a weaker PARP trapper compared to others. |
Experimental Protocols
The reproducibility of findings heavily relies on the detailed execution of experimental protocols. Below are generalized methodologies for key assays used to characterize PARP1 inhibitors.
PARP1 Enzymatic Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
-
Principle: The assay measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a substrate, typically histones, in the presence of activated DNA. The inhibition of this process by a test compound is quantified.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked calf thymus DNA)
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 4 mM MgCl2)
-
Test compound (e.g., this compound or alternatives)
-
-
Procedure:
-
Coat a 96-well plate with histone H1.
-
Add the test compound at various concentrations.
-
Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the resulting signal (e.g., absorbance at a specific wavelength).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based PARP1 Activity Assay (General Protocol)
This assay measures the inhibition of PARP1 activity within a cellular context, providing insights into cell permeability and target engagement.
-
Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity, followed by treatment with the test inhibitor. The level of PARylation is then measured, often by immunofluorescence or Western blotting.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)
-
Test compound
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody (for immunofluorescence) or HRP-conjugated secondary antibody (for Western blotting)
-
DAPI (for nuclear staining)
-
-
Procedure:
-
Seed cells in a multi-well plate or on coverslips.
-
Allow cells to adhere and grow overnight.
-
Pre-treat cells with the test compound at various concentrations for a specified time.
-
Induce DNA damage by adding a DNA damaging agent.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-PAR antibody.
-
Incubate with the appropriate secondary antibody.
-
For immunofluorescence, counterstain with DAPI and acquire images using a fluorescence microscope. For Western blotting, lyse the cells, run the protein lysate on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies.
-
Quantify the signal intensity to determine the extent of PARP inhibition.
-
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
This diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.
Caption: Role of PARP1 in single-strand DNA break repair.
Experimental Workflow for IC50 Determination
This diagram outlines the typical workflow for determining the IC50 value of a PARP1 inhibitor using an in vitro enzymatic assay.
Caption: Workflow for determining the IC50 of a PARP1 inhibitor.
References
Safety Operating Guide
Personal protective equipment for handling PARP1-IN-22
Essential Safety and Handling Guide for PARP1-IN-22
This guide provides critical safety, handling, and disposal information for this compound, a potent Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety and operational integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not widely available publicly. The following information is based on the general principles of handling potent, novel research chemicals and data extrapolated from similar PARP inhibitors.[3][4] Always consult the official SDS from your supplier before receipt and handling of the compound.
Hazard Identification and Risk Assessment
This compound is a potent inhibitor of the PARP1 enzyme, which is integral to DNA repair and other vital cellular functions.[1][5][6] As with many novel research chemicals, the full toxicological profile may not be fully characterized. Therefore, it must be handled as a potentially hazardous substance, assuming a high degree of potency and toxicity.[3]
Potential Hazards:
-
Toxicity: The compound is designed for biological activity and may be toxic if ingested, inhaled, or absorbed through the skin.[3] Analogous compounds are classified as harmful if swallowed.[7]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[3]
-
Reproductive Hazard: Similar PARP inhibitors carry warnings of potential damage to fertility or an unborn child.[4][8]
-
Unknown Long-Term Effects: The chronic health effects of exposure have not been determined.[3]
Compound Data Summary
The following table summarizes key data for this compound. Due to limited specific data, information from analogous potent compounds is included for risk assessment context.
| Parameter | Information | Source (Analogous Compound) |
| CAS Number | 3033649-17-8 | N/A |
| Appearance | Solid | General for small molecule inhibitors[9] |
| IC50 | < 10 nM for PARP1 | MedChemExpress[1] |
| Storage | Store at recommended conditions on Certificate of Analysis. Generally -20°C or below for long-term stability. | PARP1-IN-5[7], Olaparib[4] |
| Solubility | Soluble in DMSO | InvivoChem[2], Olaparib[4] |
| Toxicity Class | Assumed: Toxic solids, organic, n.o.s. | Olaparib[4] |
| UN Number | Assumed: UN2811 (Toxic Solid, Organic, N.O.S.) | Olaparib[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.[3] The following equipment is mandatory when handling this compound in any form.
| Protection Type | Required PPE | Purpose & Specifications |
| Eye and Face | Safety Goggles or Glasses | Required to protect against accidental splashes. Must be ANSI Z87.1 compliant with side shields.[3] A face shield may be necessary for splash-prone procedures.[10] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves for enhanced protection.[9] Change gloves immediately if contaminated and after handling is complete. Do not reuse disposable gloves.[9] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.[9][11] |
| Respiratory | Certified Chemical Fume Hood | All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][11] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn to protect against spills and falling objects.[9][11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure experimental integrity.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
Label: Ensure the container is clearly and accurately labeled with the compound name and any hazard warnings.
-
Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it segregated from incompatible materials and follow the specific storage temperature recommendations from the supplier.[4][7]
Step 2: Preparation of Solutions (In a Fume Hood)
-
Containment: Perform all weighing of the solid compound and preparation of stock solutions within a certified chemical fume hood or a ventilated balance enclosure.[3]
-
Tools: Use a dedicated set of spatulas and weighing papers.
-
Procedure: When dissolving, add the solid to the solvent slowly to prevent splashing.[3] Cap the vial and vortex or sonicate until fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.[11]
Step 3: Use in Experiments
-
Containment: Continue to work within a fume hood when making dilutions or adding the compound to experimental setups.[9]
-
Avoid Aerosols: Take precautions to avoid the generation of aerosols.
-
Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[3] All waste materials must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
Segregate waste at the point of generation into dedicated, clearly labeled, and leak-proof containers.[8][12]
-
Unused Solid Compound: Collect in its original container or a new, tightly sealed container labeled as hazardous waste.
-
Liquid Waste: All solutions containing this compound must be collected in a designated hazardous waste container. Do not pour down the drain. [4][12]
-
Contaminated Materials: All disposable items that have contacted the compound (e.g., gloves, pipette tips, tubes, weighing papers) must be collected in a designated hazardous waste bag or container.[3][12]
-
Sharps: Contaminated needles or syringes must be placed in a designated sharps container for hazardous chemical waste.[4]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," all other chemical constituents (e.g., DMSO), and the accumulation start date.[8][12]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[12]
Step 3: Final Disposal
-
Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[12]
-
Documentation: Provide the EHS office with all necessary information, including a copy of the SDS if available. Maintain records of all disposed chemical waste as required by your institution.[7][8]
-
Method: The primary disposal method for potent chemical waste is typically high-temperature incineration by a licensed hazardous waste management facility.[8]
Emergency Procedures
Spill Management
-
In case of a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.[9]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or universal binder).[7]
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.[7]
-
Decontaminate the area according to your lab's standard procedures.
First Aid
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 3033649-17-8 | PARP1抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
